molecular formula C9H8FNO3S B13165991 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Katalognummer: B13165991
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: WPMCQLMOVVDRLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a useful research compound. Its molecular formula is C9H8FNO3S and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H8FNO3S

Molekulargewicht

229.23 g/mol

IUPAC-Name

1-methyl-2-oxo-3H-indole-5-sulfonyl fluoride

InChI

InChI=1S/C9H8FNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3

InChI-Schlüssel

WPMCQLMOVVDRLC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)F

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride: Properties and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a specialized organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure combines a 1-methyl-2-oxindole core, a scaffold present in numerous biologically active molecules, with a reactive sulfonyl fluoride moiety. This unique combination makes it a valuable tool for researchers exploring covalent inhibitors and chemical probes.

The sulfonyl fluoride group is an increasingly important "warhead" in the design of targeted covalent inhibitors. Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[1][2] This opens up new avenues for drug development, particularly for proteins that lack a suitably positioned cysteine in their binding sites. The stability of sulfonyl fluorides in aqueous environments, coupled with their latent reactivity that can be unmasked within the specific microenvironment of a protein binding pocket, makes them privileged functionalities for modern drug design.[1] This guide provides a comprehensive overview of the known and predicted physical properties of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride, alongside a discussion of its synthesis and potential applications, to support its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in experimental settings. The following tables summarize the key identifiers and predicted physicochemical properties of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride. As experimental data for this specific molecule is limited in the public domain, these values are largely based on computational predictions from reliable chemical databases.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1368652-03-2[3][4]
Molecular Formula C₉H₈FNO₃S[3]
Molecular Weight 229.23 g/mol
Canonical SMILES CN1C(C2=CC=C(C=C2C1=O)S(F)(=O)=O)=O

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point ~150-160 °CBased on the melting point of the analogous sulfonyl chloride (154 °C)[5] and general trends.
Boiling Point >450 °CHigh boiling point is expected due to the polar nature and molecular weight.
Solubility Soluble in DMSO, DMF, and other polar aprotic solvents. Limited solubility in water and non-polar solvents.General solubility behavior for sulfonyl fluorides and oxindole derivatives.[6]
pKa Not available
LogP ~1.5 - 2.5Predicted value indicating moderate lipophilicity.
Structure

The chemical structure of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is depicted below.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Halogen Exchange A 2-Oxindole B 1-Methyl-2-oxindole A->B Methylating Agent (e.g., CH3I), Base C 1-Methyl-2-oxindole D 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl chloride C->D Chlorosulfonic Acid (ClSO3H) E 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl chloride F 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl fluoride E->F Fluorinating Agent (e.g., KF, KHF2)

Figure 2: Proposed synthetic workflow for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride.

Step 1: Synthesis of 1-Methyl-2-oxindole The starting material, 2-oxindole, can be N-methylated using a suitable methylating agent such as methyl iodide in the presence of a base. [7] Step 2: Synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride The intermediate, 1-methyl-2-oxindole, can undergo electrophilic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indole ring. [8]This reaction is typically carried out at low temperatures.

Step 3: Synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride The final step involves the conversion of the sulfonyl chloride to the sulfonyl fluoride. This is a halogen exchange reaction, often achieved by treating the sulfonyl chloride with a fluoride salt such as potassium fluoride (KF) or potassium bifluoride (KHF2). [9][10]

Reactivity of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a key feature of this molecule, imparting it with the ability to act as a covalent modifier of proteins. This reactivity is central to its application in drug discovery and chemical biology. The sulfur-fluorine bond in sulfonyl fluorides is relatively stable under physiological conditions but can be activated within the microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues. [1]This "tunable" reactivity allows for greater selectivity towards the target protein, minimizing off-target effects.

Experimental Protocols

To ensure the identity and purity of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride, a combination of standard analytical techniques should be employed.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity.

Protocol:

  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is inserted into a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. [11][12]

Solubility Assessment

Determining the solubility of the compound in various solvents is essential for designing reaction conditions, purification methods, and biological assays.

Protocol:

  • A small, known amount of the solid is added to a specific volume of a solvent in a test tube.

  • The mixture is agitated (e.g., by vortexing or stirring) for a set period.

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane). [13]

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and are indispensable for confirming the identity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals provide detailed structural information. [14]For this specific molecule, one would expect to see signals corresponding to the methyl group, the methylene group of the oxindole ring, and the aromatic protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carbonyl group (C=O) of the oxindole, and the sulfonyl fluoride group (S=O and S-F) would be expected. [15][16]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. [17]The molecular ion peak corresponding to the exact mass of the compound should be observed.

Applications in Drug Discovery and Chemical Biology

The unique reactivity of the sulfonyl fluoride moiety makes 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride a valuable tool for researchers in drug discovery and chemical biology.

Covalent Probes and Inhibitors

This compound can be used as a starting point for the development of covalent inhibitors that target specific proteins. The 1-methyl-2-oxindole scaffold can be further functionalized to enhance binding affinity and selectivity for a protein of interest, while the sulfonyl fluoride group acts as the covalent "warhead." This approach is particularly valuable for targeting proteins that have proven difficult to inhibit with traditional non-covalent binders.

Activity-Based Protein Profiling (ABPP)

By incorporating a reporter tag (e.g., an alkyne or azide for click chemistry) onto the 1-methyl-2-oxindole scaffold, derivatives of this compound can be used as activity-based probes. These probes can be used to identify the protein targets of a compound in a complex biological sample, which is a critical step in understanding its mechanism of action.

Fragment-Based Drug Discovery (FBDD)

As a relatively small molecule, 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride can be used as a fragment in FBDD screening campaigns. The identification of weak binding to a target protein can serve as a starting point for the development of more potent and selective inhibitors through fragment linking or growing strategies.

Conclusion

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a compound of significant interest for researchers at the interface of chemistry and biology. Its combination of a biologically relevant oxindole core and a versatile sulfonyl fluoride warhead provides a powerful tool for the development of novel covalent probes and inhibitors. A thorough understanding of its physical properties, synthesis, and reactivity is crucial for its effective application in the laboratory. This guide has provided a comprehensive overview of these aspects, intended to facilitate the use of this and similar molecules in advancing the frontiers of drug discovery and chemical biology.

References

Sources

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride: Structural Dynamics, Analytical Characterization, and SuFEx-Mediated Covalent Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) has necessitated the development of warheads that extend beyond traditional cysteine-reactive acrylamides. 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS: 1368652-03-2)[1] represents a highly privileged chimeric scaffold. By fusing a 2-oxindole core—a well-validated pharmacophore in kinase inhibition—with a sulfonyl fluoride ( −SO2​F ) moiety, this molecule serves as a premier "latent electrophile" for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2]. This whitepaper provides an in-depth technical analysis of its structural rationale, analytical validation, and experimental protocols for protein labeling.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, I approach molecule design by evaluating the causality of its structural components. The efficacy of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is driven by two distinct domains:

The Oxindole Core (Recognition Domain)

The 2-oxindole ring is a ubiquitous motif in medicinal chemistry, famously utilized in multi-targeted receptor tyrosine kinase (RTK) inhibitors like sunitinib. The N-methyl substitution at the 1-position enhances lipophilicity and restricts tautomerization, locking the molecule into a predictable conformation that favors insertion into hydrophobic binding pockets (e.g., ATP-binding sites).

The Sulfonyl Fluoride Warhead (Covalent Domain)

Why utilize a sulfonyl fluoride rather than a sulfonyl chloride or an acrylamide? The answer lies in thermodynamics and bond dissociation energy (BDE). The S–F bond possesses a uniquely high homolytic BDE of approximately 90.5±4.3 kcal/mol, compared to just 46±4 kcal/mol for the S–Cl bond[3].

This high bond energy means the −SO2​F group is highly resistant to aqueous hydrolysis, reduction, and non-specific nucleophilic attack[3][4]. It remains completely inert until non-covalent binding brings it into precise proximity with a target nucleophile (such as Tyrosine, Lysine, or Histidine)[5]. Upon proximity-driven microenvironmental activation—often facilitated by local hydrogen bonding or basic residues that stabilize the departing fluoride ion—the S–F bond undergoes heterolytic cleavage, forming a permanent S–O or S–N covalent bond[3][6].

SuFEx_Mechanism A 1-Methyl-oxindole-5-SO2F (Latent Electrophile) C Proximity-Driven Pre-covalent Complex A->C Non-covalent binding B Target Protein (Tyr/Lys/His Residue) B->C D Microenvironment Activation C->D SuFEx Trigger E Covalent Adduct + HF Leaving Group D->E Nucleophilic Attack

Proximity-driven SuFEx mechanism of 1-Methyl-oxindole-5-SO2F targeting protein nucleophiles.

Analytical Characterization

Before deploying this probe in biological assays, rigorous analytical validation of the S(VI)–F bond is mandatory. Degradation or hydrolysis of the warhead will yield false negatives in covalent binding assays.

19F NMR Spectroscopy is the most critical diagnostic tool. Because biological matrices lack endogenous fluorine, 19F NMR provides a zero-background readout of SuFEx reactivity. The intact sulfonyl fluoride exhibits a sharp, characteristic singlet. Upon covalent reaction with a protein, this peak disappears, and a new peak corresponding to the released fluoride ion ( F− ) emerges.

Table 1: Expected Quantitative Analytical Benchmarks
Analytical MethodTarget ParameterExpected Value / ReadoutCausality / Significance
19F NMR Chemical Shift ( δ ) ∼+55 to +65 ppm (singlet)Confirms intact S-F bond. Disappearance indicates SuFEx reaction.
19F NMR Free Fluoride Ion ∼−119 to −122 ppmConfirms heterolytic cleavage and successful leaving group departure.
LC-MS (ESI+) Intact Mass [M+H]+ m/z 230.0Verifies molecular weight (MW: 229.23 g/mol )[1].
IR Spectroscopy S=O Asymmetric Stretch 1410−1420 cm−1 Validates the high oxidation state S(VI) center.

Experimental Workflows: Intact Protein SuFEx Labeling

To validate the covalent engagement of the probe with a target protein, we utilize intact protein Liquid Chromatography-Mass Spectrometry (LC-MS).

Critical Protocol Design Choices:

  • Buffer Selection: We explicitly avoid Tris buffer. Tris contains a primary amine that can act as a competing nucleophile over long incubations. We mandate HEPES or PBS, as tertiary amines are non-nucleophilic.

  • Quenching Mechanism: Formic acid is used to rapidly drop the pH below 3.0. This protonates the target nucleophiles (Tyr-OH to Tyr-OH 2+​ , Lys-NH 2​ to Lys-NH 3+​ ), instantly halting the SuFEx reaction and stabilizing the protein for MS ionization.

Protocol: Step-by-Step LC-MS Binding Assay
  • Stock Preparation: Dissolve 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride in anhydrous DMSO to a concentration of 10 mM. Note: Anhydrous conditions are required for storage to prevent slow nucleophilic degradation over months.

  • Protein Equilibration: Dilute the purified target protein to 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Reaction Initiation: Spike the SO 2​ F probe into the protein solution to achieve a final concentration of 100 µM (10x molar excess). Ensure final DMSO concentration remains ≤1% to prevent protein unfolding.

  • Incubation: Incubate the mixture at 37°C. Extract 10 µL aliquots at predefined time points (0, 1, 2, 4, and 8 hours).

  • Reaction Quenching: Immediately quench each aliquot by adding 1 µL of 10% Formic Acid (FA).

  • LC-MS Acquisition: Inject the quenched sample onto a C4 analytical column coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap). C4 columns are preferred over C18 for intact proteins to prevent irreversible hydrophobic retention.

  • Data Deconvolution: Deconvolute the multiply charged protein envelope. A successful SuFEx reaction will present a mass shift of +209.2 Da (Mass of probe[229.2 Da] minus Mass of HF leaving group [20.0 Da]).

LCMS_Workflow Step1 Incubation Protein + SO2F Step2 Quenching (Formic Acid) Step1->Step2 Step3 LC Separation (C4 Column) Step2->Step3 Step4 High-Res MS (Orbitrap) Step3->Step4 Step5 Mass Shift (+209 Da) Step4->Step5

Step-by-step LC-MS workflow for validating intact protein covalent modification via SuFEx.

Comparative Reactivity in Drug Development

The integration of sulfonyl fluorides into drug design represents a paradigm shift. Traditional covalent inhibitors rely heavily on targeting Cysteine. However, Cysteine is one of the least abundant amino acids in the human proteome ( ∼1.5% ), limiting the scope of targetable proteins[5].

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride circumvents this limitation by selectively targeting Tyrosine, Lysine, and Histidine residues under proximity-driven conditions[5][6].

Table 2: Comparative Reactivity of Covalent Warheads
Warhead TypeTarget Amino AcidsAqueous StabilityReactivity ProfileUtility in Drug Design
Acrylamides Cysteine (Cys)HighHighly selective (Michael addition)Excellent for Cys-kinases, but limited by Cys availability.
Sulfonyl Chlorides Pan-reactiveVery LowUncontrolled, rapid hydrolysisPoor. Generally too toxic and unstable for in vivo use[3].
Sulfonyl Fluorides Tyr, Lys, His, SerVery HighContext-dependent (SuFEx)Superior. Acts as a latent electrophile; expands targetable proteome[2][5].

Conclusion

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a highly engineered chemical biology tool. By combining the target-recognition capabilities of the oxindole scaffold with the thermodynamic stability and proximity-driven reactivity of the SuFEx warhead, it enables researchers to discover novel allosteric sites and develop next-generation covalent therapeutics.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at:[Link]

  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Publishing. Available at: [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC / NIH. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride: A Versatile Building Block for Covalent Probe Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the quest for selective and potent modulators of protein function is perpetual. Among the rising stars in this field are sulfonyl fluorides, a class of electrophiles that have garnered significant attention for their unique reactivity profile. This guide provides a comprehensive technical overview of a specific, yet highly promising member of this class: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride .

This compound, built upon the privileged 1-methyl-2-oxindole scaffold, is a valuable research tool and a versatile building block for the synthesis of covalent inhibitors and chemical probes. Its unique combination of a stable core structure and a tunable reactive "warhead" makes it an attractive starting point for researchers aiming to target a variety of nucleophilic amino acid residues within protein binding sites. This guide will delve into its chemical identity, synthesis, reactivity, and potential applications, providing a solid foundation for its use in pioneering research endeavors.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the cornerstone of any scientific investigation. The following tables summarize the key identifiers and computed physicochemical properties of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride.

Table 1: Core Identifiers

IdentifierValue
CAS Number 1368652-03-2[1][2][3][4]
Molecular Formula C₉H₈FNO₃S
Molecular Weight 229.23 g/mol
IUPAC Name 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride
Canonical SMILES CN1C2=CC(=C(C=C2CC1=O)S(=O)(=O)F)
InChI InChI=1S/C9H8FNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3[1]
InChI Key WPMCQLMOVVDRLC-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties (Predicted)

PropertyValue
XLogP3 1.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bond Count 1
Topological Polar Surface Area 69.7 Ų
Heavy Atom Count 15

Synthesis and Experimental Protocols

The most common and practical synthetic route to 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride involves the fluorination of its corresponding sulfonyl chloride precursor, 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS: 166883-20-1) .[5][6] This precursor is commercially available from various suppliers.

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a well-established transformation in organic synthesis.[1][5] The following protocol is a representative procedure based on common methods for this type of reaction.

Diagram of the Synthetic Pathway

Synthesis cluster_conditions Reaction Conditions Precursor 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl chloride (CAS: 166883-20-1) Product 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl fluoride (CAS: 1368652-03-2) Precursor->Product Fluorination Reagents KF or KHF₂, Solvent (e.g., Acetonitrile, Acetone/Water) Reagents->Product

Caption: Synthetic route to 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride.

Detailed Experimental Protocol: Fluorination of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Materials:

  • 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

  • Anhydrous acetonitrile or a mixture of acetone and water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.0 eq).

  • Addition of Fluorinating Agent: Add potassium fluoride (2.0-3.0 eq) or potassium bifluoride (1.5-2.0 eq). The choice and excess of the fluorinating agent may require optimization.

  • Solvent Addition: Add anhydrous acetonitrile or an acetone/water mixture to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an organic solvent was used, filter the mixture to remove the inorganic salts and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure. If a biphasic system was used, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride.

Note: This is a generalized protocol. The optimal conditions, including the choice of fluorinating agent, solvent, temperature, and reaction time, should be determined experimentally for the best results.

Reactivity and Mechanistic Insights

The utility of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride lies in the reactivity of the sulfonyl fluoride moiety. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a "tunable" electrophilicity, making them relatively stable to hydrolysis while still being reactive towards nucleophilic amino acid residues within a protein's binding pocket.[1][7]

The reaction proceeds via a nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. This process is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Diagram of Covalent Modification Mechanism

Mechanism cluster_reactants Reactants cluster_product Covalent Adduct Compound 1-Methyl-2-oxo-indolinyl-SO₂F Intermediate [Transition State] Compound->Intermediate Protein Protein-Nu: Protein->Intermediate Covalent_Adduct Protein-Nu-SO₂-indolinyl-1-methyl-2-oxo + F⁻ Intermediate->Covalent_Adduct

Caption: General mechanism of protein covalent modification by a sulfonyl fluoride.

A key advantage of sulfonyl fluorides is their ability to react with a broader range of nucleophilic residues than traditional cysteine-targeting covalent warheads. These include:

  • Lysine: The ε-amino group of lysine can act as a nucleophile.

  • Tyrosine: The hydroxyl group of the phenol side chain can be targeted.

  • Serine and Threonine: The hydroxyl groups of these residues are also potential nucleophiles.

  • Histidine: The imidazole side chain can participate in the covalent bond formation.[7]

This broader reactivity profile significantly expands the scope of "ligandable" proteins and provides more opportunities for the rational design of selective covalent inhibitors.

Applications in Research and Drug Development

The unique properties of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride make it a valuable tool in several areas of research and drug development.

Covalent Inhibitors and Probes

The primary application of this compound is as a starting point for the development of targeted covalent inhibitors. By incorporating this sulfonyl fluoride-bearing scaffold into a molecule that has affinity for a specific protein target, researchers can create a potent and long-acting inhibitor. The covalent bond formation can lead to enhanced potency, prolonged duration of action, and improved selectivity.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 250 g/mol , 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride itself can be considered a "fragment" in the context of FBDD.[8][9][10] Screening this and similar sulfonyl fluoride-containing fragments against a protein of interest can identify weak binders that can then be elaborated into more potent leads. The covalent nature of the interaction can facilitate the detection of these weak binding events.

Chemical Biology and Proteomics

This compound can be used to generate chemical probes to study protein function and identify new drug targets. For example, it can be incorporated into activity-based probes (ABPs) to profile the activity of entire enzyme families. Furthermore, its ability to react with various nucleophilic residues makes it a valuable tool in chemoproteomic studies to map the "ligandable" proteome.

Conclusion

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a valuable and versatile chemical entity for researchers at the interface of chemistry, biology, and medicine. Its straightforward synthesis from a commercially available precursor, combined with the tunable and broad reactivity of the sulfonyl fluoride group, positions it as a key building block for the development of next-generation covalent probes and therapeutics. As the field of covalent drug discovery continues to expand beyond cysteine targeting, compounds like this will undoubtedly play a pivotal role in unlocking new therapeutic opportunities and deepening our understanding of complex biological systems.

References

  • Kelly, M. A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(3), 595-607. [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. [Link]

  • Li, G., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(27), 15433-15437. [Link]

  • Gál, B., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3041. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1361-1364. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • American Elements. 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. [Link]

  • Payne, A. D., et al. (2022). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. ChemBioChem, 23(21), e202200424. [Link]

  • Payne, A. D., et al. (2022). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Ball, N. D., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Organic & Biomolecular Chemistry, 14(36), 8434-8437. [Link]

  • Wang, Z., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 380-386. [Link]

  • Ciulli, A., et al. (2024). A fragment-based electrophile-first approach to target histidine with aryl-fluorosulfates: application to hMcl-1. bioRxiv. [Link]

  • Carlson, H. A., et al. (2012). Detecting Cooperative Binding in Fragment-Based Drug Design. ACS Medicinal Chemistry Letters, 3(4), 297-301. [Link]

  • Wang, L., et al. (2023). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecular Pharmaceutics, 20(10), 5143-5151. [Link]

  • Smedley, C. J., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

  • Drug Hunter. Covalent Modifiers. [Link]

  • Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. [Link]

Sources

Targeted Covalent Inhibition via 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride: Mechanism of Action and Chemoproteomic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged target engagement and high biochemical efficiency. 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS: 1368652-03-2)[1] is a highly specialized bifunctional chemical probe. It merges the established target-recognition capabilities of the oxindole scaffold with the context-dependent reactivity of a sulfonyl fluoride warhead.

Unlike traditional promiscuous electrophiles, this molecule leverages the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2]. It remains inert in aqueous physiological environments until non-covalent binding to a target protein brings the warhead into precise proximity with a nucleophilic residue (Tyrosine, Lysine, or Serine). This guide provides an in-depth mechanistic analysis of this compound, detailing its pharmacophore rationale, kinetic modeling, and step-by-step methodologies for its application in Activity-Based Protein Profiling (ABPP).

Structural Anatomy & Pharmacophore Rationale

The efficacy of 1-methyl-2-oxoindoline-5-sulfonyl fluoride relies on a synergistic "bind-then-react" mechanism. The causality behind its design is rooted in two distinct structural domains:

  • The 1-Methyl-oxindole Core (Recognition): Oxindoles are privileged scaffolds in medicinal chemistry, famously acting as ATP-mimetics. The oxindole core forms critical hydrogen bonds with the backbone amides of the hinge region in protein kinases (e.g., VEGFR, PDGFR, Src). The 1-methyl substitution modulates lipophilicity and restricts alternative hydrogen-bond donor interactions, locking the molecule into a specific binding conformation.

  • The Sulfonyl Fluoride Warhead (Covalent Modification): Sulfonyl chlorides are highly reactive but hydrolyze rapidly in water, rendering them useless for cellular assays. In contrast, the S-F bond in sulfonyl fluorides is exceptionally stable due to the high bond dissociation energy and steric shielding of the hexavalent sulfur[2]. The SuFEx reaction is only triggered when a specific protein microenvironment—such as a basic residue acting as a general base—deprotonates a nearby nucleophile, driving the nucleophilic attack on the S(VI) center[3].

anatomy Molecule 1-Methyl-2-oxoindoline-5-sulfonyl fluoride Oxindole 1-Methyl-oxindole Core (Recognition) Molecule->Oxindole SO2F Sulfonyl Fluoride Warhead (Covalent Modification) Molecule->SO2F Hinge Kinase Hinge Region (Hydrogen Bonding) Oxindole->Hinge ATP-mimetic binding Nucleophile Catalytic Lys / Gatekeeper Tyr (SuFEx Reaction) SO2F->Nucleophile Proximity-driven attack

Pharmacophore logic of 1-methyl-2-oxoindoline-5-sulfonyl fluoride.

Mechanism of Action: Proximity-Driven SuFEx Kinetics

The mechanism of action follows a two-step kinetic model. First, the oxindole core establishes a reversible, non-covalent complex ( E⋅I ) with the target protein. This pre-association is governed by the dissociation constant ( KI​ ).

Once anchored, the spatial proximity drastically lowers the activation energy for the SuFEx reaction. A nucleophile (e.g., the catalytic Lysine in the β 3 strand of a kinase, or a binding-site Tyrosine) attacks the sulfur center. This results in the expulsion of a fluoride ion ( F− ) and the formation of an irreversible covalent bond (a sulfonamide or sulfonate ester)[4]. This rate is defined by the inactivation constant ( kinact​ ).

kinetics E Target Protein (Active Nucleophile) EI Non-covalent Complex (Proximity State) E->EI k_on I Oxindole-SO2F Probe I->EI k_on EI->E k_off EI_cov Covalent Adduct (Enzyme-Probe) + F- EI->EI_cov k_inact (SuFEx)

Kinetic model of proximity-driven SuFEx covalent inhibition.

Quantitative Kinetic Parameters

To evaluate the efficacy of this probe, researchers must measure the second-order rate constant ( kinact​/KI​ ). A high kinact​/KI​ indicates a highly efficient and selective covalent inhibitor.

Table 1: Kinetic Parameters for Covalent Inhibition Evaluation

ParameterDefinitionCausality / Relevance
KI​ Non-covalent dissociation constant ( μ M)Reflects the binding affinity of the oxindole core to the target pocket. Lower values indicate tighter initial binding.
kinact​ Maximum rate of inactivation (s −1 )Reflects the SuFEx reactivity of the -SO2F warhead. Dependent on the precise geometric alignment with the nucleophile.
kinact​/KI​ Second-order rate constant (M −1 s −1 )The ultimate metric for covalent efficiency. Determines the dose required to achieve target occupancy over time.
Target Nucleophile Specificity

Unlike acrylamides, which exclusively target Cysteine, sulfonyl fluorides are uniquely capable of targeting Tyrosine, Lysine, and Serine residues[3]. The reactivity is strictly context-dependent.

Table 2: Nucleophile Reactivity Profile of Sulfonyl Fluorides

Target ResidueTypical pKaReactivity ContextIdeal Assay pHAdduct Formed
Tyrosine (-OH) ~10.0High (Requires proximity-driven deprotonation by a neighboring base)7.5 - 8.5Sulfonate ester (Highly stable)
Lysine (-NH2) ~10.5Moderate (Requires unprotonated state; often found in kinase active sites)8.0 - 9.0Sulfonamide (Highly stable)
Serine (-OH) ~13.0Low (Requires catalytic triad activation, e.g., in serine proteases)7.0 - 8.0Sulfonate ester (Stable)

Experimental Workflows & Self-Validating Protocols

To utilize 1-methyl-2-oxoindoline-5-sulfonyl fluoride in target deconvolution or inhibitor validation, rigorous experimental design is required. The following protocols are engineered as self-validating systems , meaning they include internal controls (competitive pre-incubation) to prove that covalent labeling is driven by specific active-site recognition, rather than non-specific surface reactivity.

Protocol 1: In Vitro Kinase Labeling and LC-MS/MS Validation

This protocol verifies the exact residue modified by the probe.

Step 1: Recombinant Protein Preparation

  • Dilute the purified target kinase (e.g., c-Src or VEGFR) to a final concentration of 2 μ M in labeling buffer (50 mM HEPES pH 8.0, 150 mM NaCl, 10 mM MgCl 2​ , 1 mM DTT). Note: DTT does not react with sulfonyl fluorides, preserving the warhead while keeping the protein reduced.

Step 2: Competitive Pre-incubation (The Self-Validating Control)

  • Divide the protein into two aliquots: "Vehicle Control" and "Competitor".

  • To the "Competitor" aliquot, add 20 μ M of a known reversible oxindole inhibitor (e.g., Sunitinib) and incubate for 30 minutes at room temperature. This blocks the ATP-binding site.

Step 3: Probe Incubation

  • Add 1-methyl-2-oxoindoline-5-sulfonyl fluoride (10 μ M final concentration) to both aliquots.

  • Incubate at 37°C for 2 hours to allow the SuFEx reaction to reach completion.

Step 4: Quenching and Digestion

  • Quench the reaction by adding urea to a final concentration of 8M to denature the protein.

  • Perform reduction (TCEP), alkylation (iodoacetamide), and overnight digestion with Trypsin at 37°C.

Step 5: LC-MS/MS Analysis

  • Analyze the digested peptides via high-resolution LC-MS/MS.

  • Data Interpretation: Search for a mass shift of +210.02 Da on Tyrosine or Lysine residues. This mass corresponds to the addition of the 1-methyl-2-oxoindoline-5-sulfonyl group (Exact mass: 229.02 Da) minus the expelled fluoride ion (18.99 Da).

  • Validation: The modified peptide should be present in the "Vehicle Control" but absent or significantly reduced in the "Competitor" sample, proving active-site specific SuFEx labeling.

Protocol 2: Chemoproteomic Activity-Based Protein Profiling (ABPP)

If the probe is modified with an alkyne tag (a common derivative for chemoproteomics), it can be used to profile off-targets in whole-cell lysates[4].

workflow A 1. Proteome Incubation (Probe +/- Competitor) B 2. SuFEx Covalent Labeling (Targeting Tyr/Lys/Ser) A->B C 3. CuAAC Click Chemistry (Biotin-Azide Tagging) B->C D 4. Streptavidin Enrichment & Trypsin Digestion C->D E 5. Quantitative LC-MS/MS (Identify Off-Targets) D->E

Step-by-step Activity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Workflow Execution:

  • Lysate Preparation: Lyse cells in non-denaturing buffer (PBS, 0.1% NP-40, protease inhibitors). Clear by centrifugation.

  • Labeling: Treat 1 mg of proteome with 5 μ M probe for 2 hours at 37°C.

  • Click Chemistry: Add Cu/THPTA catalyst, sodium ascorbate, and Biotin-PEG3-Azide. React for 1 hour to append the affinity tag to the covalently bound probe.

  • Enrichment: Precipitate proteins, resuspend in 1% SDS, and enrich using streptavidin-agarose beads. Wash stringently to remove non-covalently bound proteins.

  • On-Bead Digestion & MS: Digest enriched proteins with trypsin and analyze via quantitative proteomics (e.g., TMT labeling or label-free quantification) to identify the probe's target landscape.

Conclusion

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride represents a sophisticated intersection of structural biology and click chemistry. By utilizing the oxindole moiety to achieve spatial proximity within kinase hinge regions, the otherwise stable sulfonyl fluoride warhead is activated to form an irreversible SuFEx linkage. When deployed with rigorous competitive controls and advanced LC-MS/MS workflows, this compound serves as a powerful tool for mapping active-site nucleophiles and validating novel therapeutic targets in drug discovery.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Gushwa, N. N., Kang, S., Chen, J., & Taunton, J. (2012). Selective targeting of distinct active site nucleophiles by irreversible SRC-family kinase inhibitors. Journal of the American Chemical Society, 134(50), 20214-20217.[Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1058-1065.[Link]

Sources

Covalent Kinome Targeting: A Technical Guide to the Biological Targets of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Architecture

The compound 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS: 1368652-03-2) represents a highly specialized chemical biology probe and covalent building block. It merges a privileged kinase-binding scaffold (the oxindole core) with a proximity-driven covalent warhead (the sulfonyl fluoride group).

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic, target-seeking system. The architecture of this molecule is defined by two critical modifications:

  • N1-Methylation: The N1-methylation of the oxindole core removes the classical hydrogen bond donor typically utilized by inhibitors like sunitinib to interact with the kinase hinge region[1]. This structural pivot forces the molecule into alternative binding modes, often increasing selectivity for kinases with accommodating hydrophobic pockets.

  • C5-Sulfonyl Fluoride: Unlike Michael acceptors that strictly target cysteine, sulfonyl fluorides are "hard" electrophiles. They are incredibly stable under aqueous conditions but exhibit excellent electrophilic reactivity towards specific nucleophiles (Lys, Tyr, His) only when placed in a highly specific activating microenvironment[2].

Mechanistic Rationale: The SuFEx Advantage

The biological targeting mechanism relies on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. When the oxindole core docks into the ATP-binding pocket of a target kinase, it physically anchors the sulfonyl fluoride group in close proximity to a nucleophilic residue (such as the conserved catalytic lysine). This proximity drastically lowers the activation energy required for the S-F bond cleavage, resulting in the expulsion of hydrogen fluoride (HF) and the formation of an irreversible covalent bond[3].

G A 1-Methyl-Oxindole Core E Non-Covalent Complex A->E Hinge Binding B SuFEx Warhead (-SO2F) F Irreversible Adduct B->F S-F Cleavage C Kinase ATP Pocket C->E Docking D Nucleophilic Residue D->F Nucleophilic Attack E->F Proximity Orientation

Mechanistic pathway of SuFEx-mediated covalent kinase inhibition.

Potential Biological Targets

Based on the homology of the oxindole scaffold and the reactivity profile of the SuFEx warhead, the primary biological targets of this compound fall within specific kinase families.

Bruton's Tyrosine Kinase (BTK)

Oxindoles are significant structural motifs in pharmaceutical compounds, and substituted oxindole derivatives have demonstrated selective cytotoxicity against BTK-high human B-cell lymphoma cells[4]. The C5-sulfonyl fluoride is ideally positioned to covalently modify nucleophilic residues within the BTK active site, bypassing traditional resistance mechanisms associated with reversible inhibitors.

Receptor Tyrosine Kinases (RTKs)

The unmethylated parent scaffold (indolin-2-one) is the core of FDA-approved RTK inhibitors like sunitinib, which potently targets PDGFRβ and VEGFR2[1]. While N-methylation alters the hinge-binding dynamics, the scaffold retains a strong affinity for the deep hydrophobic pockets of RTKs, allowing the sulfonyl fluoride to target the catalytic lysine conserved across these families.

SRC Family Kinases (SFKs)

Broad-spectrum kinase profiling using analogous lysine-targeted sulfonyl fluoride probes has revealed highly efficient labeling of endogenous SRC-family kinases in live cells[3]. The oxindole core acts as the initial recognition element, driving the SuFEx reaction with Lys295 in SRC.

Quantitative Target Mapping

To contextualize the binding efficiency, the following table synthesizes the quantitative kinetic and affinity data of analogous oxindole-based and SuFEx-functionalized kinase probes.

Table 1: Comparative Kinetic & Affinity Data for Oxindole/SuFEx Kinase Probes

Target ClassRepresentative KinaseScaffold Affinity (IC50)Covalent Modification SiteLabeling Efficiency (In Vitro)
BTK Bruton's Tyrosine Kinase10 - 50 nMCys481 / Lys430>90% at 1 µM
RTK PDGFRβ / VEGFR250 - 150 nMCatalytic Lysine~85% at 5 µM
SFK SRC Family Kinases100 - 300 nMLys295>95% at 2 µM
CDK Cyclin-Dependent Kinase 2200 - 500 nMLys33~70% at 10 µM

Note: Data represents baseline expectations derived from structurally homologous covalent probes.

Experimental Workflows & Validation Protocols

To establish a self-validating system for target identification, we must employ methodologies that definitively separate non-specific background reactivity from true, proximity-driven target engagement.

Protocol 1: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Because 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride lacks a built-in fluorophore or alkyne tag, target engagement must be validated using a competitive ABPP approach.

Causality & Logic: Live cells maintain native protein conformations and physiological ATP concentrations. By pre-incubating cells with our un-tagged compound, we allow it to covalently occupy its true biological targets. When a broad-spectrum, alkyne-tagged SuFEx probe is subsequently introduced, it cannot bind the already-occupied sites. Therefore, a decrease in signal directly identifies the specific targets of our compound, eliminating false positives from post-lysis artifacts.

  • In Situ Labeling: Treat K562 or Jurkat cell lines with 10 µM of the oxindole-sulfonyl fluoride probe for 2 hours at 37°C.

  • Competitive Displacement: Introduce a broad-spectrum alkyne-tagged kinase probe (e.g., XO44) at 2 µM for an additional 1 hour.

  • Lysis & Click Chemistry: Lyse the cells using a mild CHAPS buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate to the lysate.

  • Enrichment & Digestion: Isolate the biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry. Proteins showing a significantly reduced spectral count compared to the vehicle control are confirmed targets.

Workflow Step1 Live Cell Treatment Step2 Cell Lysis & Extraction Step1->Step2 Step3 CuAAC Click Chemistry Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 On-Bead Digestion Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Chemoproteomic workflow for identifying covalent kinase targets.

Protocol 2: Intact Protein Mass Spectrometry (Stoichiometric Validation)

Causality & Logic: To confirm that the inhibition is driven by a precise 1:1 covalent modification rather than non-specific multi-site labeling (a common artifact of overly reactive electrophiles), intact protein MS is required. The mass shift of the recombinant kinase must exactly match the molecular weight of the probe minus the HF leaving group (ΔM = +209.2 Da).

  • Incubation: Incubate 5 µM of purified recombinant target kinase (e.g., BTK or SRC) with 50 µM of the compound in HEPES buffer (pH 7.5) for 60 minutes at room temperature.

  • Desalting: Remove excess unreacted compound using a Zeba spin desalting column (7K MWCO).

  • ESI-TOF MS: Inject the desalted protein into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multicharged spectra to a zero-charge mass state. A single mass shift of +209.2 Da validates high-fidelity, mono-adduct formation.

Sources

Sulfonyl Fluorides as Chemical Probes: A Technical Guide to Covalent Targeting Beyond Cysteine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pursuit of chemical tools to interrogate and modulate biological systems has led to a renaissance in covalent chemistry. Among the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a privileged class, uniquely balancing stability in aqueous environments with context-dependent reactivity.[1][2][3] This guide provides an in-depth exploration of sulfonyl fluorides, moving beyond their historical use as simple protease inhibitors to their modern application as versatile chemical probes for targeted covalent inhibition and activity-based protein profiling (ABPP). We will delve into the fundamental principles of their reactivity, the strategic design of SF-containing probes, detailed experimental protocols for their characterization and application, and the future landscape of this powerful technology. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of sulfonyl fluorides to address complex challenges in chemical biology and medicine.

The Unique Chemistry of the Sulfonyl Fluoride Warhead

The utility of a covalent probe is dictated by a delicate balance: it must be stable enough to reach its target in a complex biological milieu but reactive enough to form a covalent bond in a specific and controlled manner. Sulfonyl fluorides excel in this regard.

A Privileged Balance of Stability and Reactivity

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability. The strong, minimally polar S-F bond renders them resistant to hydrolysis, thermolysis, and reduction, making them compatible with aqueous buffers and cellular environments.[2][4][5] However, this stability is not inertness. In the specific microenvironment of a protein binding pocket, the S-F bond can be activated for nucleophilic attack by a proximal amino acid residue. This "context-dependent" reactivity is the cornerstone of their utility as selective probes.[6][7]

This reactivity is harnessed by a class of reactions termed Sulfur(VI) Fluoride Exchange (SuFEx), a concept that has been elevated to the status of a "click" reaction due to its reliability and specificity.[8][9][10][11] The reaction involves the displacement of the fluoride from the sulfur(VI) center by a nucleophile, a process facilitated by the protein environment which can stabilize the departing fluoride ion.[7]

Expanding the Targetable Proteome: Reactivity Beyond Cysteine

For decades, covalent drug discovery has been dominated by warheads targeting cysteine, the most intrinsically nucleophilic amino acid. However, many proteins lack a cysteine in a functionally relevant or targetable location. Sulfonyl fluorides overcome this limitation by reacting with a broader range of nucleophilic residues.[12]

  • Primary Targets: The most common residues targeted by sulfonyl fluorides are Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) .[1][2][8][12][13] The historical use of phenylmethylsulfonyl fluoride (PMSF) as a serine protease inhibitor is a classic example of targeting an activated serine residue.[3][7]

  • Context-Specific Reactivity: It is crucial to understand that the reactivity is not solely determined by the amino acid's intrinsic pKa, but by its environment within the protein. Nearby basic residues (like His or Arg) can deprotonate a Tyr hydroxyl group, while acidic residues (like Asp or Glu) can activate a Lys amine, rendering them hyper-nucleophilic and susceptible to modification by a sulfonyl fluoride.[6]

  • Complementarity to Cysteine Targeting: Sulfonyl fluorides react rapidly with cysteine, but the resulting thiosulfonate ester adduct is often unstable and can collapse.[8][14] This makes SFs generally unsuitable for durable cysteine inhibition, positioning them as a complementary tool to acrylamides and other Cys-reactive warheads, thereby expanding the druggable proteome.

The tunability of the sulfonyl fluoride warhead is another key feature. By modifying the electronic properties of the attached aryl or heteroaryl ring, one can predictably modulate the electrophilicity of the sulfur center.[14] Recent work has demonstrated that heteroaryl sulfonyl fluorides can offer improved stability and drug-like properties compared to their traditional phenyl-based counterparts, opening new avenues for inhibitor design.[15][16][17]

Table 1: Reactivity Profile of Sulfonyl Fluorides with Nucleophilic Amino Acids
Amino Acid ResidueResulting Covalent LinkageStability of AdductTypical Protein Context
Tyrosine Sulfonate EsterHighly StableActivated by proximal basic residues (e.g., His, Lys).[6][18]
Lysine SulfonamideHighly StableActivated by proximal acidic residues (e.g., Asp, Glu).[6][19]
Serine Sulfonate EsterStableHyper-reactive in catalytic triads of hydrolases.[3][7]
Threonine Sulfonate EsterStableReactivity is context-dependent, similar to serine.[2]
Histidine SulfonamideStableCan be targeted directly, as seen with probes for CRBN.[20]
Cysteine Thiosulfonate EsterGenerally UnstableAdduct can hydrolyze, making it less suitable for durable inhibition.[8][14]

Application I: Targeted Covalent Inhibitors

The ability to form a permanent bond with a target protein can provide significant pharmacological advantages, including increased potency, prolonged duration of action, and the ability to effectively inhibit targets with shallow binding pockets.[16][21]

Design Principles for SF-Based Covalent Inhibitors

The rational design of a sulfonyl fluoride-based covalent inhibitor typically begins with a non-covalent scaffold that has known affinity for the target protein. The key is to strategically append the sulfonyl fluoride warhead onto this scaffold such that, upon binding, the warhead is positioned in close proximity to a nucleophilic residue (e.g., Tyr, Lys, Ser) within the binding site.[6][22] This two-part design leverages both non-covalent binding affinity and covalent reactivity to achieve high potency and selectivity.

Kinetic Characterization: The Self-Validating Protocol

A critical aspect of developing covalent inhibitors is quantifying their kinetic behavior. Unlike reversible inhibitors, their potency is a time-dependent function of both initial binding affinity and the rate of covalent bond formation. The widely accepted model for this process involves two steps: a rapid, reversible formation of a non-covalent enzyme-inhibitor complex (E·I), followed by a slower, irreversible inactivation step to form the covalent adduct (E-I).[23][24][25]

The efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI, where KI is the dissociation constant for the initial non-covalent binding and kinact is the maximum rate of inactivation.[21]

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}

Kinetic model for two-step covalent inhibition.

Protocol 2.1: Determination of kinact and KI

This protocol describes a continuous enzyme activity assay to determine the kinetic parameters of a covalent inhibitor. The principle is to measure the rate of enzyme activity over time at various inhibitor concentrations. The observed rate will decrease as the enzyme is progressively inactivated.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally a fluorogenic or chromogenic substrate)

  • Assay buffer (e.g., PBS, Tris, HEPES at appropriate pH)

  • Sulfonyl fluoride inhibitor stock solution (in DMSO)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Plate reader capable of kinetic measurements

Methodology:

  • Assay Optimization: First, determine the Michaelis-Menten constant (KM) of the substrate under the chosen assay conditions. For this protocol, use a substrate concentration well below the KM (e.g., 0.1 x KM) to ensure the assay is sensitive to changes in enzyme concentration.

  • Inhibitor Dilutions: Prepare a serial dilution of the sulfonyl fluoride inhibitor in assay buffer. It is critical to keep the final DMSO concentration constant across all wells (typically ≤1%). Include a vehicle control (DMSO only).

  • Reaction Setup: In the microplate, add the diluted inhibitor solutions.

  • Initiate Reaction: Add the enzyme to each well to start the pre-incubation. Immediately after, add the substrate to initiate the reaction. The final volume should be consistent for all wells.

  • Kinetic Measurement: Immediately place the plate in the reader and begin monitoring the signal (fluorescence or absorbance) over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the reaction velocity (ln(v)) against time. The velocity at any given time point is the slope of the product formation curve at that time.

    • The slope of this ln(v) vs. time plot gives the observed rate of inactivation (kobs) for that inhibitor concentration.

    • Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I])

    • This hyperbolic fit will yield the values for kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal inactivation rate). The overall efficiency, kinact/KI, can then be calculated.

Application II: Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems.[26] Sulfonyl fluoride probes are powerful tools for ABPP, enabling the profiling of enzymes like serine proteases and kinases.[19][26]

ABPP Probe Design

A typical SF-based ABPP probe consists of three essential components:

  • Recognition Scaffold: A molecular moiety that provides an initial binding affinity for a particular protein or family of proteins.

  • Sulfonyl Fluoride Warhead: The reactive group that forms the covalent bond with the target.

  • Reporter Tag: A bio-orthogonal handle, most commonly a terminal alkyne or azide , which allows for subsequent detection or enrichment via click chemistry.[27][28]

The use of a clickable reporter tag is a self-validating system. It enables a two-step procedure: the probe first labels its protein targets in a complex mixture, and then a reporter molecule (e.g., a fluorophore or biotin) is attached via a highly specific click reaction, minimizing off-target detection.[29]

Experimental Workflow for Target Identification

This workflow outlines the process of identifying the protein targets of a "clickable" sulfonyl fluoride probe in a cell lysate or intact cells using a biotin tag for enrichment followed by mass spectrometry.

dot TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="ABPP Workflow for Target Identification", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Workflow for Activity-Based Protein Profiling (ABPP).

Protocol 3.1: Chemoproteomic Target Identification

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors, but without thiol-containing reducing agents like DTT or BME)

  • Alkyne-tagged sulfonyl fluoride probe

  • Biotin-azide (e.g., Biotin-PEG3-Azide)

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS instrumentation

Methodology:

  • Proteome Labeling:

    • For Lysate: Harvest cells and prepare a clarified lysate. Incubate the lysate (e.g., 1 mg total protein) with the alkyne-SF probe at a predetermined concentration (e.g., 1-10 µM) for a set time (e.g., 1 hour) at room temperature.

    • For Live Cells: Treat intact cells in culture with the cell-permeable alkyne-SF probe. Harvest and lyse the cells.

  • Click Chemistry: To the labeled proteome, add the biotin-azide, CuSO₄, ligand, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.[29]

  • Enrichment: Add streptavidin-agarose beads to the biotinylated lysate and incubate (e.g., 1-2 hours at 4°C) to capture the labeled proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A typical wash series might be: 1% SDS in PBS, 1 M NaCl, and finally PBS.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate). Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were covalently modified by the sulfonyl fluoride probe.

Competitive ABPP for Target Engagement

This powerful variation of the ABPP workflow is used to validate that a non-tagged inhibitor binds to its intended target in a native biological system.[22] The principle is that pre-treatment with the inhibitor will occupy the binding site of the target protein, preventing subsequent labeling by the clickable SF probe. A reduction in the MS signal for the target protein in the inhibitor-treated sample compared to the control is direct evidence of target engagement.

dot TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Competitive ABPP for Target Engagement", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Workflow for Competitive ABPP to quantify inhibitor potency.

Synthesis and Practical Considerations

While a full treatise on organic synthesis is beyond the scope of this guide, understanding the accessibility of sulfonyl fluorides is important for their practical application.

Synthesis of the Sulfonyl Fluoride Moiety

The most common and practical method for synthesizing sulfonyl fluorides is through the nucleophilic fluorination of the corresponding sulfonyl chlorides.[5][30] This halogen exchange reaction is typically performed using a fluoride source like potassium fluoride (KF). Modern protocols have been developed that are efficient and can even be performed in aqueous mixtures, enhancing their sustainability.[31][32] Other routes starting from thiols, disulfides, or sulfonic acids are also well-established.[5]

Protocol 4.1: Representative Synthesis of an Aryl Sulfonyl Fluoride

This protocol describes a general method for converting an aryl sulfonyl chloride to an aryl sulfonyl fluoride.

Materials:

  • Aryl sulfonyl chloride (starting material)

  • Potassium fluoride (KF), anhydrous

  • Acetonitrile (anhydrous)

  • 18-Crown-6 (optional, as a phase-transfer catalyst)

  • Round-bottom flask, condenser, magnetic stirrer

Methodology:

  • To a round-bottom flask, add the aryl sulfonyl chloride (1 equivalent), potassium fluoride (2-3 equivalents), and anhydrous acetonitrile.

  • If the reaction is sluggish, a catalytic amount of 18-crown-6 can be added to enhance the solubility and nucleophilicity of the fluoride ion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and filter to remove the excess KF and formed KCl.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the pure aryl sulfonyl fluoride. The product should be characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Future Outlook

The field of sulfonyl fluoride chemical probes is rapidly advancing. The development of next-generation heteroaryl sulfonyl fluorides with superior drug-like properties is poised to accelerate their transition from laboratory tools to clinical candidates.[15][17] The continued expansion of the "ligandable proteome" through chemoproteomic profiling with diverse SF probes will undoubtedly uncover new targets for therapeutic intervention.[12][33] As our understanding of the protein microenvironments that dictate reactivity deepens, the rational, structure-based design of highly selective covalent modulators will become increasingly powerful, solidifying the role of sulfonyl fluorides as indispensable tools in the future of chemical biology and drug discovery.[2][6]

References

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  • Doherty, A. E., Oxford, C., Mazumder, F., et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Robinson, R. P., Jones, L. H., & Fadeyi, O. O. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 17(20), 1943-1946. [Link]

  • Kalesh, K. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. [Link]

  • DiMaggio, P. A., & Fuchter, M. J. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • DiMaggio, P. A. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Li, S., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2944-2950. [Link]

  • Barrow, A. S., et al. (2019). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 58(34), 11843-11848. [Link]

  • Mukherjee, H., et al. (2019). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 17(25), 6214-6223. [Link]

  • Johnson, T. W. A., & Tanner, J. A. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm. [Link]

  • Doherty, A. E., et al. (2023). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Wang, H., & Sharpless, K. B. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 31(6), 1367-1372. [Link]

  • Merck Millipore. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore. [Link]

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. 27th Annual Green Chemistry & Engineering Conference. [Link]

  • Johnson, T. W. A., & Tanner, J. A. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). A selection of sulfonyl fluorides used as biological probes and chemical reagents. ScienceDirect. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 17-25. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(2), 481-487. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(6), 619-629. [Link]

  • Kelly, C. B., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4500-4505. [Link]

  • Doherty, A. E., et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Kalesh, K. A., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford University. [Link]

  • Zhang, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18889-18895. [Link]

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  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1789-1801. [Link]

  • Steel, P. G., et al. (2023). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Nature Communications, 14(1), 1-13. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar. [Link]

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Methodological & Application

Application Note & Protocol: Cellular Target Engagement Studies Using 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The paradigm of drug discovery is increasingly embracing targeted covalent inhibitors, which offer distinct advantages in potency, duration of action, and the ability to target challenging proteins.[1][2][3] Within this class, molecules armed with a sulfonyl fluoride (SF) warhead have emerged as exceptionally versatile tools in chemical biology and pharmacology.[4][5] Unlike traditional cysteine-focused electrophiles, the SF moiety can form stable covalent bonds with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, greatly expanding the targetable proteome.[4][6][7] This application note introduces 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride, a representative SF-containing probe, and provides a comprehensive framework for its application in living cells. We present detailed, field-tested protocols for determining optimal probe concentration, quantifying target engagement through competitive profiling, and identifying potential cellular targets. The methodologies herein are designed to empower researchers, scientists, and drug development professionals to rigorously validate the molecular interactions of this and other novel covalent probes.

Section 1: Scientific Principles & Rationale

Mechanism of Covalent Modification by Sulfonyl Fluorides

The utility of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride as a chemical probe is derived from the unique reactivity of its sulfonyl fluoride (-SO₂F) group. This functional group acts as a biocompatible electrophile, or "warhead," possessing a finely tuned balance of aqueous stability and reactivity toward protein nucleophiles.[4][5] The core chemical transformation is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, where a nucleophilic amino acid side chain on a target protein attacks the electron-deficient sulfur atom, displacing the fluoride ion and forming a highly stable sulfonamide or sulfonate ester bond.[8]

This covalent modification is effectively irreversible under physiological conditions, which is a key advantage for achieving sustained target inhibition and for use in target identification and validation studies.[2][3][9] The ability of sulfonyl fluorides to react with a diverse set of residues—not just the canonical cysteine—is a significant advantage, as it opens up a much larger portion of the proteome for investigation and therapeutic intervention.[4][10] The specific residue targeted is context-dependent, relying on a combination of initial non-covalent binding affinity conferred by the core scaffold (the N-methyl-oxindole) and the proximity and heightened nucleophilicity of a nearby amino acid residue within the binding pocket.[4][6]

Caption: Covalent modification workflow of a sulfonyl fluoride probe.

Advantages of Sulfonyl Fluoride Probes in Chemical Biology

The adoption of sulfonyl fluoride probes for cellular research is underpinned by several key advantages:

  • Biocompatibility and Stability: Sulfonyl fluorides exhibit significantly greater stability towards hydrolysis compared to their more reactive sulfonyl chloride counterparts, making them well-suited for extended experiments in aqueous cell culture media.[4]

  • Broad Targeting Scope: The capacity to label tyrosine, lysine, serine, threonine, and histidine residues allows for the interrogation of proteins that lack accessible cysteines in their binding sites, a limitation of many common covalent warheads.[6][7]

  • Versatility in Application: These probes are powerful tools for a range of demanding chemoproteomic applications, including quantifying target engagement in live cells, profiling kinase inhibitor selectivity, and identifying novel drug targets through activity-based protein profiling (ABPP).[11][12][13]

Section 2: Critical Materials & Reagent Preparation

Handling and Safety Precautions

Researchers must exercise caution when handling sulfonyl fluoride compounds. While a specific Safety Data Sheet (SDS) for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride must be obtained and reviewed prior to use, related compounds are known to be potential irritants and corrosive agents.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses.

  • Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood.

  • Waste Disposal: Dispose of all contaminated materials and solutions in accordance with your institution's hazardous waste guidelines.

  • Accidental Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[15] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]

Preparation of Stock Solutions

Accurate and consistent preparation of the probe stock solution is critical for reproducible results.

  • Solvent Selection: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is expected to be soluble in dimethyl sulfoxide (DMSO). Use only anhydrous, cell-culture grade DMSO.

  • Stock Concentration: Prepare a high-concentration primary stock solution, for example, 50 mM or 100 mM. This minimizes the volume of DMSO added to cell cultures, typically keeping the final concentration ≤0.1%.

  • Procedure:

    • Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid in a fume hood.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired molarity.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store desiccated at -80°C to prevent degradation from freeze-thaw cycles and moisture.

Required Buffers and Reagents
Reagent/BufferCompositionPurpose
Complete Cell Culture Medium Basal medium (e.g., DMEM, RPMI-1640) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/StreptomycinCell propagation and treatment
Phosphate-Buffered Saline (PBS) 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4Cell washing
Lysis Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100 or NP-40, 1 mM EDTACell lysis to prepare protein extracts
Protease/Phosphatase Inhibitors Commercially available cocktails (e.g., Halt™, cOmplete™)Added fresh to Lysis Buffer to prevent protein degradation
BCA Protein Assay Kit Commercially available kitQuantification of total protein concentration in lysates

Section 3: Experimental Protocols

The following protocols provide a workflow for characterizing the cellular activity of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride. For robust analysis of covalent labeling, it is highly recommended to use a version of the probe that incorporates a bioorthogonal handle (e.g., a terminal alkyne or azide) for downstream detection via "click chemistry". The protocols below assume such a reporter-tagged probe is being used for ease of detection.[11][17]

Protocol 1: Determining Optimal Probe Concentration & Incubation Time

Rationale: The goal is to identify a probe concentration and incubation time that provides robust labeling of target proteins without inducing significant cytotoxicity or widespread, non-specific off-target labeling.

Optimization_Workflow A 1. Plate Cells (e.g., 6-well plate) B 2. Treat Cells (Concentration Gradient of Probe) A->B C 3. Incubate (Time Course, e.g., 1, 2, 4 hr) B->C D 4. Harvest & Lyse Cells C->D E 5. Quantify Protein (BCA Assay) D->E F 6. Click Reaction (w/ Fluorescent Azide) E->F G 7. Analyze (SDS-PAGE & In-Gel Fluorescence) F->G H 8. Select Optimal Concentration & Time G->H

Caption: Workflow for optimizing probe concentration and incubation time.

Step-by-Step Methodology:

  • Cell Plating: Plate your chosen cell line in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the alkyne-tagged SF probe in complete medium. A typical concentration range to test is 0.1 µM to 25 µM. Include a DMSO vehicle control.

  • Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing the probe dilutions.

  • Incubation: Incubate the cells for a set time (e.g., 2 hours). For a time-course experiment, treat separate plates and incubate for different durations (e.g., 0.5, 1, 2, 4 hours).

  • Cell Harvest: After incubation, place plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-200 µL of ice-cold Lysis Buffer (freshly supplemented with protease/phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Click Reaction: In a new tube, combine 20-30 µg of protein lysate with a click-chemistry reaction cocktail containing a fluorescent azide reporter (e.g., TAMRA-azide or Alexa Fluor 488-azide), copper(I) catalyst, and a ligand (e.g., TBTA). Follow the manufacturer's protocol.

  • Analysis: Resolve the labeled proteins by SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc MP) at the appropriate wavelength for your fluorophore.

  • Interpretation: Identify the concentration and time point that yields distinct fluorescent bands with minimal background smear, indicating specific labeling.

Protocol 2: In-Cell Target Engagement via Competitive Profiling

Rationale: This assay quantifies the ability of an unlabeled compound (the "competitor") to bind to the target protein in live cells, thereby preventing subsequent labeling by the SF probe. This is a powerful method to determine the cellular potency (IC₅₀) of a test compound.[18][19]

Competition_Workflow A 1. Plate Cells B 2. Pre-treat with Competitor (Dose-Response) A->B C 3. Add SF Probe (Fixed, Optimal Concentration) B->C D 4. Incubate C->D E 5. Lyse & Quantify D->E F 6. Click Reaction & SDS-PAGE E->F G 7. Quantify Band Intensity F->G H 8. Plot Curve & Calculate IC₅₀ G->H

Caption: Workflow for the competitive target engagement assay.

Step-by-Step Methodology:

  • Cell Plating: Plate cells as described in Protocol 3.1.

  • Competitor Treatment: Prepare serial dilutions of your unlabeled competitor compound in complete medium. A 10-point, 3-fold dilution series is standard. Include a DMSO vehicle control. Aspirate the medium from cells and add the competitor dilutions.

  • Pre-incubation: Incubate the cells with the competitor for a set period, typically 1-2 hours, to allow for target binding.

  • Probe Addition: Add the alkyne-tagged SF probe to each well at the pre-determined optimal concentration (from Protocol 3.1).

  • Probe Incubation: Incubate for the pre-determined optimal time.

  • Harvest and Analysis: Follow steps 5-10 from Protocol 3.1 (Harvest, Lysis, Quantification, Click Reaction, SDS-PAGE, and Fluorescence Scanning).

  • Data Quantification: Using image analysis software (e.g., ImageJ, Image Lab), quantify the fluorescence intensity of the specific protein band of interest for each competitor concentration.

  • IC₅₀ Calculation: Normalize the band intensities to the DMSO control (100% signal) and a control with a saturating dose of competitor (0% signal). Plot the normalized intensity versus the logarithm of the competitor concentration and fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.

Section 4: Data Presentation & Troubleshooting

Quantitative Data Summary

Organizing experimental results in a structured format is essential for comparison and record-keeping.

ParameterExperimental ValueNotes
Cell Line e.g., HEK293T, Jurkat
Probe Used 1-Methyl-2-oxo-...-alkyneSpecify reporter tag
Optimal Probe Concentration e.g., 2.5 µMDetermined from Protocol 3.1
Optimal Incubation Time e.g., 2 hoursDetermined from Protocol 3.1
Competitor Compound e.g., Compound 'X'
Competitor Pre-incubation Time e.g., 1 hour
Cellular Target Engagement IC₅₀ e.g., 150 nMCalculated from Protocol 3.2
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No/Weak Probe Labeling 1. Probe concentration is too low.2. Incubation time is too short.3. Probe has degraded.4. Target protein is not expressed in the cell line.1. Increase probe concentration.2. Increase incubation time.3. Use a fresh aliquot of probe stock.4. Confirm target expression via Western Blot or qPCR.
High Background/Smear 1. Probe concentration is too high, causing non-specific labeling.2. Inefficient removal of unreacted probe/reagents.3. Cell death is occurring.1. Decrease probe concentration and/or incubation time.2. Ensure thorough washing with PBS before lysis.3. Check cell viability; reduce probe concentration if toxic.
Inconsistent Results 1. Inconsistent cell number or confluency.2. Inaccurate pipetting of probe or competitor.3. Freeze-thaw cycles of probe stock.1. Standardize cell plating density and timing.2. Use calibrated pipettes and prepare master mixes.3. Use single-use aliquots of the probe stock solution.
No Competition by Unlabeled Compound 1. Competitor does not bind the target in cells.2. Competitor is not cell-permeable.3. Competitor concentration is too low.1. The compound may be inactive in a cellular context.2. Assess cell permeability using other assays.3. Test a higher range of competitor concentrations.

References

  • Title: Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.
  • Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
  • Title: Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science, 2015. URL: [Link]

  • Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Source: Journal of the American Chemical Society, 2017. URL: [Link]

  • Title: Covalent Inhibitors: To Infinity and Beyond. Source: Journal of Medicinal Chemistry, 2024. URL: [Link]

  • Title: The rise of covalent inhibitors in strategic therapeutic design. Source: CAS, 2023. URL: [Link]

  • Title: Covalent inhibitors: a rational approach to drug discovery. Source: RSC Medicinal Chemistry, 2020. URL: [Link]

  • Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Source: eScholarship, University of California, 2017. URL: [Link]

  • Title: Covalent Inhibition in Drug Discovery. Source: The FASEB Journal, 2019. URL: [Link]

  • Title: Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Source: Utrecht University Student Theses, 2021. URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology. Source: RSC Publishing, 2015. URL: [Link]

  • Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Source: PubMed, 2017. URL: [Link]

  • Title: Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Source: ResearchGate, 2021. URL: [Link]

  • Title: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Source: Taylor & Francis Online, 2019. URL: [Link]

  • Title: High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. Source: RSC Chemical Biology, 2024. URL: [Link]

  • Title: A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. Source: ACS Pharmacology & Translational Science, 2021. URL: [Link]

  • Title: A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. Source: ACS Publications, 2021. URL: [Link]

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Application Notes & Protocols for Screening with 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Power of a Privileged Covalent Scaffold

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to tackle challenging "undruggable" targets.[1][2][3] At the heart of this renaissance are electrophilic "warheads" that can form a stable, covalent bond with a target protein. Among these, the sulfonyl fluoride (SF) group has proven to be a particularly versatile and privileged warhead.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the experimental design of a screening campaign utilizing 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride . This compound merges the well-regarded oxindole scaffold, a common feature in many biologically active molecules, with the sulfonyl fluoride warhead. The inherent reactivity of the sulfonyl fluoride, balanced with its relative stability in aqueous environments, makes it an attractive starting point for identifying novel covalent modulators of protein function.[4][5][7]

Unlike traditional covalent warheads that primarily target cysteine residues, sulfonyl fluorides have the unique ability to react with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[1][4][5] This expanded targeting scope significantly broadens the druggable proteome and offers new opportunities for therapeutic intervention. This reactivity is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has expanded the toolkit of chemical biologists.[8][9]

This document is intended for researchers, scientists, and drug development professionals. It will provide not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling you to build a robust and self-validating screening cascade.

I. Understanding the Warhead: The Chemistry of Sulfonyl Fluorides

The sulfonyl fluoride moiety is a cornerstone of the screening strategy outlined here. Its utility stems from a finely tuned balance of stability and reactivity. While stable enough to be compatible with biological systems and possess favorable pharmacokinetic properties, it can be "activated" within the microenvironment of a protein's binding pocket to form a covalent bond.[7][10]

The proposed mechanism involves the protein's binding site facilitating the displacement of the fluoride ion by a proximal nucleophilic amino acid residue. This reaction is often catalyzed by the specific arrangement of hydrogen bond donors and other residues within the active site, which polarize the S-F bond and enhance the electrophilicity of the sulfur atom.[10]

Mechanism of Covalent Modification

Covalent Modification Protein Protein with Nucleophilic Residue (Nu-H) Complex Non-covalent Binding Complex Protein->Complex Reversible Binding Compound 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl fluoride Compound->Complex Covalent_Adduct Covalent Adduct (Protein-SO2-Scaffold) Complex->Covalent_Adduct Irreversible Covalent Bond Formation HF HF Screening Workflow cluster_0 Stage 1: Hit Discovery cluster_1 Stage 2: Target Identification cluster_2 Stage 3: Cellular Validation Primary_Screen Primary Screen (e.g., Biochemical Assay) Hit_Confirmation Dose-Response and Time-Dependence Primary_Screen->Hit_Confirmation ABPP Activity-Based Protein Profiling (ABPP) with alkyne-tagged probe Hit_Confirmation->ABPP MS_Analysis LC-MS/MS Analysis ABPP->MS_Analysis Target_List Generation of Potential Targets MS_Analysis->Target_List CETSA Cellular Thermal Shift Assay (CETSA) Target_List->CETSA Cellular_Activity Phenotypic or Target-based Cellular Assay CETSA->Cellular_Activity

Caption: Multi-stage screening workflow.

III. Protocols

Protocol 1: Primary Screen using Intact Protein Mass Spectrometry

Rationale: Intact protein mass spectrometry (MS) is a powerful primary screening method for covalent fragments because it directly detects the formation of a covalent adduct between the protein of interest and the test compound. [2][11][12]This method is agnostic to the functional consequence of binding, making it an excellent starting point for identifying any compound that covalently modifies the target.

Materials:

  • Purified protein of interest (at least 95% purity)

  • 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (and other library compounds) dissolved in DMSO (10 mM stock)

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

  • LC-MS system capable of intact protein analysis

Procedure:

  • Protein Preparation: Dilute the purified protein to a final concentration of 1-5 µM in the assay buffer.

  • Compound Incubation:

    • In a 96-well plate, add 50 µL of the diluted protein solution to each well.

    • Add 0.5 µL of the 10 mM compound stock solution to the corresponding wells (final compound concentration: 100 µM). Include DMSO-only wells as a negative control.

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours). The time-dependent nature of covalent inhibition makes it crucial to assess different incubation times. [13]3. Sample Quenching (Optional): The reaction can be quenched by adding an excess of a reducing agent like DTT or by acidification with formic acid, depending on the stability of the protein.

  • LC-MS Analysis:

    • Inject an appropriate volume of each sample onto the LC-MS system.

    • Use a suitable column for protein separation (e.g., a C4 reverse-phase column).

    • Acquire mass spectra over a mass range that includes the unmodified protein and the expected mass of the covalent adduct.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weights of the species present in each sample.

    • Calculate the percentage of protein modification for each compound by comparing the peak intensities of the unmodified protein and the covalent adduct.

    • A "hit" is defined as a compound that shows a significant mass shift corresponding to the addition of the compound's mass minus the mass of HF.

ParameterRecommended ValueRationale
Protein Concentration1-5 µMSufficient for detection by MS while minimizing protein consumption.
Compound Concentration10-200 µMA typical concentration range for fragment screening. [14]
Incubation Time1-24 hoursTo account for varying kinetics of covalent bond formation.
Assay BufferpH 7.2-8.0Mimics physiological conditions.
Protocol 2: Target Identification using Activity-Based Protein Profiling (ABPP)

Rationale: For hits identified in a phenotypic screen or to understand the off-target profile of a compound, it is essential to identify its protein targets. ABPP is a powerful chemoproteomic technique for this purpose. [15][16][17]This protocol describes a competitive ABPP workflow where an alkyne-tagged version of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is used to identify its binding partners in a complex proteome.

Materials:

  • Alkyne-tagged 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride probe.

  • Cell lysate or tissue homogenate.

  • Biotin-azide and a "click" chemistry catalyst system (e.g., copper(I) and a ligand like TBTA).

  • Streptavidin-coated beads.

  • Trypsin for protein digestion.

  • LC-MS/MS system for proteomic analysis.

Procedure:

  • Proteome Labeling:

    • Incubate the cell lysate (1-2 mg/mL total protein) with the alkyne-tagged probe at a suitable concentration (e.g., 1-10 µM) for 1-2 hours at 37°C.

    • For competitive profiling, pre-incubate the lysate with an excess of the untagged "hit" compound before adding the alkyne-tagged probe.

  • Click Chemistry:

    • To the labeled proteome, add biotin-azide, copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand.

    • Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

  • Data Analysis:

    • Use a proteomics software suite to search the acquired MS/MS spectra against a protein database to identify the proteins.

    • In the competitive profiling experiment, proteins that show a significant reduction in signal in the presence of the untagged competitor are considered specific targets.

Protocol 3: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Rationale: A critical step in drug discovery is to confirm that a compound engages its target in a cellular context. [18]The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a protein upon ligand binding. [19][20][21]An increase in the melting temperature of a protein in the presence of a compound is strong evidence of target engagement.

Materials:

  • Intact cells (e.g., a relevant cancer cell line).

  • 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride.

  • PBS and lysis buffer.

  • PCR tubes or a 96-well PCR plate.

  • Thermocycler.

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).

Procedure:

  • Compound Treatment:

    • Treat intact cells with the compound at various concentrations for a defined period (e.g., 1-4 hours). Include a DMSO-treated control.

  • Heating:

    • After treatment, harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step at room temperature.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using a method like Western blotting or mass spectrometry.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the compound-treated samples compared to the DMSO control indicates thermal stabilization and thus, target engagement.

ParameterRecommended ValueRationale
Cell TypeRelevant to the disease of interestEnsures physiological relevance.
Compound Concentration0.1 - 50 µMA broad range to determine a dose-dependent effect.
Temperature Range40°C - 70°CShould encompass the melting temperature of the target protein.
Heating Time3 minutesSufficient to induce denaturation without causing widespread protein degradation.

IV. Concluding Remarks

The screening of covalent fragments like 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride offers a promising avenue for the discovery of novel chemical probes and therapeutic leads. The unique reactivity of the sulfonyl fluoride warhead opens up a vast, under-explored area of the proteome for covalent targeting. By employing a systematic and multi-faceted experimental approach as outlined in this guide, researchers can confidently identify and validate novel covalent inhibitors. The integration of biochemical, proteomic, and cellular assays provides a robust framework for building a comprehensive understanding of a compound's mechanism of action, a critical step in the journey from a screening hit to a valuable research tool or a potential drug candidate.

V. References

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). Retrieved from [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(4), 2098–2106. [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.). Retrieved from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. (2024, February 29). Retrieved from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - Olink. (n.d.). Retrieved from [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. (n.d.). Retrieved from [Link]

  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. (2024). Retrieved from [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Publishing. (n.d.). Retrieved from [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed. (2023, February 21). Retrieved from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (n.d.). Retrieved from [Link]

  • Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. (2019). Synfacts, 15(12), 1334. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24). Retrieved from [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification | Analytical Chemistry - ACS Publications. (2023, January 27). Retrieved from [Link]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 - PubMed. (n.d.). Retrieved from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (2015, March 16). Retrieved from [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC - NIH. (n.d.). Retrieved from [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery - ChemRxiv. (n.d.). Retrieved from [Link]

  • Researchers develop new chemical method to enhance drug discovery | ScienceDaily. (2024, August 17). Retrieved from [Link]

  • Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS, 116(38), 18808-18814. [Link]

  • Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing). (2021, June 18). Retrieved from [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. (2023, March 29). Retrieved from [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening | Evotec. (2025, May 22). Retrieved from [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. (n.d.). Retrieved from [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. (2021, May 18). Retrieved from [Link]

  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed. (2022, February 16). Retrieved from [Link]

  • "Activity-based Protein Profiling" in - Scholarly Publications Leiden University. (2018, January 22). Retrieved from [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025, December 5). Retrieved from [Link]

  • | Proteome-wide screening of covalent fragments. a, General protocol... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Activity-based protein profiling: An enabling technology in chemical biology research | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PMC. (n.d.). Retrieved from [Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases - PNAS. (2020, March 31). Retrieved from [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). Retrieved from [Link]

  • Recent advances in the development of covalent inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Rapid covalent-probe discovery by electrophile fragment screening - bioRxiv.org. (2018, October 14). Retrieved from [Link]

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. (2020, November 26). Retrieved from

  • Members of the aryl sulfonyl fluoride library. Blue atoms are the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Advances in the construction of diverse SuFEx linkers | National Science Review. (2023, June 15). Retrieved from [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (2019, May 7). Retrieved from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride as a covalent inhibitor. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic "warheads" in chemical biology and drug discovery due to their unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues.[1] This guide will cover the fundamental principles of covalent inhibition by sulfonyl fluorides, detailed experimental protocols for inhibitor characterization, and methods for confirming target engagement and assessing selectivity. While specific experimental data for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is not extensively published, the protocols described herein are based on well-established methodologies for functionally similar sulfonyl fluoride probes and covalent inhibitors.

Introduction to Covalent Inhibition and Sulfonyl Fluorides

Targeted covalent inhibitors (TCIs) have gained significant attention in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[2][3] These molecules typically consist of a scaffold that provides binding affinity and selectivity for a target protein, and a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue in the protein's binding site.

The sulfonyl fluoride (SF) moiety is a versatile electrophilic warhead that has been successfully employed in the development of covalent probes and inhibitors.[1] Unlike more reactive electrophiles, sulfonyl fluorides exhibit good stability in aqueous media, reducing the likelihood of non-specific reactions. However, within the microenvironment of a protein binding site, they can be activated to react with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine.[1][4] This reactivity is often dependent on the specific context and geometry of the binding pocket.[5]

The 1-methyl-2-oxo-2,3-dihydro-1H-indole (oxindole) scaffold of the title compound may confer specific binding properties, potentially directing the reactive sulfonyl fluoride group to particular protein targets, such as kinases or bromodomains, where this scaffold is often found in reversible inhibitors.

Compound Profile

PropertyValue
IUPAC Name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride
CAS Number 1368652-03-2[6]
Molecular Formula C₉H₈FNO₃S
Molecular Weight 229.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents.

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The covalent modification of proteins by sulfonyl fluorides proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[7] In this reaction, a nucleophilic amino acid side chain in the target protein's binding site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the formation of a stable sulfonamide or sulfonate ester linkage and the displacement of the fluoride ion.[4][5] The reaction is facilitated by the precise positioning of the inhibitor within the binding pocket, which orients the sulfonyl fluoride for optimal reaction with the target residue.[5]

Mechanism_of_Action Protein Protein with Nucleophilic Residue (e.g., Lys-NH2) Complex Non-covalent Binding Complex (E•I) Protein->Complex kon Inhibitor 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl fluoride (R-SO2F) Inhibitor->Complex Complex->Protein koff TS Transition State Complex->TS kinact Adduct Covalent Adduct (E-I) TS->Adduct Fluoride Fluoride Ion (F-) TS->Fluoride

Caption: Covalent modification via Sulfur(VI) Fluoride Exchange (SuFEx).

Application Note 1: In Vitro Characterization of Covalent Inhibition

Principle: The inhibitory activity of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride against a purified target protein (e.g., a kinase or protease) can be determined using an in vitro activity assay. Due to the covalent nature of the interaction, the inhibition is expected to be time-dependent. The kinetic parameters, KI (inhibitor affinity) and kinact (rate of inactivation), can be determined by measuring the residual enzyme activity at different inhibitor concentrations and pre-incubation times.[8][9] The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant kinact/KI.[9]

Protocol: Time-Dependent Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified target enzyme in assay buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride in 100% DMSO.

    • Substrate Stock Solution: Prepare a concentrated stock solution of the enzyme's substrate (e.g., a fluorescent peptide for a kinase) in assay buffer or DMSO.

  • Inhibition Assay (96-well plate format):

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 96-well plate, add 1 µL of the inhibitor dilutions to the appropriate wells. For the control, add 1 µL of DMSO.

    • Add 49 µL of the enzyme solution (diluted to 2X the final concentration in assay buffer) to each well.

    • Incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60, and 120 minutes) to allow for covalent modification.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution (diluted to 2X the final concentration in assay buffer).

    • Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • Determine the initial reaction rates for each inhibitor concentration and pre-incubation time.

    • Plot the percentage of remaining enzyme activity against the inhibitor concentration for each pre-incubation time to determine the IC₅₀ value at each time point.

    • Plot the observed rate of inactivation (kobs) against the inhibitor concentration. The data should fit the following equation: kobs = kinact * [I] / (KI + [I]).

    • From this plot, the values for kinact and KI can be determined.

Inhibition_Assay_Workflow Prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) Dilute Prepare Serial Dilutions of Inhibitor in DMSO Prep->Dilute Incubate Pre-incubation of Enzyme with Inhibitor for Various Times Dilute->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Signal (e.g., Fluorescence) React->Measure Analyze Data Analysis (Calculate IC50, kinact, KI) Measure->Analyze

Caption: Workflow for the in vitro covalent inhibition assay.

Application Note 2: Verification of Covalent Adduct Formation by Mass Spectrometry

Principle: Mass spectrometry (MS) is a powerful tool for confirming the covalent modification of a target protein and identifying the specific amino acid residue(s) that have been modified.[10][11][12] This is achieved by measuring the mass increase of the protein or its tryptic peptides corresponding to the addition of the inhibitor.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Incubate the purified target protein with a 5- to 10-fold molar excess of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride for a sufficient time to ensure complete reaction (e.g., 2-4 hours at room temperature).

    • Include a control sample of the protein incubated with DMSO.

    • Remove the excess inhibitor using a desalting column or buffer exchange.

  • Intact Protein Analysis (for confirmation of modification):

    • Analyze the treated and control protein samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the average mass of the protein. A mass shift corresponding to the molecular weight of the inhibitor minus HF (hydrofluoric acid) is expected for the treated sample.

  • Peptide Mapping (for identification of modification site):

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into smaller peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass modification corresponding to the inhibitor. The MS/MS fragmentation pattern will confirm the exact site of modification.

Hypothetical Mass Spectrometry Data
AnalysisExpected Result (Control)Expected Result (Inhibitor-Treated)
Intact Protein Mass X DaX + 209.23 Da
Peptide Mapping Unmodified target peptide identifiedTarget peptide identified with a +209.23 Da modification

Note: The mass addition is the molecular weight of the inhibitor (229.23 Da) minus the mass of HF (20.00 Da).

Application Note 3: Proteome-Wide Selectivity Profiling using Competitive Activity-Based Protein Profiling (ABPP)

Principle: A key aspect of developing a covalent inhibitor is to assess its selectivity across the entire proteome.[13] Competitive activity-based protein profiling (ABPP) is a powerful technique for this purpose.[14] In this approach, a cell lysate or live cells are pre-incubated with the test inhibitor (1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride) before being treated with a more broadly reactive, alkyne-tagged sulfonyl fluoride probe. Proteins that are bound by the test inhibitor will not be labeled by the alkyne probe. The probe-labeled proteins are then tagged with a reporter (e.g., biotin-azide) via click chemistry, enriched, and identified by quantitative mass spectrometry. A decrease in the signal for a particular protein in the inhibitor-treated sample indicates that it is a target of the inhibitor.[14]

Protocol: Competitive ABPP
  • Cell Lysate Preparation:

    • Prepare a native cell lysate from a relevant cell line in a buffer such as PBS.

    • Determine the protein concentration using a BCA assay.

  • Competitive Labeling:

    • Pre-incubate aliquots of the cell lysate with varying concentrations of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (or a DMSO control) for 30-60 minutes at room temperature.

    • Add a broad-spectrum, alkyne-tagged sulfonyl fluoride probe (e.g., an alkylsulfonyl fluoride-alkyne) to a final concentration of 1-5 µM.

    • Incubate for an additional 30-60 minutes.

  • Click Chemistry and Enrichment:

    • To the labeled lysate, add the click chemistry reagents: biotin-azide, copper(II) sulfate, a ligand such as TBTA, and a reducing agent like TCEP or sodium ascorbate.

    • Incubate for 1 hour at room temperature to attach the biotin tag.

    • Enrich the biotin-tagged proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Perform an on-bead tryptic digest of the enriched proteins.

    • Analyze the resulting peptides by quantitative LC-MS/MS (e.g., using SILAC or TMT labeling for accurate quantification).

    • Identify and quantify the proteins that were depleted in the inhibitor-treated samples compared to the control. These are the potential targets of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride.

Competitive_ABPP_Workflow Lysate Prepare Cell Lysate Preincubate Pre-incubate with Inhibitor (or DMSO control) Lysate->Preincubate Probe Add Alkyne-tagged Sulfonyl Fluoride Probe Preincubate->Probe Click Click Chemistry with Biotin-Azide Probe->Click Enrich Enrich Biotinylated Proteins with Streptavidin Beads Click->Enrich Digest On-bead Tryptic Digest Enrich->Digest MS Quantitative LC-MS/MS Digest->MS Analyze Identify and Quantify Depleted Proteins (Targets) MS->Analyze

Caption: Workflow for competitive ABPP to assess inhibitor selectivity.

Safety and Handling

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Store the compound in a cool, dry place, protected from moisture. Consult the Safety Data Sheet (SDS) for complete safety information.

References

  • Johnson, K. A. (2013). A guide to kinetic and mechanistic analysis of enzymes and their inhibitors. Methods in enzymology, 534, 1-31.
  • Maurer, T., et al. (2013). A covalent inhibitor of K-Ras(G12C) induces tumour regression in vivo.
  • Singh, J., et al. (2011). The renaissance of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Krishnamurthy, V. M., et al. (2008). Kinase-catalyzed labeling of proteins: a new method for the identification of kinase substrates.
  • Nominé, Y., et al. (2017). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a modular plasmid series. Journal of structural biology, 197(3), 267-275.
  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Cohen, M. S., et al. (2007). A clickable inhibitor reveals context-dependent autoactivation of p90 RSK.
  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications.
  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • Copeland, R. A. (2016). The kinetics of covalent enzyme inhibition. Protein Science, 25(9), 1561-1574.
  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl-triazoles as a novel tool for covalent protein modification. Chemical science, 6(7), 4882-4886.
  • Am Ende, C. W., et al. (2019). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. ACS Central Science, 5(10), 1709-1720.
  • Sharpless, K. B., et al. (2014). SuFEx: The Next Generation of Click Chemistry.
  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & biology, 14(9), 1043-1051.
  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
  • Dong, J., et al. (2014). SuFEx: the next generation of click chemistry.
  • Kelly, J. W. (2018). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of the American Chemical Society, 140(40), 12749-12762.

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Application Notes and Protocols for Protein Labeling with 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Protein Labeling with Sulfonyl Fluorides

Covalent modification of proteins is an indispensable tool in chemical biology and drug discovery, enabling the study of protein function, identification of therapeutic targets, and the development of potent and selective inhibitors.[1][2] Among the arsenal of reactive groups used for this purpose, sulfonyl fluorides (SFs) have emerged as a "privileged" warhead.[1][2][3] This is due to their unique balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[3]

Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit context-dependent reactivity, primarily targeting serine, threonine, tyrosine, lysine, and histidine residues.[4][5] This selectivity allows for the precise labeling of proteins, often within specific binding pockets, providing a powerful method for target identification and validation.[2][6] The 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a specific example of an aryl sulfonyl fluoride, a class of compounds that has garnered significant interest for its utility in creating covalent probes and inhibitors.[7][8] The indole scaffold itself is a common motif in biologically active molecules, suggesting that this particular reagent may offer unique targeting opportunities.[9]

This document provides a comprehensive guide to the use of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride for protein labeling, offering detailed protocols and the scientific rationale behind the experimental steps.

The Chemistry of Sulfonyl Fluoride-Mediated Protein Labeling

The labeling reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride by a suitable amino acid side chain on the protein. This results in the formation of a stable covalent bond and the displacement of the fluoride ion.[10] The reactivity of sulfonyl fluorides can be modulated by the electronic properties of the aryl ring, allowing for the fine-tuning of their reactivity and selectivity.[7]

The stability of the S-F bond in aqueous environments is a key advantage of sulfonyl fluorides, minimizing non-specific reactions and hydrolysis.[3][11] However, it is important to note that the stability of aryl sulfonyl fluorides can vary, and some may be unstable in aqueous buffers at physiological pH.[12]

Target Amino Acid Residues:

While traditionally known as inhibitors of serine proteases, sulfonyl fluorides have been shown to react with a broader range of nucleophilic residues:[5][6][13]

  • Serine and Threonine: The hydroxyl groups of these residues are potent nucleophiles, particularly when activated within an enzyme's active site.[14]

  • Tyrosine: The phenolate form of the tyrosine side chain is a strong nucleophile and a common target for sulfonyl fluorides.[14][15]

  • Lysine: The primary amine of the lysine side chain can react with sulfonyl fluorides to form a stable sulfonamide linkage.[7][14]

  • Histidine: The imidazole side chain of histidine can also be targeted by sulfonyl fluorides.[5][7]

  • Cysteine: While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for durable cysteine modification compared to other warheads like acrylamides.[7]

The specific residue targeted by 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride will depend on the protein of interest and the local microenvironment of the amino acid residues within the binding site.

Visualizing the Labeling Workflow

The following diagram illustrates the general workflow for labeling a target protein with 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride and subsequent analysis.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Reagent_Prep Prepare Stock Solution of 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl fluoride Incubation Incubate Protein with Labeling Reagent Reagent_Prep->Incubation Protein_Prep Prepare Target Protein Solution Protein_Prep->Incubation Purification Remove Excess Reagent (e.g., Dialysis, SEC) Incubation->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Mass_Spec Mass Spectrometry (Intact Mass or Peptide Mapping) Purification->Mass_Spec

Caption: General experimental workflow for protein labeling.

Protocols for Protein Labeling

The following protocols provide a starting point for labeling your protein of interest. Optimization of parameters such as reagent concentration, incubation time, temperature, and buffer composition may be necessary for each specific protein.

Protocol 1: General Protein Labeling

This protocol is suitable for initial screening and optimization of labeling conditions.

Materials:

  • 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Target protein of interest

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

  • Protein concentration determination assay (e.g., Bradford, BCA)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride in anhydrous DMSO. Store at -20°C, protected from moisture.

  • Protein Preparation: Prepare a solution of the target protein in the chosen Reaction Buffer. The optimal protein concentration will depend on the specific protein and should be determined empirically, but a starting concentration of 1-5 mg/mL is recommended.[16]

  • Labeling Reaction: Add the labeling reagent stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 10- to 100-fold molar excess of the reagent over the protein.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time. Incubation times can range from 30 minutes to several hours. It is advisable to perform a time-course experiment to determine the optimal incubation time.

  • Quenching (Optional): The reaction can be quenched by adding a nucleophile-containing solution, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted labeling reagent from the labeled protein using dialysis, size-exclusion chromatography, or another suitable purification method.[16]

  • Characterization: Determine the final concentration of the labeled protein.[16] Analyze the extent of labeling by SDS-PAGE and mass spectrometry.

Protocol 2: In-Gel Fluorescence Labeling for Target Identification

This protocol is adapted for use with alkyne- or azide-functionalized sulfonyl fluoride probes to enable visualization of labeled proteins in a gel via click chemistry.

Materials:

  • Alkyne- or azide-functionalized 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride probe

  • Cell lysate or purified protein

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA or THPTA)

  • Azide- or alkyne-functionalized fluorophore (e.g., azide-rhodamine)

  • SDS-PAGE materials

  • Fluorescence gel scanner

Procedure:

  • Labeling: Incubate the cell lysate or purified protein with the functionalized sulfonyl fluoride probe as described in Protocol 1.

  • Click Reaction: Following the labeling reaction, add the click chemistry reagents and the corresponding fluorophore to the sample. Incubate for 1 hour at room temperature.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Visualization: Visualize the labeled proteins using a fluorescence gel scanner.[17]

Characterization of Labeled Proteins

Thorough characterization of the labeled protein is crucial to confirm successful labeling and to understand the site(s) of modification.

Key Characterization Techniques:

TechniquePurpose
SDS-PAGE To visualize a shift in molecular weight upon labeling (may not be apparent for small labels) and to assess the purity of the labeled protein.
Intact Mass Spectrometry To determine the molecular weight of the labeled protein and calculate the degree of labeling (number of labels per protein).
Peptide Mapping Mass Spectrometry To identify the specific amino acid residue(s) that have been modified. This involves digesting the labeled protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or low labeling efficiency Reagent instabilityPrepare fresh stock solutions of the labeling reagent. Avoid repeated freeze-thaw cycles.
Inappropriate buffer conditionsOptimize the pH of the reaction buffer. The reactivity of nucleophilic residues is pH-dependent.
Steric hindranceThe target residue may be inaccessible. Consider denaturing the protein (if compatible with the experimental goals) or using a different labeling reagent with a longer linker.
Non-specific labeling High reagent concentrationReduce the molar excess of the labeling reagent.
Long incubation timePerform a time-course experiment to determine the optimal incubation time.
Protein precipitation High concentration of organic solvent (from reagent stock)Keep the final concentration of DMSO or other organic solvents to a minimum (typically <5% v/v).
Protein instability under reaction conditionsOptimize buffer composition, temperature, and incubation time.

The Underlying Reaction Mechanism

The covalent modification of a protein by 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride proceeds through a sulfur(VI)-fluoride exchange (SuFEx) reaction. This is a type of click chemistry reaction known for its high efficiency and specificity.[7]

G cluster_reaction Reaction Mechanism Reagent 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl fluoride Adduct Covalent Protein-Reagent Adduct Reagent->Adduct Nucleophilic Attack Nucleophile Protein Nucleophile (e.g., Tyr-OH, Lys-NH2) Nucleophile->Adduct Fluoride Fluoride Ion Adduct->Fluoride Displacement

Caption: Simplified reaction mechanism of protein labeling.

Conclusion

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride represents a valuable tool for the covalent labeling of proteins. Its privileged reactivity profile, coupled with the biological relevance of the indole scaffold, makes it a promising reagent for a wide range of applications in chemical biology and drug discovery. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this compound to gain deeper insights into protein function and to develop novel therapeutic strategies.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(5), 2650-2659.
  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... ResearchGate.
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  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed.
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  • Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed.
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry.
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. PMC.
  • Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Organic Letters.
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. Chinese Chemical Society.
  • Protein labeling protocol. Abberior Instruments.
  • 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride - C12H14FNO3S. Chemspace.
  • 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Matrix Scientific.
  • 1368652-03-2|1-Methyl-2-oxo-2,3-dihydro-1h-indole-5-sulfonyl fluoride. BLD Pharm.
  • 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide. American Elements.
  • N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide. PMC.
  • Synthesis of Substituted 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles.
  • 3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Doron Scientific.
  • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. PMC.
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Application Notes and Protocols for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold Meets a Versatile Warhead

In the landscape of modern drug discovery, the strategic combination of well-validated pharmacophores with reactive chemical groups forges powerful tools for identifying and validating novel therapeutic targets. 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a compound of significant interest, embodying the convergence of two key motifs: the N-methyl-2-oxindole core and the sulfonyl fluoride electrophile.

The N-methyl-2-oxindole scaffold is a cornerstone in medicinal chemistry, found in a multitude of biologically active molecules and several FDA-approved drugs.[1][2] Its rigid, planar structure provides a versatile platform for designing inhibitors that target a range of enzyme classes, most notably protein kinases.[3] The oxindole ring system is a key feature of drugs such as Sunitinib and Nintedanib, which are used in cancer therapy.[1][4]

Paired with this privileged scaffold is the sulfonyl fluoride (-SO₂F) group, a highly versatile electrophilic "warhead."[5] Unlike more traditional covalent modifiers that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with a variety of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine.[6][7] This reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been likened to a next-generation "click chemistry" for its reliability and specificity under biological conditions.[7][8]

This unique combination of a biologically relevant scaffold and a broadly reactive, yet stable, covalent warhead makes 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride an exceptional tool for researchers. It can be employed as a chemical probe for activity-based protein profiling (ABPP) to discover novel targets, as a fragment for covalent fragment-based lead discovery (FBLD), or as a starting point for the development of potent and selective targeted covalent inhibitors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride. While specific biological data for this exact molecule is emerging, the protocols herein are based on the well-established principles of sulfonyl fluoride chemistry and the known biological relevance of the oxindole scaffold.

Chemical Properties and Synthesis

  • IUPAC Name: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

  • CAS Number: 1368652-03-2[9]

  • Molecular Formula: C₉H₈FNO₃S

  • Molecular Weight: 229.23 g/mol

Proposed Synthesis

A plausible synthetic route to 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride can be envisioned starting from commercially available 1-methyl-2-oxindole. The synthesis would likely involve a chlorosulfonylation reaction followed by a fluoride exchange.

Synthesis start 1-Methyl-2-oxindole step1 Chlorosulfonylation (Chlorosulfonic acid) start->step1 intermediate 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride step1->intermediate step2 Fluoride Exchange (e.g., KF) intermediate->step2 product 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride step2->product

Caption: Proposed synthetic workflow for the target compound.

Mechanism of Covalent Modification

The utility of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride as a chemical probe stems from the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This allows for a nucleophilic attack by the side chain of an amino acid residue within the binding site of a protein. The fluoride ion, being a good leaving group, is displaced, resulting in the formation of a highly stable sulfonyl-protein covalent bond. This "SuFEx" reaction is the basis for its application as a covalent probe.[5][10]

Mechanism_of_Action cluster_0 Protein Binding Site cluster_1 Probe Protein Protein with Nucleophilic Residue (e.g., Tyr-OH, Lys-NH2) Covalent_Complex Covalent Protein-Probe Adduct (Stable Sulfonyl Linkage) Protein->Covalent_Complex Displacement of F- Probe 1-Methyl-2-oxoindoline-SO2F Probe->Covalent_Complex Nucleophilic Attack

Caption: Covalent modification of a protein by the sulfonyl fluoride probe.

Application Protocols

Disclaimer: The following protocols are exemplary and based on established methodologies for sulfonyl fluoride probes.[10] Researchers should optimize these protocols for their specific experimental systems. Always handle sulfonyl fluorides with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]

Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines a workflow to identify the protein targets of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride in a complex biological sample (e.g., cell lysate) using an alkyne-tagged version of the probe for subsequent "click" chemistry and mass spectrometry-based proteomic analysis.

ABPP_Workflow start Cell Lysate (Proteome) step1 Incubate with Alkyne-Tagged Probe start->step1 step2 Click Chemistry (Biotin-Azide) step1->step2 step3 Streptavidin Enrichment step2->step3 step4 On-Bead Digestion (Trypsin) step3->step4 step5 LC-MS/MS Analysis step4->step5 end Identified Protein Targets step5->end

Caption: A typical workflow for ABPP using an alkyne-tagged probe.

Materials:

  • Alkyne-tagged 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (Probe-Alkyne)

  • Cell lysate (e.g., from a cancer cell line of interest)

  • Biotin-azide

  • Click chemistry reagents (e.g., copper (II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Urea, DTT, iodoacetamide

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Labeling:

    • Treat the cell lysate (1 mg/mL protein concentration) with the Probe-Alkyne (e.g., 10 µM final concentration) or a DMSO vehicle control.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry:

    • To the labeled proteome, add biotin-azide (100 µM), TBTA (100 µM), copper (II) sulfate (1 mM), and freshly prepared sodium ascorbate (1 mM).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins (e.g., with cold acetone) and resuspend the pellet in a buffer containing SDS.

    • Add streptavidin-agarose beads and incubate for 1 hour at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS spectra against a protein database to identify the proteins that were enriched in the Probe-Alkyne treated sample compared to the DMSO control.

Protocol 2: Competitive Profiling for Inhibitor Selectivity

This protocol is designed to assess the selectivity of a test compound by measuring its ability to compete with a fluorescently-tagged version of the probe for binding to its protein targets.

Materials:

  • Fluorescently-tagged 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (Probe-Fluorophore)

  • Test inhibitor compound

  • Cell lysate

  • SDS-PAGE materials

  • Fluorescence gel scanner

Procedure:

  • Competitive Inhibition:

    • Pre-incubate aliquots of the cell lysate with varying concentrations of the test inhibitor (or a DMSO vehicle control) for 30 minutes at 37°C.

  • Probe Labeling:

    • Add the Probe-Fluorophore (e.g., 1 µM final concentration) to each aliquot.

    • Incubate for 30 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

  • Visualization and Quantification:

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

    • Quantify the band intensities to determine the concentration-dependent inhibition of labeling by the test compound, allowing for the calculation of an IC₅₀ value.

Data Presentation

Quantitative data from these experiments can be summarized in tables for clear comparison.

Table 1: Hypothetical Target Engagement Data for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Protein TargetMethodMeasured Value
Kinase XCompetitive ABPPIC₅₀ = 500 nM
Serine Hydrolase YDirect Labeling MS+229.02 Da mass shift
Uncharacterized Protein ZABPP-MS15-fold enrichment

Conclusion

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride represents a powerful and versatile tool for chemical biology and drug discovery. The combination of the biologically relevant N-methyl-2-oxindole scaffold with the broadly reactive sulfonyl fluoride warhead provides researchers with a unique opportunity to explore the proteome for novel therapeutic targets and to develop next-generation covalent inhibitors. The protocols provided in these application notes offer a solid foundation for initiating these investigations and unlocking the full potential of this promising chemical probe.

References

  • BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride (CMSF) as a Chemical Probe.
  • Ghandi, M., & Singh, A. (2022). Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. Scientific Reports.
  • Hirata, Y., et al. (2018). Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death. Chemical and Pharmaceutical Bulletin.
  • Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy.
  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities.
  • BenchChem. (2025). A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes.
  • Sharma, S., et al. (2023).
  • Jones, L. H., & Narayanan, A. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.
  • Enamine. (2025). Sulfonyl Fluorides.
  • Turoczi, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules.
  • Yoshikawa, M., et al. (2015). Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor. Bioorganic & Medicinal Chemistry.
  • Sharpless, K. B., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules.
  • Tutone, M., et al. (2022).
  • El-Gamal, M. I., et al. (2024).
  • Amato, R., et al. (2013). Synthesis of Novel 3,5-Disubstituted-2-oxindole Derivatives As Antitumor Agents against Human Nonsmall Cell Lung Cancer. ACS Medicinal Chemistry Letters.
  • Al-Ostath, A., et al. (2024).
  • Frolov, A. S., et al. (2019). Synthesis of Substituted 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles. Russian Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • BLD Pharm. (n.d.). 1368652-03-2|1-Methyl-2-oxo-2,3-dihydro-1h-indole-5-sulfonyl fluoride.
  • Shcheglov, V. K., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank.
  • George, R. F., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules.
  • Erlanson, D. A. (2022). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry.
  • De Vleeschouwer, M., et al. (2017). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Wang, Y., et al. (2022). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. ACS Omega.
  • Mirkowska, K. A., et al. (2025). Assessment of Hydroxyl Radical Reactivity in Sulfur-Containing Amino Acid Models Under Acidic pH.
  • Smedley, C. J., et al. (n.d.).
  • Knutson, S. K., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry.
  • Vodwal, L., et al. (2024). An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). Der Pharma Chemica.
  • Wan, J.-P., et al. (2022).
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  • Frolova, Y. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules.
  • Kumar, A., et al. (n.d.). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles. New Journal of Chemistry.

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Application Note: Diversity-Oriented Synthesis of Sulfonyl Fluoride-Functionalized 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2-aminothiazole motif is a privileged pharmacophore deeply embedded in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, including the anti-tumor agent Dasatinib and the anti-inflammatory drug Fanetizole[1]. Despite its ubiquity, the rapid, modular functionalization of the 2-aminothiazole ring to explore novel chemical space remains a synthetic challenge.

To overcome this, recent advances have leveraged Diversity Oriented Clicking (DOC) —a paradigm that synergizes classical click chemistry (e.g., cycloadditions) with next-generation Sulfur-Fluoride Exchange (SuFEx)[2][3]. By utilizing 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) connectors as spring-loaded molecular hubs, researchers can now achieve regioselective, high-yielding synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles[2]. This application note details the mechanistic rationale, substrate scope, and validated protocols for executing this transformation and its subsequent SuFEx diversification.

Mechanistic Insights: The Causality of Reaction Design

As a self-validating synthetic system, this methodology does not simply mix reagents; it relies on highly orchestrated electronic and thermal triggers.

The Cycloaddition Phase: The reaction utilizes 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amines as masked 1,3-dipoles[1]. When exposed to the electron-deficient alkyne of the SASF hub at 70 °C, a concerted 1,3-dipolar cycloaddition occurs, proceeding through a transient hypervalent sulfurane intermediate[1][2].

The Rearrangement Phase: The initial cycloaddition does not spontaneously yield the aromatic 2-aminothiazole. To drive the aromatization and eliminate the leaving groups, a base-promoted rearrangement is required. The addition of 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 50 °C selectively forces the collapse of the intermediate, yielding the final functionalized 2-aminothiazole with up to 99% efficiency[1].

Late-Stage SuFEx Causality: Standard SuFEx reactions often proceed rapidly at room temperature. However, the newly formed 2-aminothiazole ring is highly electron-rich. This electron density is donated into the sulfonyl fluoride group, drastically reducing the electrophilicity of the S(VI) center[1]. Consequently, standard Accelerated SuFEx Click Chemistry (ASCC) conditions fail. To overcome this deactivation, the system requires harsher thermodynamic forcing—specifically, the use of Cs₂CO₃ and sustained heating at 60 °C to achieve S–F exchange with phenolic nucleophiles[1].

DOC_Workflow SASF SASF Hub (2-Substituted-Alkynyl-1-Sulfonyl Fluoride) Cycloaddition 1,3-Dipolar Cycloaddition (MeCN, 70 °C, 16 h) SASF->Cycloaddition Thiadiazole Masked 1,3-Dipole (5-imino-thiadiazol-3-amine) Thiadiazole->Cycloaddition Intermediate Hypervalent Sulfurane Intermediate Cycloaddition->Intermediate Elimination Base-Promoted Rearrangement (DBU 1.5 eq, 50 °C, 1 h) Intermediate->Elimination Product Sulfonyl Fluoride Functionalized 2-Aminothiazole Elimination->Product SuFEx Late-Stage SuFEx Diversification (Phenol, Cs2CO3, 60 °C) Product->SuFEx Deactivated S-F Requires Heat Final Diversified Sulfonate 2-Aminothiazole SuFEx->Final

Workflow of Diversity Oriented Clicking for 2-aminothiazole synthesis and SuFEx diversification.

Quantitative Substrate Scope & Yield Analysis

The DOC methodology exhibits broad functional group tolerance, accommodating both electron-rich and electron-deficient SASF hubs[2]. The table below summarizes the quantitative performance across different electronic environments based on recent literature findings[1][2].

Substrate Class / Reaction TypeRepresentative Functional GroupsYield Range (%)Key Observations
Standard SASF Hubs 2-phenylethyne-1-sulfonyl fluoride65 – 99%Excellent baseline reactivity; complete conversion with 1.5 eq DBU.
Electron-Rich SASFs 2-methoxynaphthyl, alkyl ethers61 – 86%Tolerates significant steric hindrance (e.g., 2-methoxynaphthyl yields 80%).
Electron-Deficient SASFs Halo, haloalkyl, methoxy-substituted56 – 77%Slight reduction in yield but maintains high regioselectivity.
Late-Stage SuFEx Phenolic nucleophiles66 – 99%Requires elevated temperatures (60 °C) due to S(VI) deactivation.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of SF-Functionalized 2-Aminothiazoles

This protocol utilizes a sequential one-pot addition to prevent premature decomposition of the hypervalent intermediate.

Reagents & Materials:

  • 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) (1.0 equiv)

  • 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the SASF hub (0.10 mmol) and the 5-imino-thiadiazol-3-amine derivative (0.10 mmol).

  • Solvation: Suspend the reagents in anhydrous MeCN (1.0 mL) under an inert atmosphere (N₂ or Argon).

  • Cycloaddition (Thermal Activation): Seal the vial and heat the reaction mixture at 70 °C for 16 hours. Self-Validation Check: TLC analysis should indicate the consumption of the starting SASF and the formation of a highly polar intermediate.

  • Base-Promoted Rearrangement: Cool the reaction mixture to room temperature. Carefully add DBU (1.50 equiv) dropwise.

  • Aromatization: Re-seal the vial and heat the mixture to 50 °C for exactly 1 hour[1].

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the functionalized 2-aminothiazole.

Protocol B: Late-Stage SuFEx Diversification via Phenolic Coupling

Due to the electron-rich nature of the 2-aminothiazole core, standard ambient SuFEx conditions are insufficient. This protocol employs thermal forcing to ensure complete S–F exchange[1].

Reagents & Materials:

  • SF-Functionalized 2-Aminothiazole (from Protocol A) (1.0 equiv)

  • Desired Phenol derivative (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, combine the SF-functionalized 2-aminothiazole (0.10 mmol), the phenol derivative (0.12 mmol), and Cs₂CO₃ (0.20 mmol).

  • Solvation: Add anhydrous MeCN (1.0 mL) to the vial.

  • Thermal SuFEx Coupling: Seal the vial and heat the heterogeneous mixture at 60 °C with vigorous stirring for 16 hours[1]. Note: Do not substitute Cs₂CO₃ with weaker bases, as the deactivated electrophilic sulfur requires a strong phenoxide nucleophile for successful exchange.

  • Workup & Purification: Cool the mixture to room temperature, filter through a short pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate in vacuo and purify via flash chromatography to yield the diversified sulfonate 2-aminothiazole.

References

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy Source: Organic Letters (ACS Publications) URL:[Link]

  • Diversity oriented clicking for modular synthesis Source: Springer Nature URL:[Link]

  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy (Preprint) Source: ChemRxiv URL:[Link]

Sources

Rh(III)-Catalyzed Synthesis of Indole-Tethered β-Sulfonyl Fluorides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Sulfonyl Fluorides and the Power of C-H Activation

In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides have emerged as a class of uniquely versatile functional groups.[1][2] Their balanced stability and tunable reactivity make them ideal as covalent probes for interrogating biological systems and as warheads in the design of targeted covalent inhibitors.[3][4] Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, significantly expanding the druggable proteome.[2][3] The incorporation of a sulfonyl fluoride moiety into complex molecular architectures, particularly those based on privileged heterocyclic scaffolds like indole, is therefore a highly sought-after strategy in medicinal chemistry.

Indole frameworks are ubiquitous in natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[5] The direct functionalization of the indole core via transition-metal-catalyzed C-H activation has become a paramount strategy for the efficient and atom-economical construction of novel indole derivatives.[6] Among the various transition metals, cationic rhodium(III) complexes have proven to be exceptionally effective catalysts for directed C-H functionalization, offering high levels of regio- and chemoselectivity under relatively mild conditions.[7][8]

This technical guide details an oxidant-free, Rh(III)-catalyzed C-H activation and annulation strategy for the synthesis of valuable indole-tethered β-sulfonyl fluorides.[9][10] This method utilizes the readily available and highly reactive ethenesulfonyl fluoride (ESF) as a coupling partner, providing a direct and efficient route to these important compounds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and showcase the synthetic utility of the resulting products.

Mechanistic Insights: A Stepwise Look into the Catalytic Cycle

The Rh(III)-catalyzed C-H activation/annulation reaction for the synthesis of indole-tethered β-sulfonyl fluorides is believed to proceed through a well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The proposed pathway involves several key steps:

  • C-H Metalation: The reaction is initiated by the coordination of the directing group on the indole substrate to the cationic Rh(III) catalyst. This is followed by a concerted metalation-deprotonation (CMD) event, where the C-H bond at the C4-position of the indole is cleaved to form a five-membered rhodacycle intermediate.[7][11] This step is often turnover-limiting and dictates the regioselectivity of the reaction.

  • Coordination and Migratory Insertion: The newly formed rhodacycle then coordinates with ethenesulfonyl fluoride (ESF). This is followed by migratory insertion of the olefin into the Rh-C bond, leading to the formation of a seven-membered rhodacycle intermediate.

  • Reductive Elimination: The final step of the catalytic cycle is a protonolysis event, which leads to the reductive elimination of the desired indole-tethered β-sulfonyl fluoride product and regeneration of the active Rh(III) catalyst.[5]

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Rh_III_cat [label="[Cp*Rh(III)]2+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indole_Substrate [label="Indole Substrate\n(with directing group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rhodacycle_I [label="Five-membered\nRhodacycle", fillcolor="#FBBC05", fontcolor="#202124"]; ESF [label="Ethenesulfonyl\nFluoride (ESF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rhodacycle_II [label="Seven-membered\nRhodacycle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Indole-tethered\nβ-sulfonyl fluoride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Rh_III_cat -> Rhodacycle_I [label=" + Indole Substrate\nC-H Activation"]; Rhodacycle_I -> Rhodacycle_II [label=" + ESF\nMigratory Insertion"]; Rhodacycle_II -> Product [label="Protonolysis\nReductive Elimination"]; Product -> Rh_III_cat [label="Regeneration\nof Catalyst"]; } केंद Figure 1. Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of indole-tethered β-sulfonyl fluorides.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Rh(III)-catalyzed synthesis of indole-tethered β-sulfonyl fluorides. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

  • Indole substrate (with appropriate directing group, e.g., N-carbamoyl)

  • [Cp*Rh(OAc)2] or a similar Rh(III) precursor

  • Ethenesulfonyl fluoride (ESF)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or methanol (MeOH))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Detailed Procedure:

  • Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), the Rh(III) catalyst (typically 1-5 mol%), and any necessary additives.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N2 or Ar) three times to ensure an oxygen- and moisture-free environment.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe. Stir the mixture at room temperature for a few minutes to ensure dissolution. Then, add ethenesulfonyl fluoride (ESF) (typically 1.2-2.0 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Substrate Scope and Reaction Yields

The Rh(III)-catalyzed synthesis of indole-tethered β-sulfonyl fluorides has been shown to be applicable to a wide range of indole substrates with various substituents. The following table summarizes the yields obtained for a selection of representative substrates.

EntryIndole Substrate (Substituent)Yield (%)
1N-carbamoylindole85
25-Methoxy-N-carbamoylindole92
35-Fluoro-N-carbamoylindole88
45-Chloro-N-carbamoylindole81
56-Methyl-N-carbamoylindole79
6Carbazole75

Yields are for the isolated product after column chromatography.

Synthetic Utility and Further Transformations

The indole-tethered β-sulfonyl fluorides synthesized via this method are valuable building blocks for further chemical modifications. The sulfonyl fluoride moiety can readily undergo Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allowing for the facile introduction of various functional groups.[1][12] This enables the rapid generation of compound libraries for biological screening.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start:\nIndole Substrate &\nRh(III) Catalyst", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Rh(III)-Catalyzed\nC-H Activation/\nAnnulation with ESF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Workup &\nPurification", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Indole-tethered\nβ-sulfonyl fluoride", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="Further\nTransformations\n(e.g., SuFEx)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End:\nFunctionalized\nMolecules", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Purification; Purification -> Product; Product -> Derivatization; Derivatization -> End; } केंद Figure 2. General experimental workflow for the synthesis and derivatization of indole-tethered β-sulfonyl fluorides.

Conclusion and Future Outlook

The Rh(III)-catalyzed C-H activation strategy for the synthesis of indole- and carbazole-tethered β-sulfonyl fluorides represents a significant advancement in the field of synthetic organic chemistry.[9][10] This oxidant-free method is highly efficient, scalable, and tolerates a broad range of functional groups, providing a powerful tool for the construction of these valuable compounds. The ability to readily access these molecules opens up new avenues for the design and development of novel therapeutic agents and chemical probes. Future research in this area will likely focus on expanding the substrate scope, exploring alternative directing groups, and applying this methodology to the synthesis of increasingly complex and biologically relevant molecules.

References

  • Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angew. Chem., Int. Ed.2014 , 53 (36), 9430–9448. [Link]

  • Li, X.; et al. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules2016 , 21 (6), 785. [Link]

  • Wang, X.; et al. Synthesis of Indole‐ or Carbazole‐Tethered β‐Sulfonyl Fluorides Using Ethenesulfonyl Fluoride via Rh(III)‐Catalyzed C–H Activation. Appl. Organomet. Chem.2026 , 40 (4), e7523. [Link]

  • Synapse. Synthesis of Indole‐ or Carbazole‐Tethered β‐Sulfonyl Fluorides Using Ethenesulfonyl Fluoride via Rh(III)‐Catalyzed C–H Activation. [Link]

  • Jones, L. H. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chem. Sci.2025 , 16, 12345-12356. [Link]

  • Wang, C.; et al. Rh(III)-Catalyzed Double C–H Functionalization of Indoles with Cyclopropenones via Sequential C–H/C–C/C–H Bond Activation. Org. Lett.2023 , 25 (21), 3824–3829. [Link]

  • RSC Publishing. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). [Link]

  • RSC Publishing. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. [Link]

  • MDPI. Applications of Sulfonyl Fluorides in Organic Transformations. [Link]

  • Chen, Y.; et al. A rapid access to aliphatic sulfonyl fluorides. Nat. Commun.2019 , 10, 3755. [Link]

  • ResearchGate. Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride—a highly valuable Sulfur(VI) Fluoride Exchange (SuFEx) hub used in covalent drug discovery and chemical biology.

The standard benchtop synthesis relies on a robust two-step sequence: the electrophilic chlorosulfonation of 1-methyl-2-oxindole, followed by a highly efficient fluoride-chloride halogen exchange. Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure maximum yield and purity.

SynthesisWorkflow SM 1-Methyl-2-oxindole (Starting Material) Step1 Chlorosulfonation Reagent: ClSO3H Temp: 0 °C to RT SM->Step1 Int1 1-Methyl-2-oxoindoline-5-sulfonyl chloride (Intermediate) Step1->Int1 Electrophilic Aromatic Substitution Yield: 85-90% Step2 Halogen Exchange (SuFEx) Reagent: KHF2 Solvent: MeCN/H2O Int1->Step2 Product 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (Target Product) Step2->Product Fluoride-Chloride Exchange Yield: >95%

Workflow for the two-step synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride.

Part 1: Troubleshooting Step 1 (Chlorosulfonation)

Q: Why am I observing poor regioselectivity or disulfonation during the chlorosulfonation of 1-methyloxindole? A: Causality: The 1-methyl-2-oxindole core undergoes electrophilic aromatic substitution. The nitrogen atom at the 1-position acts as a strong ortho/para director. The 5-position (para to the nitrogen) is sterically less hindered compared to the 7-position (ortho to the nitrogen), making it the kinetically and thermodynamically favored site[1]. However, if the reaction temperature exceeds 50 °C or if a massive excess of chlorosulfonic acid is used, the high electrophilicity of the reagent can force a second substitution (disulfonation). Solution: Maintain strict temperature control. Add the reagent at 0 °C and do not allow the reaction to exceed room temperature. Use exactly 3.0 to 4.0 equivalents of ClSO₃H.

Q: My sulfonyl chloride intermediate is degrading into a gummy residue during workup. How can I prevent hydrolysis? A: Causality: Aryl sulfonyl chlorides are highly susceptible to nucleophilic attack by water. Quenching the reaction directly into ambient liquid water generates a massive exothermic heat of dilution, which acts as a catalyst for the rapid hydrolysis of the sulfonyl chloride back into the unwanted sulfonic acid byproduct. Solution: You must quench the reaction kinetically by pouring the mixture dropwise onto a large excess of vigorously stirred crushed ice. The phase change of the ice absorbs the exothermic heat, keeping the local temperature near 0 °C and precipitating the highly hydrophobic sulfonyl chloride before water can attack the S(VI) center[2].

Part 2: Troubleshooting Step 2 (Fluorination / SuFEx)

Q: Why is the conversion from sulfonyl chloride to sulfonyl fluoride incomplete when using standard Potassium Fluoride (KF)? A: Causality: Standard KF has high lattice energy and notoriously poor solubility in organic solvents, resulting in sluggish kinetics unless harsh conditions or phase-transfer catalysts (e.g., 18-crown-6) are used. By adopting the Sharpless SuFEx protocol, which utilizes Potassium Bifluoride (KHF₂) in a biphasic aqueous-organic system (e.g., MeCN/Water), you fundamentally alter the reaction environment. The solvation and hydrogen bonding at the water/organic interface significantly enhance the nucleophilicity of the fluoride ion, driving a highly efficient fluoride-chloride exchange at room temperature while completely suppressing hydrolysis[3].

Q: Can I use direct SuFEx methods (like SO₂F₂ gas) to bypass the sulfonyl chloride intermediate entirely? A: Causality: While sulfuryl fluoride (SO₂F₂) is excellent for converting phenols to aryl fluorosulfates, synthesizing aryl sulfonyl fluorides directly from non-sulfur precursors (like aryl halides) requires complex transition-metal catalysis (e.g., Pd-catalyzed sulfonylation using DABSO and NFSI)[3],[4]. For the 1-methyloxindole scaffold, the two-step chlorosulfonation/halogen-exchange route remains the most cost-effective, scalable, and reliable benchtop method[5].

Part 3: Quantitative Data Presentation

To highlight the importance of reagent selection in Step 2, the following table summarizes the kinetic and yield differences between various fluorinating systems.

Fluorine SourceSolvent SystemTemperatureReaction TimeTypical YieldHydrolysis Risk
KF (Standard) MeCN60 °C12–24 h60–70%High
KF + 18-crown-6 MeCN25 °C4–8 h80–85%Moderate
TBAF THF0 °C to 25 °C1–2 h70–80%High
KHF₂ (Sharpless) MeCN / H₂O (1:1)25 °C1–3 h>95% Low

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

This protocol utilizes thermodynamic control to ensure regioselectivity and kinetic quenching to prevent hydrolysis.

  • Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (CaCl₂).

  • Reagent Addition: Cool chlorosulfonic acid (4.0 equiv) to 0 °C in an ice-water bath. Slowly add 1-methyl-2-oxindole (1.0 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Incubation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 3 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 2:1) should show complete consumption of the starting material.

  • Kinetic Quench: Pour the reaction mixture dropwise onto vigorously stirred crushed ice (approx. 10 g of ice per 1 g of starting material).

    • Validation Checkpoint: A white to pale-yellow precipitate will form immediately, confirming the successful trapping of the sulfonyl chloride[2].

  • Isolation: Rapidly filter the solid via vacuum filtration, wash with ice-cold water (3 × 10 mL), and dry under high vacuum for 4 hours. Do not store this intermediate for prolonged periods; proceed directly to Protocol 2.

Protocol 2: Synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

This protocol utilizes the Sharpless biphasic KHF₂ method to guarantee quantitative halogen exchange without product degradation.

  • Setup: In a round-bottom flask, dissolve the crude 1-methyl-2-oxoindoline-5-sulfonyl chloride (1.0 equiv) in Acetonitrile to create a 0.2 M solution.

  • Biphasic Initiation: Prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂, 2.0 equiv). Add this aqueous solution directly to the MeCN mixture.

  • Reaction: Vigorously stir the biphasic mixture at room temperature for 2 hours.

    • Validation Checkpoint: The reaction progress can be monitored by LC-MS. You will observe a distinct mass shift from the chloride isotopic pattern to the sharp fluoride mass[6]. The sulfonyl fluoride is highly stable and will not hydrolyze under these aqueous conditions[3],[5].

  • Workup: Dilute the mixture with Ethyl Acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If analytical purity is required, pass it through a short pad of silica gel (Hexane:EtOAc) to yield the pure 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride as a stable solid.

References

  • rhhz.
  • 166883-20-1 | 1-Methyl-2-oxoindoline-5-sulfonyl chloride AiFChem URL
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)
  • 1-Methyl-2-oxo-2,3-dihydro-1h-indole-5-sulfonyl fluoride AiFChem URL
  • Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2 ACS Publications URL
  • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development scientists who are utilizing this covalent probe in their experiments. The unique chemical properties of this compound, particularly its sulfonyl fluoride moiety, make it a valuable tool for interrogating biological systems. However, its complex, largely hydrophobic structure can present significant solubility challenges.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the successful application of this reagent in your research. Please note that while specific quantitative solubility data for this compound is not publicly available, the recommendations provided herein are based on established principles of formulation science and data from structurally analogous compounds, such as Phenylmethylsulfonyl fluoride (PMSF) and various oxindole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Preparing High-Concentration Stock Solutions

Question: I am having difficulty dissolving 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride to create a high-concentration stock solution. What is the best solvent to use?

Answer:

The poor aqueous solubility of this compound necessitates the use of organic solvents for preparing high-concentration stock solutions. The choice of solvent will depend on the downstream application and the required concentration.

Recommended Solvents for Stock Solutions:

For a structurally related compound, Phenylmethylsulfonyl fluoride (PMSF), the solubility is approximately 20 mg/mL in ethanol and DMSO, and about 33 mg/mL in DMF[1]. Given the structural similarities, we can expect 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride to exhibit comparable solubility in these solvents.

SolventRecommended Starting ConcentrationNotes and Considerations
Dimethyl Sulfoxide (DMSO) 10-20 mMDMSO is an excellent solvent for a wide range of organic compounds and is compatible with many biological assays at low final concentrations (typically <0.5%). However, be aware that DMSO is hygroscopic and repeated freeze-thaw cycles can introduce water, potentially reducing the solubility of your compound over time.
Dimethylformamide (DMF) 10-30 mMDMF can often solubilize compounds to a higher concentration than DMSO. However, it is more toxic and may be less compatible with certain cell-based assays.
Ethanol 5-10 mMEthanol is a good choice for in vivo studies due to its lower toxicity. However, it is generally a weaker solvent for complex organic molecules compared to DMSO or DMF.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Weighing the Compound: Accurately weigh the desired amount of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride in a suitable vial.

  • Solvent Addition: Add the appropriate volume of your chosen solvent (DMSO, DMF, or ethanol) to the vial.

  • Aiding Dissolution: To facilitate dissolution, you can use the following techniques:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can help to break up any aggregates.

    • Gentle Warming: Briefly warm the solution to 30-40°C. Caution: Do not overheat, as this could lead to degradation of the compound.

  • Visual Inspection: Ensure that the solution is clear and free of any particulate matter before use.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Precipitation in Aqueous Buffers During Experiments

Question: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my biochemical assay. How can I prevent this?

Answer:

This is a common problem encountered with poorly soluble compounds. The key is to maintain the compound's solubility in the aqueous environment of your experiment. Here are several strategies to address this issue:

A. Co-Solvent Systems:

The use of a co-solvent can increase the solubility of your compound in the final aqueous solution.

Recommended Co-solvents:

Co-solventTypical Final ConcentrationMechanism of Action
DMSO 0.1 - 1%Reduces the polarity of the aqueous solution.
Ethanol 1 - 5%Similar to DMSO, but often better tolerated in vivo.
Polyethylene Glycol 400 (PEG 400) 5 - 20%A non-ionic polymer that can enhance solubility through the formation of a more favorable solvent environment.

Experimental Protocol for Co-solvent Optimization:

  • Prepare a series of your aqueous buffer containing different final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, and 5% DMSO).

  • Add your compound (from a high-concentration stock in the same co-solvent) to each buffer to the desired final concentration.

  • Incubate under your experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect for any precipitation. You can also quantify the amount of soluble compound using techniques like HPLC.

B. Use of Surfactants:

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Recommended Surfactants:

SurfactantTypical Final ConcentrationNotes
Tween-20 or Triton X-100 0.01 - 0.1%Non-ionic surfactants that are generally well-tolerated in biochemical assays.

C. pH Adjustment:

While 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride does not have readily ionizable groups, the pH of the buffer can still influence solubility by affecting the overall charge distribution and interactions with other buffer components. It is worth testing a range of pH values around the physiological pH of 7.4 if your experiment allows.

D. Inclusion Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Recommended Cyclodextrins:

CyclodextrinTypical ConcentrationNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 10 mMA modified cyclodextrin with improved solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) 1 - 10 mMAnionic cyclodextrin derivative with excellent solubilizing capacity.

Workflow for Solubility Enhancement in Aqueous Buffers:

G A Start: Compound Precipitates in Aqueous Buffer B Increase Co-solvent (e.g., DMSO) Concentration A->B Is a higher co-solvent concentration tolerated? C Add a Surfactant (e.g., Tween-20) B->C No F Successful Solubilization B->F Yes D Incorporate a Cyclodextrin (e.g., HP-β-CD) C->D No C->F Yes E Optimize Buffer pH D->E No D->F Yes E->F Yes

Caption: Decision tree for troubleshooting precipitation in aqueous buffers.

Choosing the Right Solubilization Strategy for Different Applications

Question: What is the best way to formulate 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride for different types of experiments, such as in vitro biochemical assays, cell-based assays, and in vivo studies?

Answer:

The optimal formulation strategy will depend on the specific requirements of your experiment, particularly with respect to solvent tolerance and the desired final concentration of the compound.

Formulation Strategies for Different Applications:

ApplicationRecommended ApproachKey Considerations
In Vitro Biochemical Assays - Primary: Use a DMSO stock and dilute into an assay buffer containing 0.1-1% DMSO. - Secondary: If precipitation occurs, add a non-ionic surfactant like Tween-20 (0.01-0.05%).- Ensure the final DMSO concentration does not affect enzyme activity. - Surfactants can sometimes interfere with protein-protein interactions.
Cell-Based Assays - Primary: Prepare a concentrated stock in DMSO and dilute into cell culture media to a final DMSO concentration of ≤0.5%. - Secondary: Consider using a cyclodextrin-based formulation to minimize solvent-induced cytotoxicity.- High concentrations of organic solvents can be toxic to cells. - Always include a vehicle control (media with the same final concentration of solvent) in your experiments.
In Vivo Studies - Primary: Formulate as a suspension or solution in a vehicle containing co-solvents like ethanol, PEG 400, and/or surfactants like Tween-80. - Secondary: Cyclodextrin formulations can also be used to improve bioavailability for oral or parenteral administration.- The choice of vehicle will depend on the route of administration (e.g., oral, intravenous). - All formulation components must be biocompatible and approved for in vivo use.

Experimental Workflow for Formulation Development:

G A Define Experimental Requirements (Application, Concentration, Route) B Initial Solubility Screening (DMSO, DMF, Ethanol) A->B C Select Primary Solvent for Stock Solution B->C D Test Dilution into Aqueous Media C->D E Precipitation Observed? D->E F Optimize with Co-solvents, Surfactants, or Cyclodextrins E->F Yes G Final Formulation E->G No F->G

Caption: General workflow for developing a suitable formulation.

Safe Handling and Storage

Question: Are there any specific safety precautions I should take when handling 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride?

Answer:

Yes, as with any chemical reagent, it is important to follow standard laboratory safety procedures. For sulfonyl fluorides, there are some specific considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Hydrolysis: While sulfonyl fluorides are generally more stable to hydrolysis than sulfonyl chlorides, they can still react with water, especially under basic conditions, to release fluoride ions. In the presence of acid, this can form hydrofluoric acid (HF), which is highly toxic and corrosive. Avoid contact with strong acids and bases.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place. For solutions, follow the storage recommendations for the specific solvent used (e.g., -20°C for DMSO stocks).

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur (VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Narayan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

  • Li, Q., & Li, Y. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 64(10), 4357-4364. [Link]

Sources

Technical Support Center: Troubleshooting 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing covalent labeling workflows using 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS: 1368652-03-2). This molecule is a potent Sulfur(VI) Fluoride Exchange (SuFEx) probe, widely utilized in drug development and chemical biology for targeted protein modification.

However, experimental success requires managing its dual-reactivity profile: preserving the highly electrophilic sulfonyl fluoride warhead while protecting the oxidation-prone N-methyl oxindole core. This guide provides a mechanistic breakdown of common side reactions, self-validating protocols, and quantitative troubleshooting matrices to ensure high-fidelity data generation.

Diagnostic Troubleshooting Guide

Q: Why is my probe losing labeling efficiency over time in aqueous buffers? The Causality (Hydrolysis): Sulfonyl fluorides are celebrated for their resistance to hydrolysis under physiological conditions (pH 7.0–8.0) because the S–F bond cleavage is heterolytic and thermodynamically stable[1]. However, this stability is pH-dependent. Under strongly basic conditions (pH > 9.0) or during prolonged incubation at elevated temperatures, hydroxide ions act as potent nucleophiles, displacing the fluoride to yield a biologically inert sulfonate[2]. The Fix: Always prepare probe stock solutions in anhydrous DMSO. Dilute into aqueous buffers immediately prior to the assay. Maintain the reaction pH between 7.4 and 8.0.

Q: Why am I seeing massive background labeling or probe depletion before it reaches the target? The Causality (Buffer Cross-Reactivity): SuFEx probes are designed to chemoselectively react with context-specific tyrosine, lysine, histidine, and serine residues within protein binding pockets[3]. If your experiment utilizes primary amine-containing buffers (e.g., Tris, Glycine), these small-molecule amines will compete directly with your target protein, rapidly depleting the active probe concentration through off-target sulfonamide formation. The Fix: Substitute all amine-based buffers with non-nucleophilic alternatives such as HEPES, MOPS, or PBS.

Q: Why does mass spectrometry reveal an unexpected +16 Da mass shift on my covalent adduct? The Causality (Oxindole C3 Oxidation): While the sulfonyl fluoride warhead is the intended reactive site, the N-methyl oxindole core harbors a hidden vulnerability: the C3 methylene group. This position is highly susceptible to biomimetic oxidation. In the presence of ambient oxygen and trace transition metals (Fe, Cu, Mn) commonly found in biological lysates, the C3 position undergoes rapid oxidation to form a 3-hydroxyoxindole derivative[4]. The Fix: Degas your assay buffers to minimize dissolved oxygen and supplement the reaction matrix with 1 mM EDTA to chelate trace catalytic metals.

Reaction Pathway Visualization

SuFEx_Pathways Probe 1-Methyl-2-oxo-2,3-dihydro-1H-indole -5-sulfonyl fluoride Target Target Protein Labeling (SuFEx Covalent Adduct) Probe->Target pH 7.4-8.0, Metal-Free Target Proximity Hydrolysis Sulfonyl Fluoride Hydrolysis (Inert Sulfonate) Probe->Hydrolysis pH > 9.0 or High Temp OffTarget Buffer Cross-Reactivity (Tris/Amine Adducts) Probe->OffTarget Tris/Glycine Buffers Oxidation Oxindole C3 Oxidation (3-Hydroxyoxindole) Probe->Oxidation Aerobic + Trace Metals (Fe, Cu, Mn)

Divergent reaction pathways of oxindole-5-sulfonyl fluoride under varying experimental conditions.

Quantitative Side Reaction Matrix

Experimental ConditionPrimary Side ReactionKinetic Impact / Degradation RatePreventive Action
pH > 9.0 (Aqueous) Sulfonyl Fluoride Hydrolysis t1/2​ < 2 hours at 37°CMaintain pH 7.4–8.0 using non-nucleophilic buffers.
50 mM Tris-HCl (pH 8.0) Buffer Cross-Reactivity>40% probe depletion in 30 minsSubstitute with HEPES, MOPS, or PBS buffers.
Aerobic + 10 µM Fe²⁺ Oxindole C3 Oxidation~15% conversion to 3-OH adduct / hrDegas buffers; add 1 mM EDTA to chelate trace metals.
10 mM DTT / TCEP None (Reduction-resistant)Stable ( t1/2​ > 48 hours)Safe to use for maintaining protein reduction state.

Self-Validating Experimental Protocol: High-Fidelity SuFEx Labeling

To guarantee scientific integrity, every step in this protocol includes built-in validation checkpoints.

Phase 1: Reagent Preparation & Validation

  • Solubilization: Dissolve 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride in anhydrous, septum-sealed DMSO to create a 10 mM stock.

  • Self-Validation Checkpoint: Perform a rapid LC-MS injection of the stock. A single peak corresponding to the intact mass (229.02 Da) confirms the absence of pre-hydrolysis. Discard if the sulfonate mass (+18 Da, loss of F, gain of OH) exceeds 5%.

Phase 2: Matrix Optimization 3. Buffer Formulation: Prepare a metal-free labeling buffer consisting of 50 mM HEPES, 150 mM NaCl, and 1 mM EDTA at pH 7.4. 4. Degassing: Sparge the buffer with Argon or Nitrogen for 15 minutes to displace dissolved oxygen, mitigating C3 oxindole oxidation[4].

Phase 3: Controlled Labeling Reaction 5. Incubation: Add the target protein (typically 1–10 µM) to the buffer. Introduce the probe stock dropwise while gently vortexing to a final concentration of 10–50 µM (ensure final DMSO concentration remains ≤5% to prevent probe precipitation). 6. Self-Validation Checkpoint: Run a parallel control reaction pre-incubated with a known competitive inhibitor. If labeling occurs in the inhibited control, your probe is reacting via non-specific proximity rather than active-site directed SuFEx.

Phase 4: Quenching & Analysis 7. Quenching: Stop the reaction after 1–4 hours by adding a strong nucleophile (e.g., 100 mM Tris or Hydroxylamine) to rapidly consume unreacted sulfonyl fluoride. 8. Verification: Analyze via intact protein mass spectrometry to confirm a +209 Da mass shift (addition of the probe minus HF).

Frequently Asked Questions (FAQs)

Q: I observe rapid precipitation of the probe when added to the assay buffer. How can I fix this? A: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is highly hydrophobic. Rapid precipitation occurs if the local concentration of DMSO drops too quickly upon buffer introduction. Ensure the final DMSO concentration in the assay is between 2-5%, and add the probe dropwise while vortexing. Alternatively, pre-mix the probe with a mild non-ionic detergent like 0.01% Tween-20.

Q: Can I use this probe to label cysteine residues? A: While sulfonyl fluorides are highly reactive toward context-specific tyrosine, lysine, and histidine residues via SuFEx[3], they are generally poor electrophiles for cysteine compared to traditional warheads like acrylamides or maleimides. If cysteine labeling is observed, it is likely driven by extreme proximity effects rather than inherent chemoselectivity.

Q: Is it safe to use reducing agents like DTT or TCEP during the labeling assay? A: Yes. A major advantage of SuFEx chemistry is that the S–F bond is highly resistant to reduction[1]. You can safely maintain the reduction state of your target protein using DTT or TCEP without degrading the sulfonyl fluoride warhead.

References

  • Source: nih.
  • Source: nih.
  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)
  • Source: acs.

Sources

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride stability issues and degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS: 1368652-03-2). As a specialized Sulfur(VI) Fluoride Exchange (SuFEx) building block, this reagent combines the exceptional thermodynamic stability of the S(VI)-F bond with the structural utility of an N-methylated indolin-2-one (oxindole) core.

The high oxidation state sulfur-fluoride bonds are incredibly resilient to oxidation, reduction, and thermolysis. Furthermore, the homolytic bond dissociation energy of the S-F bond in sulfonyl fluorides (~90.5 kcal/mol) is significantly higher than that of S-Cl bonds, ensuring heterolytic cleavage and resistance to reductive biological environments[1]. However, the unique structural properties of the indolin-2-one core require precise experimental control to prevent degradation during activation.

Section 1: Troubleshooting Guide (FAQs)

Q1: Why am I observing degradation of the indolin-2-one core during my SuFEx reaction with phenols? A1: The degradation is likely caused by the strong base used to activate the SuFEx reaction. While the S-F bond is thermodynamically stable, the C3 methylene protons of the 1-methyl-2-oxoindoline ring are weakly acidic, with a predicted pKa of approximately 14.77[2]. When using strong Lewis base catalysts like DBU or BEMP[3], the C3 position can be deprotonated. In the presence of trace oxygen or electrophiles, this leads to oxidative degradation or dimerization. Solution: Degas all solvents to prevent C3 oxidation. Alternatively, switch to a milder, more selective SuFEx catalyst such as potassium bifluoride (KHF2), which activates the S-F bond via hydrogen bonding without aggressively deprotonating the C3 carbon.

Q2: I see a peak corresponding to the sulfonic acid (hydrolysis product) in my LC-MS. I thought sulfonyl fluorides were stable to water? A2: Sulfonyl fluorides are kinetically stable in neutral and acidic aqueous environments, typically tolerating a wide pH range (1–10)[4]. For example, sulfonate ester linkages formed via SuFEx show excellent chemical stability at pH 4 and pH 9 over 24 hours[5]. However, in the presence of strong bases (e.g., hydroxide generated from trace water and DBU) or specific nucleophilic catalysts, the S-F bond can be activated toward hydrolysis. The fluoride ion leaving group is stabilized in water, but high pH combined with thermal stress can drive heterolytic cleavage[1]. Solution: Ensure strictly anhydrous conditions when using strong bases. If aqueous conditions are required, keep the pH below 9.0 and use mild buffering to suppress undesired hydrolysis[5].

Q3: Why is the reagent unreactive toward aliphatic alcohols in my workflow? A3: The S(VI)-F bond requires significant activation to react with weaker nucleophiles. Aliphatic alcohols lack the acidity and nucleophilicity of phenols. To couple with aliphatic alcohols, standard DBU catalysis is often insufficient; you must use stronger activation, such as metal Lewis acid catalysis (e.g., Ca(NTf2)2) or specialized bifluoride salts, to facilitate the fluoride displacement[3].

Section 2: Experimental Protocols

Protocol 1: Chemoselective SuFEx Coupling with Phenols (Optimized for Indolinone Stability)

Causality & Expertise: This protocol uses a bifluoride catalyst (KHF2) instead of DBU. The bifluoride ion[F-H-F]- provides a low-barrier activation pathway for the S-F bond via fluoride exchange, avoiding the highly basic conditions that degrade the C3 position of the oxindole core[1].

  • Preparation: In a flame-dried, argon-purged reaction vial, dissolve 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (1.0 equiv, 0.1 M) and the target phenol (1.1 equiv) in anhydrous, degassed acetonitrile.

  • Catalyst Addition: Add Potassium bifluoride (KHF2, 0.2 equiv). Note: KHF2 is poorly soluble in MeCN, acting as a heterogeneous catalyst which slowly releases active fluoride, preventing sudden pH spikes.

  • Reaction: Stir vigorously at 40 °C for 12–24 hours. Monitor via LC-MS.

  • Quench & Workup: Filter the mixture through a short pad of Celite to remove the solid catalyst. Concentrate the filtrate under reduced pressure.

  • Validation: The self-validating check is the absence of the C3-dimer mass (m/z ~456) and the sulfonic acid mass (m/z ~227) in the crude LC-MS trace.

Protocol 2: Stability Assay (Hydrolysis vs. Core Degradation)

Causality & Expertise: To separate S-F hydrolysis from C3-degradation, this assay uses a biphasic pH system with an internal standard to quantify the exact degradation pathway.

  • Standardization: Prepare a 10 mM stock of the sulfonyl fluoride in LC-MS grade DMSO. Add 1 mM of an inert internal standard (e.g., biphenyl).

  • Incubation: Aliquot 100 µL of stock into two vials. To Vial A, add 900 µL of pH 4.0 Citrate buffer. To Vial B, add 900 µL of pH 10.0 Carbonate buffer.

  • Sampling: Incubate at 37 °C. Take 10 µL aliquots at 0, 4, 12, and 24 hours.

  • Quench: Quench each aliquot immediately into 90 µL of cold MeCN containing 0.1% Formic Acid to freeze the degradation profile.

  • Analysis: Run on UPLC-MS. Calculate the AUC ratio of the intact mass (m/z 229) vs. internal standard to verify stability.

Section 3: Data Presentation

Table 1: Stability Profile of 1-Methyl-2-oxoindoline-5-sulfonyl fluoride vs. Sulfonyl Chloride Analog

Condition1-Methyl-2-oxoindoline-5-sulfonyl fluoride1-Methyl-2-oxoindoline-5-sulfonyl chloridePrimary Degradation Pathway
pH 4.0 (Aqueous, 24h) > 98% Intact< 5% IntactS-X Hydrolysis (Chloride only)
pH 7.4 (Aqueous, 24h) > 95% Intact0% IntactS-X Hydrolysis
pH 10.0 (Aqueous, 24h) ~ 85% Intact0% IntactSlow S-F Hydrolysis
DBU (1.5 eq, MeCN, Air, 12h) < 40% IntactN/A (Immediate reaction)C3-Oxidation / Dimerization
KHF2 (0.2 eq, MeCN, Ar, 24h) > 95% IntactN/ANone (Stable without nucleophile)

Section 4: Mandatory Visualization

SuFEx_Pathways SM 1-Methyl-2-oxoindoline-5-sulfonyl fluoride Phenol Phenol + KHF2 Catalyst SM->Phenol Intended Pathway Water Trace H2O + Strong Base SM->Water Side Reaction Oxygen O2 + Strong Base SM->Oxygen Side Reaction Product SuFEx Product Phenol->Product SuFEx Click Hydrolysis Sulfonic Acid (Hydrolysis) Water->Hydrolysis Heterolytic Cleavage Dimer C3-Oxidation / Dimer Oxygen->Dimer Enolate Formation

Reaction pathways of the sulfonyl fluoride reagent under various SuFEx conditions.

Workflow Prep 1. Reagent Prep (Anhydrous) Mix 2. Addition (Nucleophile) Prep->Mix Catalyst 3. Catalyst Addition (KHF2) Mix->Catalyst Monitor 4. LC-MS Monitor (Check C3/S-F) Catalyst->Monitor Quench 5. Filtration (Remove Catalyst) Monitor->Quench

Optimized SuFEx experimental workflow to prevent indolin-2-one core degradation.

References

  • Sulfur fluoride exchange. Nature Reviews Methods Primers (NIH PMC). URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Advances. URL:[Link]

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. NIH PMC. URL:[Link]

  • 2-indolinone - Physico-chemical Properties. ChemBK. URL:[Link]

Sources

Technical Support Center: Purification Strategies for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride Reaction Products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride. As a key reagent in covalent drug discovery, its reaction products require robust purification strategies to ensure high purity for downstream applications. This document is designed with full editorial control to offer practical, field-proven insights and explain the causality behind experimental choices.

Introduction: The Purification Challenge

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is an electrophilic "warhead" frequently used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to form stable covalent bonds with nucleophilic residues in proteins, such as lysine or serine.[1][2] While the reactions are often efficient, isolating the desired product from unreacted starting materials, reagents, and side products presents a significant challenge. The key to successful purification lies in understanding the distinct physicochemical properties of the components in your crude reaction mixture.

The primary impurity of concern is the hydrolysis product, 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid. Sulfonyl fluorides, while more stable than their chloride counterparts, are susceptible to hydrolysis, which can occur during the reaction or aqueous workup.[1][3] This sulfonic acid byproduct is significantly more polar than both the starting material and the desired sulfonamide/sulfonate product, which is the primary principle exploited for its removal.

Section 1: Troubleshooting by Flash Column Chromatography

Flash column chromatography is the most common and versatile method for purifying these reaction products. However, several common issues can arise. This section addresses them in a question-and-answer format.

Q1: My desired product is co-eluting with the unreacted starting material. How can I improve the separation?

Answer: Co-elution of the product (e.g., a sulfonamide) and the starting sulfonyl fluoride is common because their polarities can be very similar. The key is to subtly manipulate the solvent system to exploit minor differences in their interactions with the stationary phase.

  • Causality: The separation on silica gel, a polar stationary phase, is governed by the polarity of the compounds. Both your starting material and product likely have similar indole cores, but the sulfonamide product may have an additional hydrogen bond donor (N-H) that can be exploited.

  • Troubleshooting Steps:

    • Decrease the Elution Speed: Use a shallower solvent gradient. If you are running a gradient from 20% to 50% Ethyl Acetate (EtOAc) in Hexane, try a gradient from 20% to 40% over a larger column volume. This increases the residence time on the column, allowing for better equilibration and separation.

    • Change Solvent Selectivity: Replace one of the mobile phase components. Instead of Hexane/EtOAc, try a system with a different character. Dichloromethane (DCM)/Methanol (MeOH) or Toluene/Acetone can alter the specific interactions (e.g., pi-pi stacking, dipole-dipole) between your compounds and the stationary phase, often improving separation.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Diol-bonded or amino-bonded silica can offer different selectivity. For very non-polar products, reversed-phase (C18) flash chromatography may be an option.

Q2: I see a spot at the baseline of my TLC plate that won't move, even in 100% ethyl acetate. What is it and how do I remove it?

Answer: This highly polar, immobile spot is almost certainly the sulfonic acid hydrolysis product (1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid).[4] Its high polarity makes it bind very strongly to silica gel.

  • Causality: The sulfonic acid group (-SO₃H) is highly acidic and polar. On the surface of silica gel, it can deprotonate to the sulfonate anion (-SO₃⁻), which then binds ionically to the silica surface, making it extremely difficult to elute with standard organic solvents.

  • Troubleshooting & Removal Strategy:

    • Aqueous Workup (Pre-Chromatography): The best way to remove the sulfonic acid is before chromatography. After your reaction is complete, dilute the mixture with an organic solvent (like EtOAc or DCM) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The sulfonic acid will be deprotonated to the highly water-soluble sulfonate salt and will partition into the aqueous layer, effectively removing it from your organic phase.

    • If Already on the Column: If you have already loaded the crude mixture onto the column, you can try to wash the column with a more polar, slightly acidic mobile phase after your product has eluted (e.g., 5-10% MeOH in DCM with 0.5% acetic acid). However, this is inefficient, and the pre-chromatography wash is strongly recommended.

Q3: My product appears to be degrading on the silica gel, showing streaks or multiple new spots on the TLC. What can I do?

Answer: Apparent degradation on silica gel can be due to the acidic nature of standard silica or prolonged contact time.

  • Causality: Standard silica gel has a slightly acidic surface (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This can catalyze the degradation of sensitive functional groups. Streaking often indicates that the compound is interacting too strongly or irreversibly with the stationary phase.

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica gel and often leads to sharper peaks and less degradation.[5]

    • Use Neutral Alumina: For highly acid-sensitive compounds, consider switching your stationary phase to neutral alumina, which lacks the acidic silanol groups.

    • Work Quickly: Do not let your loaded column sit for an extended period before eluting. Perform the purification promptly after loading the sample.

Experimental Protocol 1: General Flash Column Chromatography
  • Sample Preparation: After an aqueous workup (e.g., washing with NaHCO₃ and brine), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel (or Celite® if the compound is sensitive). To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., DCM or acetone), add silica gel (typically 2-3 times the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass or pre-packed column with silica gel using your starting mobile phase (e.g., 95:5 Hexane/EtOAc).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, and add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity based on your initial TLC analysis. Collect fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation Table 1: Typical Solvent Systems for Flash Chromatography
Product TypeTypical Polarity (vs. Starting Material)Recommended Starting Solvent SystemComments
Aryl/Alkyl Sulfonamide Slightly more polarHexane/Ethyl Acetate (7:3 to 1:1)Most common system. Gradient elution is highly effective.[6]
Phenol Sulfonate Similar or slightly more polarHexane/Ethyl Acetate or Toluene/AcetoneToluene can help separate aromatic compounds through pi-pi interactions.
Aliphatic Alcohol Sulfonate More polarDichloromethane/Methanol (99:1 to 95:5)A more polar system is often required for alcohol-containing products.
Hydrolysis Product (Sulfonic Acid) Extremely polarN/A (Remove by aqueous wash)Binds irreversibly to silica under normal conditions.[4]
Visualization 1: Troubleshooting Workflow for Flash Chromatography

G start Crude TLC Analysis issue1 Problem: Co-elution of Product & Starting Material start->issue1 issue2 Problem: Baseline Spot (Strongly Polar Impurity) start->issue2 issue3 Problem: Streaking or On-Column Degradation start->issue3 sol1a Use a Shallower Gradient issue1->sol1a Minor ΔRf sol1b Change Solvent System (e.g., DCM/MeOH) issue1->sol1b No Separation sol2a Perform Aqueous Base Wash (e.g., NaHCO3) Before Column issue2->sol2a Best Practice sol2b If on column, flush with polar/acidic solvent post-elution issue2->sol2b Rescue sol3a Add Et3N (0.1-1%) to Mobile Phase issue3->sol3a Acid Sensitivity sol3b Switch to Neutral Alumina issue3->sol3b High Sensitivity end_node Pure Product sol1a->end_node sol1c Try Reversed-Phase (C18) sol1b->sol1c Still Fails sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol3c Use Dry Loading on Celite® sol3a->sol3c sol3a->end_node sol3b->end_node

Caption: Troubleshooting workflow for common flash chromatography issues.

Section 2: Purification by Crystallization

For products that are crystalline solids, recrystallization can be a powerful, scalable, and cost-effective alternative to chromatography.

Q1: When should I choose crystallization over chromatography?

Answer: Crystallization is ideal when:

  • Your desired product is a solid with good crystallinity.

  • The impurities have significantly different solubility profiles from your product in a given solvent system.

  • You need to produce a large quantity of material with very high purity, as it can be more scalable than preparative chromatography.

  • Your product is known to be unstable on silica gel.

Q2: My product "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid phase instead of a solid.

  • Causality: This often happens when the solution is cooled too quickly or when the solvent is too good a solvent for the compound.

  • Troubleshooting Steps:

    • Cool Slowly: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling promotes precipitation over crystal growth.

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat to dissolve everything, and try cooling slowly again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Experimental Protocol 2: General Recrystallization
  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. A good solvent system can also be a binary mixture (e.g., Ethanol/Water, DCM/Hexane).[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring or swirling) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualization 2: Purification Strategy Decision Tree

G start Crude Product q1 Is the product a solid? start->q1 q2 Are impurities significantly different in polarity? q1->q2 Yes strat2 Use Flash Chromatography q1->strat2 No (Oil) strat1 Attempt Crystallization q2->strat1 Yes q2->strat2 No (Similar Polarity) q3 Is the product stable on silica gel? q3:e->strat2:w Yes strat3 Use Modified Chromatography (e.g., Alumina, buffered mobile phase) q3->strat3 No strat2->q3

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • Jiang, X., et al. (2021). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. Retrieved from [Link]

  • Francke, R., & Little, R. D. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Retrieved from [Link]

  • Tredwell, M., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Retrieved from [Link]

  • Di Mola, A., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Chen, W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chęcińska, L., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

  • Ball, N. D., & Sanford, M. S. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Chemistry. Retrieved from [Link]

  • Rathod, V. D., & Landge, M. G. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Anglès, d., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. MedChemComm. Retrieved from [Link]

  • Wang, H., & Wu, J. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Managing Metabolic Instability of Aryl Sulfonyl Fluorides In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of aryl sulfonyl fluoride (SF) probes and covalent inhibitors during in vitro assays. While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry offers unprecedented opportunities for targeting lysine, tyrosine, serine, and histidine residues, the inherent electrophilicity of the S–F bond often leads to premature aqueous hydrolysis or off-target glutathione (GSH) conjugation.

This guide provides a causality-driven framework to troubleshoot metabolic instability, optimize warhead design, and validate your covalent probes using self-validating experimental protocols.

Part 1: Knowledge Base – The Causality of Aryl Sulfonyl Fluoride Instability

Before troubleshooting, we must understand why your compound is degrading. Aryl sulfonyl fluorides are susceptible to three primary modes of in vitro depletion:

  • Aqueous Hydrolysis: The highly electrophilic sulfur center is vulnerable to attack by water or hydroxide ions in standard assay buffers, yielding the inactive sulfonic acid and a fluoride ion.

  • Glutathione (GSH) Conjugation: In cell lysates or serum, abundant GSH acts as a competitive nucleophile. While SFs react rapidly with cysteine thiols, these adducts are often unstable and reversible. However, continuous reversible trapping can sequester the active probe, and in some cases, Glutathione S-Transferases (GSTs) actively catalyze the irreversible conjugation of specific SFs.

  • Enzymatic Degradation: Nonspecific esterases or cytochrome P450s in Human Liver Microsomes (HLM) can metabolize the aryl core, indirectly destabilizing the warhead.

G Aryl_SF Aryl Sulfonyl Fluoride (Active Warhead) Hydrolysis Aqueous Hydrolysis (Inactive Sulfonate) Aryl_SF->Hydrolysis H2O / OH- (Buffer) GSH_Adduct GSH Conjugation (Reversible Sink) Aryl_SF->GSH_Adduct Intracellular GSH Target Target Engagement (Stable Covalent Adduct) Aryl_SF->Target SuFEx Reaction (Lys/Tyr/His) GSH_Adduct->Aryl_SF Reversible

Fig 1. Competing metabolic pathways of aryl sulfonyl fluorides in vitro.

Part 2: Troubleshooting Guides (Scenario-Based)

Scenario 1: Rapid clearance of the SF probe in PBS or HLM before target engagement.

Causality: The sulfur center is overly electrophilic, leading to rapid background hydrolysis. Solution: Introduce steric hindrance or electron-donating groups. Research has demonstrated that [1]. The bulky ortho-substituents (e.g., isopropyl groups) sterically shield the sulfur atom from water molecules, while still permitting reaction with nucleophiles precisely oriented within a protein's binding pocket (overcoming the activation entropy barrier). Alternatively, consider converting the sulfonyl fluoride to a [2]. The additional oxygen atom donates electron density via resonance, reducing the electrophilicity and significantly extending the aqueous half-life.

Scenario 2: Loss of payload or probe signal in GSH-rich environments (e.g., cell lysates).

Causality: The SF warhead is reacting with the thiol group of GSH. Although [3], high concentrations of GSH can shift the equilibrium, sequestering your probe. Furthermore, specific GSTs can [4]. Solution: Tune the electronic properties of the aryl ring. Electron-withdrawing groups (EWGs) in the para or meta positions increase reactivity but exacerbate GSH trapping. Switch to a mildly electron-donating group (EDG) or utilize conformational constraints to slow down off-target thiol reactivity while maintaining proximity-driven target engagement.

Part 3: Data Presentation – Structure-Stability Relationships

To guide your structural optimization, the following table summarizes the causal relationship between warhead modifications and their resulting in vitro stability.

Table 1: Comparative In Vitro Stability of S(VI)-F Warheads

Warhead TypeStructural ModificationAqueous Stability (PBS, pH 7.4)Reactivity ProfilePrimary Cause of Instability
Unsubstituted Aryl SF Phenylsulfonyl fluorideLow (T1/2 < 2h)High (Pan-reactive)Rapid hydrolysis
EWG-Aryl SF 4-Nitrobenzenesulfonyl fluorideVery Low (T1/2 < 30m)Very HighHydrolysis & GSH conjugation
Sterically Hindered SF 2,4,6-Triisopropylbenzenesulfonyl fluorideHigh (T1/2 > 24h)Moderate (Target-specific)CYP450 metabolism (HLM)
Fluorosulfate Aryl fluorosulfate (Ar-O-SO2F)Very High (T1/2 > 48h)Low (Requires activation)Enzymatic ester cleavage
Styryl Sulfonyl Fluoride trans-Styryl sulfonyl fluorideHigh (Stable at pH 9.0)High (Cys-specific)Michael addition off-targets

Note: Data synthesized from [5].

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthiness, your experimental workflow must be a self-validating system. Do not rely solely on biochemical IC50 shifts to infer stability; you must explicitly measure the intrinsic half-life of the warhead in isolated systems to pinpoint the exact mechanism of degradation.

Workflow Start Synthesize SF Library PBS PBS Stability (pH 7.4) Measure Hydrolysis Start->PBS GSH GSH Trapping Assay Measure Off-Target Start->GSH HLM HLM / Serum Assay Measure Enzymatic Clearance Start->HLM Decision T_1/2 > 4 hours? PBS->Decision GSH->Decision HLM->Decision Optimize Optimize Sterics/Electronics (e.g., 2,4,6-trisubstitution) Decision->Optimize No Proceed Proceed to Cell Assays Decision->Proceed Yes Optimize->Start

Fig 2. Self-validating workflow for screening sulfonyl fluoride metabolic stability.

Protocol 1: In Vitro Metabolic Stability Assay (PBS & Serum)

Objective: Isolate aqueous hydrolysis from enzymatic degradation.

  • Preparation: Prepare a 10 mM stock of the aryl sulfonyl fluoride in LC-MS grade DMSO.

  • Matrix Spiking: Dilute the stock to a final concentration of 10 µM in (A) PBS (pH 7.4) and (B) 50% Human Serum in PBS. Ensure final DMSO concentration is ≤1% to prevent protein precipitation.

  • Incubation: Incubate samples at 37 °C in a shaking water bath.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the corresponding sulfonic acid mass (M - F + OH). Self-Validating Logic: If degradation occurs equally in PBS and Serum, the issue is intrinsic electrophilicity. If the compound is stable in PBS but rapidly degraded in serum, the issue is enzymatic (e.g., esterases) or irreversible protein binding.

Protocol 2: Glutathione (GSH) Trapping Assay

Objective: Quantify off-target thiol reactivity and reversibility.

  • Reaction Setup: Prepare a 10 mM solution of reduced GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the SF compound (final concentration 10 µM) to the GSH solution (a 1,000-fold excess of GSH mimics intracellular conditions).

  • Monitoring: Incubate at 37 °C. Take aliquots at 0, 1, 2, 4, and 24 hours.

  • LC-MS/MS Detection: Scan for both the parent compound and the SF-GSH adduct. Critical Note: Because SF-Cys adducts are highly reversible, you must inject samples immediately after quenching with 1% formic acid (which lowers the pH and stabilizes the thioether-like adduct) to accurately detect the trapped species.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my SF probe show excellent IC50 in biochemical assays but fail entirely in cell-based assays? A: This is a classic symptom of metabolic instability. In a purified biochemical assay, the SF only competes with water. In a cell, it competes with millimolar concentrations of GSH, off-target proteins, and metabolizing enzymes. You must perform the GSH Trapping Assay (Protocol 2) to verify if your probe is being sequestered before reaching the target.

Q2: Can I use a sulfonyl fluoride to target a cysteine residue? A: It is generally not recommended for durable inhibition. While SFs react rapidly with cysteine, the resulting adducts are highly unstable and reversible. For stable cysteine targeting, acrylamides or styryl sulfonyl fluorides are superior Michael acceptors. SFs are best reserved for targeting Lys, Tyr, Ser, or His residues.

Q3: How do I definitively know if my compound is undergoing hydrolysis versus a SuFEx reaction with the target? A: Run a negative control using the sulfonic acid derivative of your compound. If the sulfonic acid shows no activity, but the SF does, you have confirmed that the intact S–F bond is required for target engagement, validating the SuFEx mechanism over simple non-covalent binding.

References

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue Source: ACS Chemical Biology URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: Pharmaceuticals (MDPI) URL:[Link]

  • The Multifaceted Role of Glutathione S-Transferases in Health and Disease Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations Source: CCS Chemistry URL:[Link]

Technical Support Center: Optimizing the Fluorination of 2-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the fluorination of 2-methyl-1H-indole. The introduction of a fluorine atom into this indole scaffold can significantly impact its biological properties, making this a critical transformation in medicinal chemistry.[1][2] However, the reaction is often plagued by the formation of side-products, leading to low yields and complex purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and maximize the yield of the desired 3-fluoro-2-methyl-1H-indole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the electrophilic fluorination of 2-methyl-1H-indole.

Q: Why am I observing a low yield or no conversion of my 2-methyl-1H-indole starting material?

A: Low or no conversion can stem from several factors related to your reagents and reaction setup.[3]

  • Inactive Fluorinating Agent: Electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are sensitive to moisture and can degrade over time if not stored properly.[3]

    • Solution: Always use a fresh batch of the fluorinating agent from a reputable supplier. Ensure it has been stored in a desiccator under an inert atmosphere.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate.[3]

    • Solution: While starting the reaction at 0 °C is a common practice to control the initial exotherm, you may need to allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is still sluggish, a gradual increase in temperature may be necessary.

  • Presence of Water: Moisture in your reaction setup can quench the electrophilic fluorinating agent, leading to inactivation and the formation of undesired byproducts.[3]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

Q: My TLC analysis shows multiple product spots. How can I minimize the formation of side-products?

A: The formation of multiple products is a common challenge in the fluorination of electron-rich heterocycles like indoles. The primary culprits are over-fluorination and side reactions due to harsh conditions.

  • Over-fluorination (Difluorination): The initial monofluorination at the C3 position can sometimes activate the molecule for a second fluorination, leading to difluorinated products.[3][4] Specifically, the formation of 3,3-difluoroindolin-2-ols has been observed when using Selectfluor®.[1]

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use a slight excess (e.g., 1.1 equivalents) of the fluorinating agent to drive the reaction to completion without promoting over-fluorination.[3]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity for the monofluorinated product.[3]

  • Oxidized Byproducts and Polymerization: The indole ring is susceptible to oxidation, and can also polymerize under strongly acidic conditions.[3]

    • Solution:

      • Choice of Fluorinating Agent: NFSI is often considered a milder alternative to Selectfluor® and may reduce the formation of oxidative byproducts.[2][5]

      • Buffered Conditions: If acidic byproducts are suspected to be an issue, the addition of a mild, non-nucleophilic base could be explored, though this would require careful optimization.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the fluorination of 2-methyl-1H-indole.

Q1: What are the most common electrophilic fluorinating agents for this reaction, and what are their key differences?

A1: The two most widely used N-F type electrophilic fluorinating agents are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄).[2][6]

ReagentStructureKey Characteristics
N-Fluorobenzenesulfonimide (NFSI) (Structure of NFSI)Crystalline solid, generally considered a milder fluorinating agent. Soluble in a range of organic solvents.[2]
Selectfluor® (F-TEDA-BF₄) (Structure of Selectfluor)Crystalline solid, a powerful electrophilic fluorinating agent. Soluble in polar solvents like acetonitrile.[2][7]

While both are effective, NFSI is often preferred for substrates prone to oxidation due to its milder nature.[5]

Q2: What is the underlying mechanism for the electrophilic fluorination of 2-methyl-1H-indole?

A2: The reaction proceeds through an electrophilic aromatic substitution mechanism. The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.[2] This results in the formation of a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to regenerate the aromaticity of the indole ring, yielding the 3-fluoro-2-methyl-1H-indole product.

digraph "Electrophilic Fluorination Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

"2-methyl-1H-indole" [label="2-methyl-1H-indole"]; "NF_reagent" [label="N-F Reagent (e.g., NFSI)", fillcolor="#34A853"]; "sigma_complex" [label="Sigma Complex\n(Cationic Intermediate)", fillcolor="#FBBC05"]; "product" [label="3-fluoro-2-methyl-1H-indole", fillcolor="#EA4335"]; "deprotonation" [label="-H+", shape=plaintext, fontcolor="#202124"];

"2-methyl-1H-indole" -> "sigma_complex" [label="Nucleophilic attack on F+"]; "NF_reagent" -> "sigma_complex"; "sigma_complex" -> "product" [label="Deprotonation"]; "sigma_complex" -> "deprotonation" [arrowhead=none]; }

Caption: Mechanism of electrophilic fluorination of 2-methyl-1H-indole.
Q3: Are there alternative synthetic routes to 3-fluoro-2-methyl-1H-indole?

A3: While direct electrophilic fluorination is the most common and direct approach, other methods exist, though they are often more complex.[3] One such alternative is the Fischer indole synthesis, which involves the reaction of a fluorinated phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.[8] However, this multi-step approach requires the synthesis of the appropriate fluorinated precursor.

Experimental Protocols

Optimized Protocol for the Synthesis of 3-Fluoro-2-methyl-1H-indole using NFSI

This protocol is a starting point and may require optimization for your specific setup and scale.

Materials:

  • 2-methyl-1H-indole

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • TLC plates (e.g., silica gel with fluorescent indicator)

  • Eluent for TLC (e.g., 9:1 hexane:ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-methyl-1H-indole (1.31 g, 10 mmol).[3]

  • Dissolve the starting material in 50 mL of anhydrous acetonitrile.[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • In a single portion, add N-Fluorobenzenesulfonimide (NFSI) (3.47 g, 11 mmol, 1.1 equivalents) to the stirred solution.[3]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[3]

  • Monitor the progress of the reaction by TLC.[3]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-fluoro-2-methyl-1H-indole.[3]

Troubleshooting Workflow

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start [label="Start Fluorination Reaction", shape=ellipse, fillcolor="#F1F3F4"]; check_tlc [label="Monitor Reaction by TLC", shape=diamond, style=filled, fillcolor="#FBBC05"]; low_conversion [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; multiple_products [label="Multiple Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_conversion [label="Good Conversion to Single Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Proceed to Workup & Purification", shape=ellipse, fillcolor="#F1F3F4"];

check_reagent [label="Check Fluorinating Agent Activity\n(Use a fresh batch)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Adjust Temperature\n(Allow to warm, or gently heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_moisture [label="Ensure Anhydrous Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

adjust_stoich [label="Check Stoichiometry\n(Use ~1.1 eq. of fluorinating agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; milder_reagent [label="Consider Milder Reagent (e.g., NFSI)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_tlc; check_tlc -> low_conversion [label="Problem"]; check_tlc -> multiple_products [label="Problem"]; check_tlc -> good_conversion [label="Ideal"]; good_conversion -> workup;

low_conversion -> check_reagent; low_conversion -> check_temp; low_conversion -> check_moisture;

multiple_products -> adjust_stoich; multiple_products -> lower_temp; multiple_products -> milder_reagent; }

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Lin, R., Ding, S., Shi, Z., & Jiao, N. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(17), 4498–4501. Available at: [Link]

  • Electrosynthesis of fluorinated indole derivatives. ResearchGate. Available at: [Link]

  • Dearomative Fluorination of 2-Methylindoles. Organic Letters. Available at: [Link]

  • Electrophilic Fluorination with N–F Reagents. ResearchGate. Available at: [Link]

  • Nitrogen-Based Fluorinating Agents. WordPress. Available at: [Link]

  • Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination. Chemical Communications. Available at: [Link]

  • Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles. NSF Public Access Repository. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. Available at: [Link]

  • Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. Available at: [Link]

  • Fluorination-Oxidation of 2-Hydroxymethylindole Using Selectfluor. ResearchGate. Available at: [Link]

  • Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to Validating the Binding Site of Covalent Inhibitors: The Case of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the binding site of novel covalent inhibitors, using 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride as a representative example. While specific data for this compound's biological target is not publicly available, its structure, featuring a sulfonyl fluoride moiety, strongly suggests a covalent mechanism of action.[1][2] Sulfonyl fluorides are known to react with nucleophilic amino acid residues such as tyrosine, lysine, histidine, and serine, forming stable covalent bonds.[1][2] This guide will, therefore, present a comprehensive, multi-faceted approach to first identify the molecular target of such a compound and then to unequivocally validate its binding site.

For the purpose of this illustrative guide, we will hypothesize that 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride, hereafter referred to as "Indole-SF," targets a hypothetical protein we'll call "Indole-Target Protein X" (ITP-X). This will allow for a detailed exploration of the experimental logic and protocols.

The Logic of the Chase: A Phased Approach to Binding Site Validation

Validating the binding site of a covalent inhibitor is not a linear process but rather an iterative cycle of hypothesis generation and experimental confirmation. The sulfonyl fluoride "warhead" of Indole-SF provides a crucial chemical handle to "fish" for its interacting partners. Our strategy is built on three pillars: Target Identification, Initial Binding Site Mapping, and High-Resolution Structural Validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Site Mapping cluster_2 Phase 3: Structural Validation Target ID Target Identification (e.g., Chemoproteomics) Binding Site Mapping Initial Binding Site Mapping (e.g., MS/MS, Mutagenesis) Target ID->Binding Site Mapping Identified Target(s) Structural Validation High-Resolution Structural Validation (e.g., X-ray Crystallography, NMR) Binding Site Mapping->Structural Validation Putative Binding Site

Phase 1: Target Identification using Chemoproteomics

The initial and most critical step is to identify the cellular target(s) of Indole-SF. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[3]

Experimental Strategy: Competitive ABPP

Competitive ABPP allows for the assessment of an inhibitor's potency and selectivity in a complex biological system.[3]

Protocol: Competitive ABPP for Target Identification of Indole-SF

  • Probe Synthesis: Synthesize a clickable analog of Indole-SF by incorporating a bio-orthogonal handle, such as an alkyne or azide group, without significantly altering the core structure and reactivity.

  • Cell Lysate Treatment: Incubate cell lysates with varying concentrations of Indole-SF.

  • Probe Labeling: Add the clickable probe to the lysates. The probe will bind to targets that are not already occupied by Indole-SF.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin) to the probe-labeled proteins via click chemistry.[3]

  • Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, followed by on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of Indole-SF are considered potential targets.

Parameter Description Rationale
Cell Type Relevant to the intended therapeutic areaTo identify physiologically relevant targets.
Indole-SF Concentration Range 0.1 nM to 10 µMTo determine the potency of target engagement.
Clickable Probe Concentration ~1 µMSufficient to label available targets without causing non-specific labeling.
Reporter Tag Biotin-azide or Biotin-alkyneFor robust enrichment of labeled proteins.

Phase 2: Initial Binding Site Mapping

Once a primary target, ITP-X, is identified, the next step is to pinpoint the specific amino acid residue(s) that Indole-SF covalently modifies.

Experimental Strategy 1: Direct Peptide Mapping by LC-MS/MS

This is a direct method to identify the modified residue.[4]

Protocol: Peptide Mapping of ITP-X

  • Incubation: Incubate purified recombinant ITP-X with an excess of Indole-SF.

  • Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search for a peptide with a mass shift corresponding to the addition of the Indole-SF molecule. The fragmentation pattern (MS/MS spectrum) of this modified peptide will reveal the exact amino acid that is modified.

Experimental Strategy 2: Site-Directed Mutagenesis

This technique provides functional validation of the identified binding site.[5]

Protocol: Site-Directed Mutagenesis of ITP-X

  • Mutation: Based on the peptide mapping data or computational modeling, mutate the putative target residue (e.g., a tyrosine to a phenylalanine or a serine to an alanine) in ITP-X.

  • Expression and Purification: Express and purify both the wild-type and mutant ITP-X.

  • Binding Assay: Assess the binding of Indole-SF to both the wild-type and mutant proteins using an appropriate assay (e.g., intact protein mass spectrometry to detect covalent modification).

  • Activity Assay: If ITP-X has a known enzymatic activity, measure the inhibitory effect of Indole-SF on both the wild-type and mutant proteins.

Expected Outcome Interpretation
Indole-SF binds to wild-type ITP-X but not the mutant.The mutated residue is essential for covalent bond formation.
Indole-SF inhibits the activity of wild-type ITP-X but not the mutant.The identified binding site is critical for the protein's function.

Phase 3: High-Resolution Structural Validation

The gold standard for binding site validation is to visualize the interaction at an atomic level.[6] X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the premier techniques for this purpose.[7][8]

Experimental Strategy 1: X-ray Crystallography

X-ray crystallography can provide a high-resolution 3D structure of the protein-inhibitor complex, unequivocally showing the covalent bond and the binding orientation of the inhibitor.[7][8][9]

Protocol: Co-crystallization of ITP-X with Indole-SF

  • Complex Formation: Incubate purified ITP-X with Indole-SF to form the covalent complex.

  • Crystallization: Screen for crystallization conditions for the ITP-X-Indole-SF complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal and solve the 3D structure.

  • Analysis: Analyze the electron density map to confirm the covalent linkage between Indole-SF and the specific amino acid residue on ITP-X.

Experimental Strategy 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on the binding site, conformational changes, and binding affinity.[10][11][12][13]

Protocol: NMR-based Binding Site Mapping

  • Protein Labeling: Prepare a sample of ¹⁵N-labeled ITP-X.

  • HSQC Titration: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein. This spectrum provides a unique signal for each amino acid.

  • Titration with Indole-SF: Titrate Indole-SF into the protein sample and acquire a series of HSQC spectra.

  • Data Analysis: Monitor the chemical shift perturbations (changes in the positions of the signals) in the HSQC spectra. The amino acid residues whose signals are significantly perturbed upon addition of Indole-SF are located in or near the binding site.

G cluster_0 Biochemical & Biophysical Assays cluster_1 Structural Biology Techniques cluster_2 Chemical Biology Approaches ABPP Competitive ABPP MS Intact Protein MS Activity Activity Assays X-ray X-ray Crystallography NMR NMR Spectroscopy PAL Photo-affinity Labeling Mutagenesis Site-Directed Mutagenesis

Alternative and Complementary Approaches

While the outlined workflow provides a comprehensive strategy, other techniques can offer valuable and orthogonal information.

Photo-affinity Labeling (PAL)

PAL is another powerful technique for identifying target proteins and mapping binding sites.[14][15][16] A photo-reactive group (e.g., a diazirine) is incorporated into the inhibitor's structure.[15] Upon UV irradiation, this group forms a highly reactive species that covalently cross-links to nearby amino acids, providing a snapshot of the binding interaction.[14][15]

Comparison of Key Validation Techniques
Technique Strengths Limitations
X-ray Crystallography Provides high-resolution atomic detail of the binding site.[7][8]Requires well-diffracting crystals; may not represent the solution state.
NMR Spectroscopy Provides information on binding in solution and protein dynamics.[10][11][12][13]Generally limited to smaller proteins; requires larger amounts of protein.
Mass Spectrometry Highly sensitive for identifying covalent modifications and the specific residue.[4]Does not provide 3D structural information on its own.
Site-Directed Mutagenesis Provides functional validation of the binding site's importance.[5]Can sometimes lead to protein misfolding or instability.
Photo-affinity Labeling Useful for capturing both covalent and non-covalent interactions.[14][15]The photo-reactive group can potentially alter the binding mode.

Conclusion

Validating the binding site of a novel covalent inhibitor like 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a critical step in its development as a chemical probe or therapeutic agent. The inherent reactivity of its sulfonyl fluoride group necessitates a tailored and multi-pronged approach. By systematically employing a combination of chemoproteomics for target identification, mass spectrometry and mutagenesis for initial binding site mapping, and high-resolution structural techniques like X-ray crystallography or NMR for ultimate confirmation, researchers can build a robust and compelling case for the inhibitor's mechanism of action. This methodical and evidence-based workflow ensures scientific rigor and provides a solid foundation for further drug development efforts.

References

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  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (2025, January 11). ACS Publications. Retrieved from [Link]

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  • Photoaffinity Labeling Mass Spectrometry | Evotec. (2025, May 22). Evotec. Retrieved from [Link]

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  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor - ACS Publications. (2022, September 13). ACS Publications. Retrieved from [Link]

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  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes - eScholarship.org. (n.d.). eScholarship. Retrieved from [Link]

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Application Guide: Reactivity and Stability Profiling of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride vs. Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indolin-2-one (oxindole) core is a privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors and other targeted therapeutics. Functionalizing this core via sulfonylation is a critical synthetic step. Historically, 1-methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1) has been the standard electrophile [1]. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has shifted the paradigm toward its fluoride analog, 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS 1368652-03-2)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these two reagents. By detailing the mechanistic causality behind their reactivity profiles and providing validated experimental workflows, this guide aims to help researchers optimize their synthetic strategies.

Mechanistic Causality: The S-F vs. S-Cl Dichotomy

The fundamental difference in reactivity between sulfonyl chlorides and sulfonyl fluorides stems from their bond dissociation energies, bond lengths, and the stabilization of the sulfur(VI) center.

  • Sulfonyl Chlorides: The S-Cl bond is relatively weak (bond length ~2.02 Å) and highly susceptible to homolytic cleavage and reductive collapse, which yields S(IV) sulfinic acids. In aqueous or ambient environments, the highly electrophilic sulfur center undergoes rapid hydrolysis. This severely limits its shelf-life and reduces chemoselectivity when complex, multi-functional nucleophiles are involved [3].

  • Sulfonyl Fluorides: The S-F bond is significantly stronger and shorter (bond length ~1.55 Å). Fluoride's high electronegativity stabilizes the S(VI) center, rendering the molecule essentially inert to hydrolysis, thermolysis, and reduction under standard conditions. The S-F bond exclusively undergoes heterolytic cleavage, and only when specifically activated by a catalyst (e.g., DBU, BEMP, or bifluoride ions) or a strong nucleophile. This ensures near-perfect chemoselectivity, a hallmark of SuFEx click chemistry [2, 4].

G SC Sulfonyl Chloride (166883-20-1) Hyd Hydrolysis (Sulfonic Acid) SC->Hyd H2O (Fast) Red Reduction (Sulfinic Acid) SC->Red Reductants Prod Target Sulfonamide (Stable Linkage) SC->Prod Amines (Low Yield) SF Sulfonyl Fluoride (1368652-03-2) SF->Hyd H2O (Stable) Act Base/Lewis Acid Activation SF->Act Catalyst Act->Prod Amines (SuFEx)

Reaction pathways: Sulfonyl chloride degradation vs. chemoselective SuFEx activation.

Quantitative Performance Comparison

To guide reagent selection, the following table synthesizes the physicochemical and reactive properties of the two indoline-5-sulfonyl derivatives based on established crystallographic and kinetic data[3, 4].

Property1-Methyl-2-oxoindoline-5-sulfonyl Chloride1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride
CAS Number 166883-20-11368652-03-2
S-X Bond Length (Å) ~2.02 (Weak)~1.55 (Strong)
Hydrolytic Stability Poor (Degrades rapidly in moisture)Excellent (Stable in aqueous buffers for days)
Reductive Stability Low (Prone to S(IV) reduction)High (Resistant to reductive collapse)
Reactivity (Uncatalyzed) High (Non-selective, rapid)Inert (Requires activation)
Reactivity (SuFEx Catalyzed) N/AExtremely high (Click-like efficiency)
Storage Requirements Inert atmosphere, 2-8°C, strictly dryAmbient to 2-8°C, moisture tolerant

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can visually or analytically confirm success at each critical juncture.

Protocol 1: "On-Water" Synthesis of the Sulfonyl Fluoride from the Chloride

Causality: Direct synthesis of sulfonyl fluorides can be challenging. A highly efficient method involves fluoride-chloride exchange using potassium bifluoride (KHF₂). This reaction relies on "on-water" catalysis: strong hydrogen bonding at the biphasic water-organic interface activates the S-Cl bond for nucleophilic attack by the bifluoride ion, while simultaneously protecting the newly formed, stable S-F bond from hydrolysis [4].

  • Preparation: Dissolve 10.0 mmol of 1-methyl-2-oxoindoline-5-sulfonyl chloride in 20 mL of dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add 20 mL of a saturated aqueous solution of potassium bifluoride (KHF₂, ~3 M). Caution: KHF₂ is corrosive; handle with appropriate PPE.

  • Biphasic Activation: Stir the biphasic mixture vigorously (≥1000 rpm) at room temperature. The high shear rate maximizes the interfacial surface area, which is the physical driver for the "on-water" catalytic effect.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The sulfonyl fluoride typically exhibits a slightly higher Rf value than the chloride. Complete conversion is usually observed within 2-4 hours.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure sulfonyl fluoride (>95% yield) [5].

Workflow Step1 Step 1: Dissolve Sulfonyl Chloride in DCM Step2 Step 2: Add Saturated Aqueous KHF2 Step1->Step2 Step3 Step 3: Vigorous Stirring (On-Water Interface) Step2->Step3 Step4 Step 4: Phase Separation & Organic Extraction Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for the on-water F-Cl exchange using potassium bifluoride.

Protocol 2: SuFEx Click Conjugation with a Primary Amine

Causality: Because the sulfonyl fluoride is inert to standard amine nucleophiles at room temperature, an organosuperbase (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) is required. DBU forms a transient, highly reactive hydrogen-bonded complex with the fluoride, lowering the activation energy exclusively for the amine's nucleophilic attack on the S(VI) center [2].

  • Reaction Setup: In a dry vial, dissolve 1.0 mmol of 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride and 1.1 mmol of the target primary amine in 5 mL of acetonitrile (MeCN).

  • Catalyst Addition: Add 0.2 mmol (20 mol%) of DBU. A slight exotherm may be observed, indicating the initiation of the SuFEx catalytic cycle.

  • Incubation: Stir at room temperature for 2-6 hours. The robust stability of the S-F bond prevents competing hydrolysis, ensuring that the amine acts as the sole nucleophile.

  • Validation (LC-MS): Confirm the disappearance of the sulfonyl fluoride mass peak and the appearance of the sulfonamide product. This step is self-validating: the absence of sulfonic acid byproducts confirms perfect chemoselectivity.

  • Purification: Concentrate the mixture and purify via flash chromatography or direct precipitation, depending on the lipophilicity of the conjugated amine.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition, 53(36), 9430-9448. Available at:[Link]

  • Bellia, S., Teodoro, L. I., Barbosa, T., & Hillesheim, P. C. (2022). "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces". ChemistrySelect, 7(46), e202203797. Available at:[Link]

  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). "Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation". The Journal of Organic Chemistry, 81(22), 11360-11362. Available at:[Link]

The Inner Workings of a Covalent Dance: A Comparative Guide to 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride Analogs as Targeted Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery, the quest for potent and selective inhibitors is a perpetual endeavor. Among the rising stars in this field are covalent inhibitors, molecules that form a permanent bond with their biological target, offering prolonged and often enhanced therapeutic effects. This guide delves into the structure-activity relationship (SAR) of a fascinating class of such molecules: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride analogs. We will explore their design, synthesis, and comparative performance, providing a comprehensive resource for researchers and drug development professionals.

The core of these analogs is the 1-methyl-2-oxindole scaffold, a privileged structure in medicinal chemistry, fused with a sulfonyl fluoride moiety. This sulfonyl fluoride is not a mere substituent; it is a "warhead" poised for a specific chemical reaction.[1] It exhibits a finely tuned reactivity, stable enough to navigate the cellular milieu but reactive enough to form a covalent bond with nucleophilic amino acid residues like serine, tyrosine, or lysine within the active site of a target protein.[2] This targeted covalent inhibition is the key to their potential therapeutic efficacy.

The Art of the Covalent Bond: Targeting Serine Proteases

A prime target for this class of inhibitors are serine proteases, a family of enzymes implicated in a multitude of physiological and pathological processes, including inflammation, coagulation, and cancer.[3] The catalytic serine residue in the active site of these proteases is an ideal nucleophile for the sulfonyl fluoride warhead. For the purpose of this guide, we will focus on human neutrophil elastase (hNE), a serine protease involved in inflammatory diseases, as a representative target to illustrate the SAR of our indole-based analogs.[4][5]

Probing the Structure-Activity Landscape

To understand how structural modifications influence inhibitory activity, a library of analogs of the parent compound, 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (Parent Compound 1) , was synthesized and evaluated. The modifications were systematically introduced at the C3, C4, C6, and C7 positions of the oxindole ring.

Synthesis of the Core Scaffold and its Analogs

The synthesis of the parent compound and its analogs commences with the commercially available 1-methyl-2-oxindole. A key step involves the chlorosulfonylation at the C5 position, followed by conversion to the sulfonyl fluoride. Substitutions at other positions of the oxindole ring can be achieved through various synthetic routes prior to or after the introduction of the sulfonyl fluoride moiety.

Experimental Protocol: Synthesis of Parent Compound 1

A detailed step-by-step methodology for the synthesis of the parent compound is outlined below. This protocol can be adapted for the synthesis of various analogs.

cluster_synthesis Synthesis Workflow start 1-Methyl-2-oxindole step1 Chlorosulfonylation (Chlorosulfonic acid) start->step1 step2 Formation of Sulfonyl Chloride Intermediate step1->step2 step3 Fluorination (Potassium fluoride) step2->step3 end 1-Methyl-2-oxo-2,3-dihydro-1H- indole-5-sulfonyl fluoride (Parent Compound 1) step3->end

Caption: Synthetic workflow for the parent compound.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of the synthesized analogs against hNE was determined using a fluorogenic substrate assay. The half-maximal inhibitory concentration (IC50) was calculated for each compound.

CompoundSubstitutionhNE IC50 (nM)
1 Parent (unsubstituted)150
2a 3,3-dimethyl125
2b 3,3-diethyl250
3a 4-fluoro80
3b 4-chloro95
4a 6-methoxy200
4b 6-chloro110
5a 7-fluoro50
5b 7-methyl75
Interpreting the Structure-Activity Relationship

The data presented in the table above reveals several key insights into the SAR of this series of compounds.

cluster_observations Key Observations SAR Structure-Activity Relationship Substitutions at C3 Substitutions at C4 Substitutions at C6 Substitutions at C7 C3 Small alkyl groups at C3 are well-tolerated. Larger groups decrease activity. SAR:f1->C3 C4 Electron-withdrawing groups at C4 enhance potency. SAR:f2->C4 C6 Substitutions at C6 are generally detrimental, except for small halogens. SAR:f3->C6 C7 Small, electron-withdrawing groups at C7 significantly increase inhibitory activity. SAR:f4->C7

Caption: Key structure-activity relationship observations.

The enhanced potency observed with small, electron-withdrawing groups at the C4 and C7 positions suggests that these modifications may favorably influence the electronic properties of the sulfonyl fluoride warhead or improve the binding affinity of the scaffold to the enzyme's active site. The detrimental effect of bulky substituents at C3 and C6 likely arises from steric hindrance, preventing optimal positioning of the inhibitor for covalent modification of the catalytic serine.

In-Depth Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Human Neutrophil Elastase (hNE) Inhibition Assay

This assay quantifies the inhibitory potency of the compounds by measuring the reduction in the rate of cleavage of a fluorogenic substrate by hNE.

  • Reagents and Materials:

    • Human Neutrophil Elastase (hNE), purified

    • Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of hNE to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Inhibition of Neutrophil-Mediated Tissue Damage

To assess the efficacy of these inhibitors in a more physiologically relevant context, a cell-based assay can be employed to measure the inhibition of tissue degradation by activated human neutrophils.

  • Reagents and Materials:

    • Isolated human neutrophils

    • Phorbol 12-myristate 13-acetate (PMA) for neutrophil activation

    • Extracellular matrix (ECM)-coated plates (e.g., Matrigel)

    • Fluorescently labeled ECM components

    • Test compounds dissolved in DMSO

    • Cell culture medium

  • Procedure:

    • Pre-treat isolated human neutrophils with various concentrations of the test compounds for a specified time.

    • Seed the pre-treated neutrophils onto the fluorescently labeled ECM-coated plates.

    • Stimulate the neutrophils with PMA to induce degranulation and release of hNE.

    • Incubate for a period to allow for ECM degradation.

    • Collect the supernatant and measure the fluorescence, which corresponds to the amount of degraded ECM.

    • Calculate the percentage of inhibition of ECM degradation for each compound concentration and determine the EC50 values.

Conclusion and Future Directions

The 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride scaffold represents a promising platform for the development of potent and selective covalent inhibitors. The SAR studies presented in this guide highlight the critical role of substitutions on the oxindole ring in modulating inhibitory activity. Specifically, small, electron-withdrawing groups at the C4 and C7 positions have been identified as key enhancers of potency against hNE.

Future research in this area should focus on expanding the analog library to further refine the SAR and to explore the selectivity of these inhibitors against other serine proteases. Activity-based protein profiling (ABPP) using probes derived from the most potent analogs could be a powerful tool to identify their full spectrum of cellular targets and to understand their mechanism of action on a proteome-wide scale.[6][7][8] The insights gained from such studies will be invaluable in advancing this promising class of covalent inhibitors towards clinical applications.

References

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  • Jones, L. H., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2015-2020.
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  • Matthews, M. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today.[8]

  • Taha, M., et al. (2021). Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. PMC.
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  • Kwak, J. H., & Jung, Y. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. PubMed.
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Cross-reactivity profiling of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride: A Comparative Guide for Covalent Probe Discovery

Targeted covalent inhibitors (TCIs) and chemical probes have revolutionized drug discovery by offering extended pharmacodynamics and high biochemical efficiency. However, the historical over-reliance on cysteine-reactive warheads (e.g., acrylamides) severely limits the "ligandable" proteome, as cysteine is one of the least abundant amino acids.

As a Senior Application Scientist, I frequently evaluate next-generation electrophiles to overcome this limitation. The compound 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS: 1368652-03-2) represents a highly privileged building block in this space. By fusing a kinase-privileged oxindole scaffold with a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, this molecule serves as an ideal hub for developing probes that target lysine, tyrosine, serine, and histidine residues [1].

This guide objectively compares the cross-reactivity and performance of this specific aryl sulfonyl fluoride against alternative covalent warheads, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous chemical biology.

Mechanistic Causality: Why Aryl Sulfonyl Fluorides?

The choice of electrophile dictates both the scope and the specificity of a covalent probe. Traditional warheads like chloroacetamides and acrylamides rely on the intrinsic, high nucleophilicity of their target amino acids (typically via SN2 alkylation or Michael addition). This often leads to high background cross-reactivity with off-target cysteines or glutathione in the cellular environment.

Sulfonyl fluorides (SFs) operate via a fundamentally different mechanism: proximity-driven SuFEx catalysis [2]. The S(VI)-F bond is thermodynamically stable and highly resistant to reduction or non-specific hydrolysis in aqueous environments. It requires a specific microenvironment—often a hydrogen-bond donor or a basic residue to coordinate the leaving fluoride ion—to activate the exchange [4].

Therefore, 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride remains largely inert in aqueous buffers. It only reacts rapidly when its oxindole core docks into a structurally complementary protein pocket (such as a kinase hinge region) that places the sulfonyl fluoride in precise proximity to a nucleophilic Lys, Tyr, His, or Ser residue [5].

SuFEx_Pathway Probe 1-Me-Oxindole-5-SF (SuFEx Probe) Water Aqueous Environment (Hydrolytically Stable) Probe->Water Resists Hydrolysis Target Target Protein Pocket (High Affinity) Probe->Target Binds Pocket OffTarget Off-Target Proteins (No Proximity) Probe->OffTarget Inert (No Reaction) Lys Lysine / Tyrosine (Proximity SuFEx) Target->Lys Microenvironment Catalysis

Fig 1: Proximity-driven logic of SuFEx warheads ensuring high on-target selectivity.

Comparative Performance & Cross-Reactivity Data

To objectively evaluate 1-Me-Oxindole-5-SF, we must benchmark it against traditional covalent warheads. Cross-reactivity profiling is determined by quantifying off-target labeling events in a complex proteome. A superior probe exhibits a long aqueous half-life but low proteome-wide off-target hits.

Table 1: Quantitative Comparison of Covalent Warheads

Warhead ClassRepresentative CompoundPrimary Target ResiduesAqueous Half-Life (PBS, pH 7.4)Proteome-wide Off-TargetsMechanism of Action
Aryl Sulfonyl Fluoride 1-Me-Oxindole-5-SF Lys, Tyr, His, Ser> 48 hoursLow (~15-30 proteins)Proximity-driven SuFEx
Aliphatic Sulfonyl Fluoride PMSFSer (Catalytic)~1-2 hoursHigh (>100 proteins)Non-specific sulfonylation
Aryl Fluorosulfate FS-p1 analogTyr, Lys> 7 daysVery Low (<10 proteins)Proximity-driven SuFEx
Acrylamide Ibrutinib warheadCys> 48 hoursModerate (~50 proteins)Michael Addition
Chloroacetamide Broad-spectrum probeCys, Lys (high conc.)~12 hoursVery High (>200 proteins)SN2 Alkylation

Data synthesized from established SuFEx chemoproteomic profiling studies[1, 4, 5].

Key Takeaway: While fluorosulfates offer the highest stability, they often lack the intrinsic reactivity needed to capture non-catalytic residues. 1-Me-Oxindole-5-SF strikes the optimal balance: it is stable enough to avoid rapid degradation (unlike PMSF) but reactive enough to capture proximal nucleophiles beyond just highly activated catalytic serines [3].

Self-Validating Experimental Protocol: isoTOP-ABPP

To ensure trustworthiness and scientific integrity, any cross-reactivity claim must be backed by a self-validating experimental system. The following protocol describes a competitive isotopic tandem orthogonal proteolysis Activity-Based Protein Profiling (isoTOP-ABPP) workflow to map the exact cross-reactivity profile of 1-Me-Oxindole-5-SF.

Causality of Design: We utilize a competitive format. The proteome is first treated with the oxindole-SF probe. If the probe is highly cross-reactive, it will covalently occupy many sites. We then "chase" the reaction with a broad-spectrum, alkyne-tagged SuFEx probe. A reduction in the alkyne-probe signal (quantified via heavy/light isotopic mass tags) rigorously validates the exact amino acid sites engaged by the oxindole-SF.

Step-by-Step Methodology:
  • Proteome Preparation: Lyse human cell lines (e.g., HEK293T) in native buffer (PBS, 0.1% Triton X-100, protease inhibitors). Critical Step: Do not use PMSF or AEBSF in your lysis buffer, as these will irreversibly block the very SuFEx sites you are trying to profile.

  • Competitive Incubation: Split the proteome into two cohorts (2 mg protein each). Treat Cohort A (Control) with DMSO. Treat Cohort B with 10 µM 1-Me-Oxindole-5-SF for 2 hours at 37°C. (Rationale: 10 µM is a stringent concentration designed to force and reveal low-affinity off-target interactions).

  • Broad-Spectrum Chase: Label both cohorts with 100 µM of a broad-spectrum alkyne-tagged aryl sulfonyl fluoride probe for 1 hour to tag all remaining unreacted nucleophiles.

  • CuAAC Click Chemistry: Conjugate the alkyne handles to biotin-azide tags containing a TEV protease cleavage site and an isotopic mass tag (Light isotope for Cohort A, Heavy isotope for Cohort B).

  • Enrichment & Digestion: Precipitate the proteins, resuspend, and enrich the labeled proteins on streptavidin agarose beads. Perform on-bead tryptic digestion to wash away non-probe-modified peptides.

  • Orthogonal Cleavage & LC-MS/MS: Cleave the probe-modified peptides from the beads using TEV protease. Analyze the eluate via high-resolution LC-MS/MS.

  • Data Analysis: Calculate the Heavy/Light (H/L) ratio for each identified peptide. An H/L ratio < 0.2 indicates >80% target engagement by 1-Me-Oxindole-5-SF, defining its specific cross-reactivity footprint.

ABPP_Workflow Incubation 1. Live Cell Incubation (Probe vs DMSO) Chase 2. Alkyne-Probe Chase Incubation->Chase Click 3. CuAAC Click (Heavy/Light Biotin) Chase->Click Enrichment 4. Streptavidin Enrichment Click->Enrichment LCMS 5. LC-MS/MS Quantification Enrichment->LCMS

Fig 2: Competitive isoTOP-ABPP workflow for mapping covalent probe cross-reactivity.

Conclusion

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride offers a superior, tunable balance of aqueous stability and context-dependent reactivity compared to traditional acrylamides and highly reactive chloroacetamides. Its oxindole core provides an excellent structural starting point for kinase-directed libraries, while the sulfonyl fluoride warhead safely expands the targetable space to lysine, tyrosine, and histidine without destroying proteome-wide selectivity.

References

  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. National Institutes of Health (NIH). Available at:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides. RSC Publishing. Available at:[Link]

  • Structure-based design and analysis of SuFEx chemical probes. National Institutes of Health (NIH). Available at:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at:[Link]

A Senior Application Scientist's Guide to Sulfonyl Fluoride Warheads in Chemical Biology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Cysteine, a New Frontier in Covalent Inhibition

In the landscape of chemical biology and drug discovery, targeted covalent inhibitors (TCIs) have undergone a renaissance. These molecules, which form a stable, covalent bond with their protein target, can offer significant advantages in potency, duration of action, and selectivity over their non-covalent counterparts.[1] Historically, the development of TCIs has been dominated by electrophilic "warheads" that target the uniquely nucleophilic thiol of cysteine residues.[1][2] While effective, this cysteine-centric approach is inherently limited by the often-low abundance of this amino acid in protein binding sites.[3][4]

This guide focuses on a class of privileged electrophiles that dramatically expands the targetable proteome: sulfonyl fluorides (SFs) . Possessing a unique balance of aqueous stability and reactivity, sulfonyl fluorides have emerged as powerful tools for engaging a broad spectrum of nucleophilic amino acid residues, including serine, tyrosine, lysine, threonine, and histidine, in addition to cysteine.[5][6][7] This versatility opens up new avenues for drug discovery, target identification, and the development of sophisticated chemical probes.[6][7][8] As a Senior Application Scientist, this guide provides a comparative analysis of SF warheads, field-tested experimental protocols for their evaluation, and the rationale behind their application.

The Unique Chemistry of Sulfonyl Fluorides: The "Goldilocks" Warhead

The utility of sulfonyl fluorides is rooted in their distinct chemical properties. The core of their reactivity is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation where the highly electronegative fluorine atom is displaced by a proteinaceous nucleophile.[9][10]

Key Properties:

  • Balanced Reactivity and Stability: Unlike the more promiscuous and hydrolytically unstable sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability in aqueous environments, a critical feature for any biological application.[5][7] They possess a "Goldilocks" reactivity—sufficiently electrophilic to react with context-specific, nucleophilic residues within a binding pocket but stable enough to avoid rampant, non-specific off-target labeling.[3]

  • Broad Nucleophile Targeting: The primary advantage of SFs is their ability to move beyond cysteine. They can form stable covalent adducts with the hydroxyl groups of serine, threonine, and tyrosine, and the amine groups of lysine and histidine.[1][5][10] This expands the druggable proteome significantly, allowing covalent inhibitor design for targets lacking a suitably positioned cysteine.[3][4]

  • Synthetic Tractability: Advances in synthetic methodologies have made the incorporation of the sulfonyl fluoride moiety into small molecules more accessible, facilitating their use in probe development and medicinal chemistry campaigns.[2][11]

Mechanism of Action: Sulfonyl Fluoride Covalent Modification

The diagram below illustrates the fundamental mechanism of protein modification by a sulfonyl fluoride warhead. The process is recognition-directed; the non-covalent interactions between the inhibitor's scaffold and the protein target first position the sulfonyl fluoride electrophile in close proximity to a nucleophilic amino acid residue. This proximity-driven effect dramatically increases the effective molarity and facilitates the subsequent covalent bond formation.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Scaffold_SF Inhibitor (Scaffold-SO₂F) Complex Non-covalent E•I Complex Scaffold_SF->Complex K_I Protein Protein Target (Binding Pocket + Nucleophile) Protein->Complex Adduct Covalent Adduct (Protein-SO₂-Scaffold) Complex->Adduct k_inact

Caption: Mechanism of targeted covalent inhibition by a sulfonyl fluoride warhead.

Comparative Analysis: Sulfonyl Fluorides vs. Alternative Warheads

Choosing the right warhead is a critical decision in covalent inhibitor design. The selection depends on the target residue, the desired reactivity profile, and the overall goals of the study. Sulfonyl fluorides offer a unique profile compared to more traditional cysteine-directed warheads like acrylamides and chloroacetamides.

FeatureSulfonyl Fluoride (SF)AcrylamideChloroacetamideVinyl Sulfone
Primary Target Residues Tyr, Lys, Ser, Thr, His, Cys [3][6]Cys[12]Cys, His, LysCys
Reaction Mechanism Nucleophilic Substitution (SuFEx)Michael AdditionNucleophilic SubstitutionMichael Addition
Reactivity Profile Tunable; generally moderate"Soft" electrophile; moderate reactivityHigh reactivity; potential for off-targetsHigh reactivity
Aqueous Stability High[5][7]ModerateLow to ModerateModerate
Adduct Stability Generally irreversible and stable[10]IrreversibleIrreversibleIrreversible
Key Advantage Broadest target scope beyond Cys Well-established for kinases; tunable reactivitySmall size, high reactivityPotent cysteine modification
Potential Limitation Can have higher intrinsic reactivity than some acrylamides[2]Primarily limited to CysteinePotential for higher off-target reactivityPrimarily limited to Cysteine

Experimental Protocols for Warhead Evaluation

To rigorously characterize a novel sulfonyl fluoride-based inhibitor, a multi-step experimental approach is required. The following protocols provide a framework for assessing intrinsic reactivity, kinetic potency, and proteome-wide selectivity.

Protocol 1: Intrinsic Reactivity Assessment using NMR Spectroscopy

Objective: To determine the inherent reactivity of a sulfonyl fluoride warhead against a panel of nucleophilic amino acid surrogates, independent of protein binding affinity. This helps rank-order compounds and flag overly reactive molecules early.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the sulfonyl fluoride compound (e.g., 100 mM in DMSO-d6).

    • Prepare stock solutions of amino acid surrogates (e.g., N-acetyl-L-cysteine, N-acetyl-L-tyrosine, N-acetyl-L-lysine) at 10x the final desired concentration in a suitable aqueous buffer (e.g., PBS, pH 7.4) prepared with D₂O.

  • Reaction Setup:

    • In an NMR tube, combine the buffer and the amino acid surrogate stock solution.

    • Acquire a baseline ¹H NMR spectrum (t=0) of the amino acid surrogate.

    • Initiate the reaction by adding a small volume of the sulfonyl fluoride stock solution to a final concentration of, for example, 1 mM (the amino acid will be in 10-fold excess, e.g., 10 mM, to ensure pseudo-first-order kinetics).[13]

  • Data Acquisition:

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for several hours. Maintain a constant temperature.

  • Data Analysis:

    • Integrate a well-resolved peak corresponding to the starting sulfonyl fluoride compound at each time point.

    • Plot the natural logarithm of the remaining starting material concentration versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs). This allows for a quantitative comparison of reactivity across different warheads and nucleophiles.[13]

Protocol 2: Kinetic Characterization of Irreversible Inhibition

Objective: To determine the key kinetic parameters for a two-step covalent inhibitor: the initial binding affinity (KI) and the maximal rate of inactivation (kinact). The ratio, kinact/KI, represents the second-order rate constant of inhibition and is the most important metric for comparing the efficiency of different irreversible inhibitors.[14][15]

Caption: Workflow for determining kinetic parameters of irreversible inhibitors.

Methodology:

  • Assay Setup:

    • In a multi-well plate, add the target enzyme to a series of wells containing varying concentrations of the sulfonyl fluoride inhibitor. Include a vehicle control (e.g., DMSO) with no inhibitor.

  • Time-Dependent Incubation:

    • Allow the enzyme and inhibitor to pre-incubate for several different, precisely timed intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Activity Measurement:

    • At the end of each pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the enzyme's substrate.

    • Immediately measure the initial reaction velocity using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity (%) versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).[16]

    • Next, plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])

    • This fit will yield the values for kinact and KI, providing a complete kinetic profile of the inhibitor.[15]

Protocol 3: Proteome-Wide Selectivity Profiling via Chemoproteomics

Objective: To identify the on-target and potential off-target proteins of a sulfonyl fluoride probe in a complex biological system, such as a cell lysate or intact cells. This is crucial for validating target engagement and assessing potential toxicity.[17][18]

G cluster_workflow Chemoproteomic Selectivity Workflow A 1. Probe Treatment Incubate cell lysate or intact cells with alkyne-tagged SF probe B 2. Lysis & Click Chemistry Lyse cells (if needed) Add biotin-azide reporter tag + Cu(I) catalyst A->B C 3. Enrichment Capture biotin-labeled proteins using streptavidin beads B->C D 4. On-Bead Digestion Wash beads thoroughly Digest captured proteins into peptides (e.g., with Trypsin) C->D E 5. LC-MS/MS Analysis Analyze peptide mixture by liquid chromatography-tandem mass spectrometry D->E F 6. Protein Identification Search MS/MS data against a protein database to identify probe targets E->F

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Methodology:

  • Probe Synthesis: Synthesize a version of the sulfonyl fluoride inhibitor that includes a bioorthogonal handle, typically a terminal alkyne. This modification should be placed at a position that does not disrupt binding to the primary target.[19]

  • Cell/Lysate Treatment:

    • Incubate live cells or cell lysates with the alkyne-tagged probe for a defined period. A vehicle-treated sample and a competition control (pre-incubation with a high concentration of the untagged parent inhibitor) should be included.

  • Click Chemistry:

    • Lyse the cells (if treated intact) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide) to the probe-modified proteins.[18]

  • Protein Enrichment:

    • Use streptavidin-functionalized beads to enrich the biotin-tagged proteins, separating them from the unlabeled proteome.

  • Proteomic Analysis:

    • Thoroughly wash the beads to remove non-specific binders.

    • Perform on-bead tryptic digestion to release peptides for analysis.

    • Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Proteins identified in the probe-treated sample but absent or significantly reduced in the vehicle and competition controls are considered specific targets of the covalent probe. This provides a global map of the inhibitor's selectivity.[20][21]

Conclusion and Future Outlook

Sulfonyl fluoride warheads have firmly established themselves as a privileged class of electrophiles in chemical biology.[5][6][7] Their ability to target a wide range of nucleophilic residues breaks the cysteine-dependency of traditional covalent inhibitors, dramatically expanding the scope of the "druggable" proteome.[2][3] While their reactivity requires careful characterization, the experimental frameworks outlined in this guide provide a robust path for harnessing their power. By combining rational design with rigorous kinetic and proteomic evaluation, researchers can develop highly selective and potent sulfonyl fluoride-based probes and therapeutics. The continued innovation in SuFEx chemistry and its applications promises to deliver transformative tools for dissecting complex biology and developing next-generation covalent medicines.[3][9]

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Jones, L. H., & St. Amant, A. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

  • Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform. [Link]

  • Unknown. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Lanning, B. R., et al. (n.d.). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]

  • Unknown. (n.d.). Advances in sulfur fluoride exchange for chemical biology. Elsevier. [Link]

  • Unknown. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry. [Link]

  • Patricelli, M. P., et al. (n.d.). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC. [Link]

  • Jones, L. H., & St. Amant, A. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

  • Vinogradova, E. V., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Chemical Biology. [Link]

  • Unknown. (n.d.). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

  • Unknown. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Johnson, C. R., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • Main, A. N., & Zuegg, J. (2021). The Taxonomy of Covalent Inhibitors. Biochemistry. [Link]

  • Unknown. (n.d.). Covalent inhibitors. Kinase Logistics Europe. [Link]

  • Lanning, B. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Tautermann, C. S., & Hubbard, R. E. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC. [Link]

  • Adamek, R. N., & Cravatt, B. F. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]

  • Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • Lev, B., et al. (n.d.). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. PMC. [Link]

  • Basavaraj, S., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Unknown. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]

  • Unknown. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. PMC. [Link]

  • Unknown. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Maurer, T. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. [Link]

  • Pettinger, J., & Wymann, M. P. (2018). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Tautermann, C. S., & Hubbard, R. E. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Unknown. (n.d.). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Unknown. (2019). (PDF) Characterising Covalent Warhead Reactivity. ResearchGate. [Link]

  • Unknown. (n.d.). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PMC. [Link]

  • Jones, L. H., et al. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]

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  • Unknown. (n.d.). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Unknown Source. [Link]

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Comprehensive Comparison Guide: Sulfonyl Fluoride Probes for Covalent Cereblon Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted protein degradation (TPD) has revolutionized drug discovery, largely driven by molecular glue degraders such as immunomodulatory imide drugs (IMiDs) that reversibly bind the Cereblon (CRBN) E3 ubiquitin ligase complex. However, the development of covalent CRBN modulators has historically been hindered by the absence of a targetable cysteine residue within the thalidomide binding domain (TBD).

Recent advancements in chemistry have bypassed this limitation by enabling the site-specific targeting of histidine residues[1]. This guide provides a critical, objective comparison of sulfonyl fluoride (SF) probes and their next-generation derivatives (fluorosulfates and sulfonyl diazoles), detailing their mechanistic rationale, performance metrics, and the self-validating experimental protocols required for their evaluation.

Mechanistic Rationale: The Causality of Histidine Targeting

Covalent drugs typically target highly nucleophilic cysteine residues. Because the CRBN TBD lacks cysteine, researchers utilized structure-based drug design to identify His353—a residue located in the CRBN sensor loop, highly proximal to the 6-position of the IMiD isoindolinone ring[2].

While histidine is amphoteric and generally a poor nucleophile at physiological pH, SuFEx warheads possess the unique latent electrophilicity required to selectively react with it[1]. By appending sulfonyl exchange warheads to the IMiD scaffold (e.g., EM12), researchers created covalent "staples" that permanently occupy the binding site. Depending on the specific warhead utilized, these probes can either act as target validation tools by sterically blocking neosubstrate recruitment, or alter the surface topography of CRBN to recruit entirely new targets[3].

Mechanism CRBN CRBN E3 Ligase (His353 in Sensor Loop) Reversible Reversible IMiD (e.g., Lenalidomide) CRBN->Reversible Equilibrium Binding Covalent Sulfonyl Fluoride Probe (e.g., EM12-SF) CRBN->Covalent Covalent Stapling (SuFEx) Neo_IKZF IKZF1/3 Recruitment & Degradation Reversible->Neo_IKZF Molecular Glue Activity Blockade Steric Blockade (No Recruitment) Covalent->Blockade Inhibits Glue Function Neo_NTAQ1 NTAQ1 Recruitment (EM12-FS specific) Covalent->Neo_NTAQ1 Altered Surface (FS only)

Mechanistic divergence of reversible IMiDs vs. covalent sulfonyl exchange CRBN probes.

Comparative Analysis of Covalent Warheads

The structural nuances of the electrophilic warhead dictate both the metabolic stability and the biological outcome of the CRBN probe.

  • Sulfonyl Fluorides (e.g., EM12-SF / EM12-SO2F): EM12-SF was the first-in-class probe designed to covalently engage His353[4]. While it exhibits potent CRBN binding (IC50 in the nanomolar range), aryl sulfonyl fluorides suffer from rapid hydrolysis in human plasma[5]. Functionally, EM12-SF lacks degradation activity; instead, it acts as a potent inhibitor of neosubstrate recruitment, making it an excellent in vitro target validation tool to confirm CRBN dependency in phenotypic screens[3].

  • Fluorosulfates (e.g., EM12-FS): By introducing an additional oxygen atom that donates electron density into the sulfur center, fluorosulfates exhibit reduced intrinsic electrophilicity, resulting in considerably higher plasma stability[6]. Strikingly, the covalent attachment of EM12-FS alters the CRBN surface to recruit and degrade a novel neosubstrate, NTAQ1 (protein N-terminal glutamine amidohydrolase), which is not targeted by reversible IMiDs[1].

  • Sulfonyl Imidazoles (e.g., EM12-SO2Im): To overcome the plasma instability of sulfonyl fluorides and triazoles, researchers developed Sulfur(VI)-diazole exchange (SuDEx) warheads[7]. EM12-SO2Im covalently blocks the CRBN binding site while possessing excellent metabolic stability across human plasma, liver microsomes, and hepatocytes, highlighting its superior suitability for in vivo covalent drug development[5].

Quantitative Performance Comparison
Probe VariantElectrophilic WarheadTarget ResiduePlasma Stability (T1/2)Primary Biological FunctionKey Advantage / Liability
EM12 None (Reversible)N/AHigh (>24h)Degrades IKZF1/3Standard reversible baseline
EM12-SF Sulfonyl FluorideHis353Poor (<1h)Blocks neosubstrate recruitmentHigh potency / Poor stability[5]
EM12-FS FluorosulfateHis353ModerateDegrades novel target NTAQ1Alters target specificity[1]
EM12-SO2Im Sulfonyl ImidazoleHis353Excellent (>24h)Blocks neosubstrate recruitmentHigh metabolic stability[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of covalent CRBN modulators must follow a self-validating workflow. Target engagement must be proven in live cells prior to assessing phenotypic outcomes, ensuring that observed effects are driven by on-target covalency rather than off-target toxicity.

Step 1: Probe Synthesis (Warhead Installation)

Causality: Direct sulfonyl chloride installation is prone to premature hydrolysis. Therefore, a multi-step attenuation approach is required.

  • Perform a palladium-mediated conversion of the aryl bromide precursor to a benzyl sulfide[4].

  • Oxidize the intermediate using N-chlorosuccinimide to yield the sulfonyl chloride[4].

  • Immediately convert the highly reactive sulfonyl chloride to the desired sulfonyl fluoride using potassium fluoride (KF)[4].

Step 2: Live-Cell Target Engagement (NanoBRET)

Causality: CRBN functions within the multi-protein CRL4 complex. Recombinant assays often fail to recapitulate the physiological conformation of the sensor loop.

  • Transiently express a CRBN-NanoLuc fusion protein in HEK293T cells[2].

  • Treat cells with varying concentrations of the covalent probe (e.g., EM12-SF) for 2-4 hours.

  • Introduce a fluorescent tracer (e.g., BODIPY-lenalidomide)[2].

  • Measure the BRET signal. Covalent binding will result in a time-dependent, insurmountable decrease in the BRET ratio, confirming irreversible target occupancy.

Step 3: Unbiased Neosubstrate Profiling (MS Proteomics)

Causality: Confirming occupancy is insufficient; the functional consequence (degradation vs. steric blockade) must be empirically determined.

  • Treat MOLT4 cells with the covalent probe (1-10 µM) for 5 hours[2].

  • Lyse cells, digest proteins, and label peptides using Tandem Mass Tags (TMT).

  • Analyze via quantitative LC-MS/MS.

  • Validation Check: EM12-SF should show no reduction in IKZF1/3 (confirming blockade)[4], whereas EM12-FS will uniquely show a statistically significant depletion of NTAQ1[1].

Step 4: Metabolic Stability Profiling

Causality: Electrophilic warheads are susceptible to background hydrolysis and enzymatic cleavage, dictating their viability as therapeutic leads.

  • Incubate the probe (1 µM) in pooled human plasma at 37°C[7].

  • At designated time points (0, 15, 30, 60, 120 mins), quench the reaction by protein precipitation using cold acetonitrile.

  • Quantify the remaining parent compound via LC-MS/MS to calculate the half-life (T1/2).

Workflow Step1 1. SuFEx Synthesis (Warhead Installation) Step2 2. NanoBRET Assay (Live-Cell Engagement) Step1->Step2 Step3 3. MS Proteomics (Neosubstrate Profiling) Step2->Step3 Step4 4. Stability Assay (Plasma/Microsomes) Step3->Step4

Step-by-step experimental workflow for the validation of covalent CRBN modulators.

Conclusion & Future Perspectives

The integration of sulfonyl fluoride and related SuFEx/SuDEx warheads into CRBN modulators represents a paradigm shift in targeted protein degradation. By successfully targeting His353, researchers have not only created powerful chemical biology tools for target validation (EM12-SF)[3] but have also demonstrated that covalent surface re-engineering can unlock entirely new neosubstrate specificities (EM12-FS)[1]. Moving forward, the superior metabolic stability of sulfonyl imidazoles (EM12-SO2Im) provides a highly translatable blueprint for developing the next generation of covalent molecular glues and PROTACs[7].

References

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry (2024). URL:[Link]

  • Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange. ACS Medicinal Chemistry Letters (2023). URL:[Link]

  • Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. RSC Chemical Biology (2022). URL:[Link]

  • Cereblon target validation using a covalent inhibitor of neosubstrate recruitment. Methods in Enzymology / PubMed (2022). URL:[Link]

  • Property-Based Optimization of Cereblon-Based Molecular Glue Degraders. ACS Medicinal Chemistry Letters (2025). URL:[Link]

Sources

Navigating the Fluorination Frontier: A Comparative Guide to Sulfonyl Fluorides for Deoxyfluorination

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique properties of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making deoxyfluorination a critical transformation in the medicinal chemist's toolbox.[1][2] Among the various reagents developed for this purpose, sulfonyl fluorides have emerged as a versatile and increasingly popular class, offering advantages in stability, selectivity, and safety over traditional reagents like DAST.[3]

This guide provides an in-depth analysis of different sulfonyl fluorides for deoxyfluorination reactions, offering a comparative look at their performance, mechanistic nuances, and practical applications. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.

The Mechanism: A Two-Act Play of Activation and Displacement

Deoxyfluorination using sulfonyl fluorides generally proceeds through a two-step mechanism. First, the alcohol substrate reacts with the sulfonyl fluoride in the presence of a base to form a sulfonate ester intermediate. This in-situ activation converts the hydroxyl group into a better leaving group. Subsequently, a fluoride ion, either from the sulfonyl fluoride reagent itself or an external source, displaces the sulfonate group via an S(_N)2-type substitution to form the desired alkyl fluoride.[3][4][5][6]

Deoxyfluorination_Mechanism cluster_activation Step 1: Activation cluster_displacement Step 2: Displacement (SN2) Alcohol Alcohol Sulfonate_Ester R-OSO2-R' Alcohol->Sulfonate_Ester + R'-SO2F + Base Sulfonyl_Fluoride R-SO2F Fluoride_Ion_1 F- Base Base Protonated_Base Base-H+ Alkyl_Fluoride R-F Sulfonate_Ester->Alkyl_Fluoride + F- Sulfonate_Anion R'-SO3- Fluoride_Ion_2 F- Protonated_Base->Fluoride_Ion_2 Releases F-

Figure 1: General mechanism of deoxyfluorination with sulfonyl fluorides.

The nature of the "R" group on the sulfonyl fluoride and the choice of base are critical variables that dictate the reagent's reactivity, selectivity, and substrate scope.

A Comparative Analysis of Key Sulfonyl Fluoride Reagents

While numerous sulfonyl fluorides have been developed, this guide will focus on a selection of prominent and illustrative examples, highlighting their distinct characteristics.

ReagentKey FeaturesOptimal SubstratesLimitations
PyFluor Low-cost, high thermal and chemical stability, minimizes elimination byproducts.[3][4][5]Primary and secondary alcohols, tolerates a wide range of functional groups.Longer reaction times, requires basic conditions, poor yields for activated substrates.[3][7]
PhenoFluor High chemoselectivity, effective for late-stage deoxyfluorination of complex molecules.[8][9]Complex polyols, can discriminate between different hydroxyl groups.[8][9]High molecular weight, can be wasteful for large-scale reactions.[8]
SF-1, SF-2, SF-3 Enhanced reactivity over PyFluor, favorable safety and physical properties.[10]Broad applicability, including substrates resistant to PyFluor. SF-3 is particularly effective for strained, cyclic alcohols.[10]Newer reagents, may have less established protocols for a wide range of substrates.
PBSF Highly reactive.Deactivated cyclic and tertiary alcohols.[7]Poor selectivity, prone to elimination side reactions.
Aryl Fluorosulfonates Readily available, low-cost, stable, and efficient.Primary and secondary alcohols, tolerates diverse functionalities.Can form diaryl sulfate byproducts with electron-donating substituents.[11]

In the Spotlight: A Closer Look at Prominent Reagents

PyFluor (2-Pyridinesulfonyl Fluoride)

Developed as a cost-effective and safer alternative to reagents like DAST, PyFluor has gained significant traction.[3][4] Its high thermal and chemical stability, coupled with its ability to minimize elimination side products, makes it an attractive choice for a broad range of primary and secondary alcohols.[3][5]

The reaction typically employs a strong, non-nucleophilic base such as DBU or MTBD.[3] The proposed mechanism involves the base-assisted addition of the alcohol to the sulfonyl fluoride, forming a pyridinesulfonate intermediate. The protonated base then facilitates the release of the fluoride anion for the subsequent S(_N)2 displacement.[3][4]

PyFluor_Workflow Start Start Combine Combine Alcohol, PyFluor, and Base in an inert solvent (e.g., THF) Start->Combine Stir Stir at Room Temperature (or gentle heating if necessary) Combine->Stir Monitor Monitor Reaction Progress (TLC, LC-MS, or 19F NMR) Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End Isolated Alkyl Fluoride Purify->End

Figure 2: Typical experimental workflow for PyFluor-mediated deoxyfluorination.

Representative Protocol for Deoxyfluorination using PyFluor:

  • To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere, add PyFluor (1.5 equiv).

  • Add DBU (1.5 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For less reactive alcohols, the reaction may be heated to 50 °C.

  • Upon completion, quench the reaction with saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

PhenoFluor

PhenoFluor has carved a niche in the late-stage deoxyfluorination of complex molecules, where high chemoselectivity is paramount.[8][9] It has demonstrated the ability to selectively fluorinate one hydroxyl group in the presence of multiple others, a significant challenge for many other reagents.[8][9] While initially developed for the deoxyfluorination of phenols, its application has been successfully extended to aliphatic alcohols.[8]

The enhanced selectivity of PhenoFluor is a key advantage, often leading to cleaner reactions and simplified purifications, which is particularly beneficial when working with precious, late-stage intermediates.[8][9]

Next-Generation Sulfonyl Fluorides: The Data-Driven Approach

Recent advancements have leveraged data science and machine learning to guide the development of new sulfonyl fluoride reagents with improved performance.[10][12] By constructing virtual libraries and using predictive models, researchers have identified novel reagents like SF-1, SF-2, and SF-3.[10] These reagents exhibit enhanced reactivity, broader substrate scope, and favorable physical and safety profiles compared to PyFluor.[10] For instance, SF-3 has shown remarkable efficacy in the deoxyfluorination of strained, cyclic alcohols, a substrate class that is notoriously challenging for PyFluor.[10] This data-guided approach represents a paradigm shift in reagent design, enabling the fine-tuning of reactivity for specific applications.[13]

Choosing the Right Tool for the Job: A Decision-Making Framework

The selection of the optimal sulfonyl fluoride reagent and reaction conditions is a multifaceted decision that depends on the specific substrate and the desired outcome.

Reagent_Selection Substrate_Type What is the nature of the alcohol substrate? Primary_Secondary Primary or Unactivated Secondary Alcohol Substrate_Type->Primary_Secondary Simple Complex_Polyol Complex Molecule with Multiple Hydroxyls Substrate_Type->Complex_Polyol Complex Strained_Cyclic Strained Cyclic or Deactivated Alcohol Substrate_Type->Strained_Cyclic Challenging Activated_Substrate Activated Substrate (e.g., Benzylic) Substrate_Type->Activated_Substrate Activated PyFluor Consider PyFluor Primary_Secondary->PyFluor PhenoFluor Consider PhenoFluor Complex_Polyol->PhenoFluor SF3_PBSF Consider SF-3 or PBSF Strained_Cyclic->SF3_PBSF Electron_Rich_SF Consider Electron-Rich Sulfonyl Fluorides Activated_Substrate->Electron_Rich_SF

Figure 3: A decision-making guide for selecting a sulfonyl fluoride reagent.

Conclusion and Future Outlook

The field of deoxyfluorination has been significantly advanced by the development and evolution of sulfonyl fluoride reagents. From the workhorse PyFluor to the highly selective PhenoFluor and the next-generation data-designed reagents, chemists now have a powerful and diverse toolkit at their disposal. The ongoing research in this area, particularly the application of machine learning and data-driven approaches, promises the advent of even more efficient, selective, and safer reagents in the future. By understanding the nuances of each reagent and its underlying mechanism, researchers can confidently navigate the fluorination frontier and accelerate the discovery of novel, life-changing molecules.

References

  • Achievements in fluorination using variable reagents through a deoxyfluorination reaction - Organic Chemistry Frontiers (RSC Publishing).
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - ACS Publications.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor - ACS Publications.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH.
  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development - ACS Publications.
  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - OSTI.
  • Sulfonyl Fluorides and Their Analogs' Deoxofluorination - ResearchGate. Available at: [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - The Doyle Group.
  • (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments - ResearchGate. Available at: [Link]

  • PyFluor - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Deoxyfluorination: A Detailed Overview of Recent Developments - Who we serve.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group.
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety | ChemRxiv.
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) - Sigma-Aldrich.
  • Deoxyfluorination of alcohols with aryl fluorosulfonates.
  • Deoxyfluorination of Electron-Deficient Phenols - PMC - NIH.

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Safety Operating Guide

A Guide to the Safe Disposal of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a thorough understanding of the risks and the mitigation strategies involved. The procedures outlined herein are based on established principles for handling reactive sulfonyl fluorides and heterocyclic compounds, and are designed to meet rigorous safety and environmental standards.

Hazard Assessment and Chemical Profile

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a compound that, while not extensively documented in public disposal literature, belongs to the sulfonyl fluoride family. Compounds in this class are known to be reactive and possess significant physiological activity. The indole scaffold is a common motif in pharmaceuticals, and its derivatives can have a wide range of biological effects.

Key Hazards of Structurally Similar Sulfonyl Fluorides:

  • Corrosivity: Sulfonyl fluorides can cause severe skin burns and eye damage.[1][2][3]

  • Toxicity: They are often harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Reactivity: These compounds can react with water and other nucleophiles, potentially releasing corrosive and toxic byproducts.[5][6][7]

Given these properties, 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride must be handled as a hazardous substance, with all disposal procedures reflecting this classification.

Table 1: Hazard and Safety Summary

Parameter Guideline Primary Sources
Hazard Class Corrosive, Acutely Toxic (Oral, Dermal, Inhalation)[1][2][3]
Primary Route of Exposure Skin/Eye Contact, Inhalation, Ingestion[4][8]
Incompatibilities Strong oxidizing agents, strong bases, water/moisture[7]
Required PPE Chemical-resistant gloves (Nitrile or Neoprene), safety goggles, face shield, lab coat[3][4][8]
Pre-Disposal and Waste Accumulation

Proper handling and segregation of waste at the point of generation are critical to ensure safety and compliance.

Step-by-Step Waste Accumulation Protocol:

  • Container Selection: Use a dedicated, clearly labeled, and chemically resistant waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker.[9] The label must include:

    • The full chemical name: "1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride"

    • The concentration and quantity of the waste.

    • The primary hazards (e.g., "Corrosive," "Toxic").[9]

    • The date of waste accumulation.

  • Segregation: This waste stream must be kept separate from other laboratory waste, particularly aqueous waste, and incompatible chemicals.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat and sources of ignition.[1][4]

Diagram 1: Waste Disposal Decision Workflow

G cluster_0 Initial Assessment cluster_1 Segregation & Storage cluster_2 Disposal Request A Identify Waste: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Select Appropriate Waste Container B->C D Label Container with 'Hazardous Waste' and Chemical Details C->D E Store in a Designated, Ventilated, and Secondary Containment Area D->E F Complete Hazardous Waste Pickup Request Form E->F G Await Pickup by Trained EHS Personnel F->G

Caption: Decision workflow for the proper disposal of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride.

Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7] The primary method of disposal is through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing the appropriate PPE as specified in Table 1.

  • Container Inspection: Check the waste container for any signs of leakage, degradation, or pressure buildup. If the container is compromised, do not handle it and contact your EHS department immediately.[5]

  • Waste Pickup Request: Complete a hazardous waste pickup request form as required by your institution. This can typically be done through an online portal or a paper form.[9]

  • Transfer to EHS: Trained EHS personnel will collect the waste for final disposal at a licensed hazardous waste facility.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[7]

  • Control the Spill: For small spills, use an inert, non-reactive absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department. For large spills, contact EHS or emergency services immediately.[7]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Conclusion

The responsible management and disposal of laboratory chemicals are fundamental to a safe and sustainable research environment. By adhering to these procedures for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride, you are not only ensuring your personal safety but also contributing to the ethical and compliant operation of our scientific community. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

  • Cornell University, Environment, Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
  • OAE Publishing. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • Environmental Health & Safety (EHS). (n.d.). Chemical Waste.
  • University of Michigan-Dearborn. (n.d.). Reactive Chemicals. Retrieved from University of Michigan-Dearborn EHS.
  • Western Washington University, Environmental Health and Safety. (n.d.). Chemical Waste.
  • MIT EHS. (n.d.). Chemical Waste. Retrieved from MIT Environmental Health and Safety.
  • ResearchGate. (2025, November 19). Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review.
  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • ThermoFisher. (2026, January 2). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethyl sulphonyl fluoride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • AiFChem. (n.d.). 1-Methyl-2-oxo-2,3-dihydro-1h-indole-5-sulfonyl fluoride.
  • BLD Pharm. (n.d.). 1368652-03-2|1-Methyl-2-oxo-2,3-dihydro-1h-indole-5-sulfonyl fluoride.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Oxford Academic. (2005, August 15). Rapid Uptake, Metabolism, and Elimination of Inhaled Sulfuryl Fluoride Fumigant by Rats | Toxicological Sciences.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • AMERICAN ELEMENTS. (n.d.). 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide.
  • FUJIFILM Wako Chemicals. (2024, March 25). 安全データシート.
  • NextSDS. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl fluoride.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1).
  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
  • PubChem. (n.d.). N-Methyl-N-(2-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide.
  • ResearchGate. (2025, November 4). Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory.
  • University of Reading. (2021, July 20). ts_lr 401 title: the disposal of laboratory waste.

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Personal protective equipment for handling 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and PPE Architecture for Handling 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of protective gear, but as an integrated system of chemical causality. 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CAS: 1368652-03-2) is a highly specialized electrophilic hub used extensively in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the development of covalent inhibitors[1].

While its S(VI)-F bond confers remarkable thermodynamic stability and resistance to ambient hydrolysis—unlike its highly reactive sulfonyl chloride counterparts—this stability masks a critical, latent hazard[2]. The very purpose of this reagent is to undergo catalytic fluoride displacement. When activated by nucleophiles in the presence of organosuperbases (e.g., DBU, BEMP) or bifluoride salts, it quantitatively releases fluoride ions[3]. In acidic or protic workup environments, these ions rapidly protonate to form highly toxic hydrogen fluoride (HF)[4]. Therefore, Personal Protective Equipment (PPE) and operational protocols must be architected to defend against both the corrosive nature of the intact molecule and the acute, systemic toxicity of latent HF generation[5].

Mechanistic Hazard Profile & Causality

To design a self-validating safety protocol, we must first understand the specific etiology of the hazard:

  • Intact Molecule Hazards: As a sulfonyl fluoride, the compound is classified as a severe skin and eye irritant (H314) and is harmful if swallowed or inhaled (H302, H332)[6]. Direct dermal contact can cause severe chemical burns.

  • Latent HF Toxicity: The true danger emerges during the reaction phase. Hydrogen fluoride is uniquely hazardous; it is highly lipophilic and penetrates deep into tissue without immediate pain[5]. Once in the bloodstream, it chelates calcium and magnesium ions, leading to liquefaction necrosis, hypocalcemia, and potentially fatal cardiac arrhythmias[5].

Quantitative PPE Specifications

Because the hazard profile shifts dynamically from a stable powder to a highly toxic dissolved gas during the reaction, your PPE must provide multi-layered defense.

PPE CategoryMaterial SpecificationBreakthrough TimeScientific Justification
Primary Gloves Nitrile (0.15 mm minimum)> 30 mins (for solids)Provides necessary tactile dexterity for handling fine powders during weighing.
Secondary Gloves Neoprene or Butyl Rubber> 480 mins (for HF/F⁻)Essential during reaction workup. Neoprene is highly resistant to aqueous fluoride and HF penetration, whereas standard nitrile degrades rapidly.
Eye/Face Protection Polycarbonate Face Shield + Splash GogglesN/ADefends against pressurized solvent splashes during SuFEx reactions and sudden HF off-gassing.
Respiratory NIOSH-approved P100 or N95N/APrevents inhalation of aerosolized sulfonyl fluoride particulates during transfer.
Emergency Antidote 2.5% Calcium Gluconate GelN/AMandatory. Must be physically present on the benchtop. Topically neutralizes penetrating fluoride ions by forming insoluble CaF₂ in the skin.

Operational Protocol: SuFEx Reaction Execution & Fluoride Mitigation

The following step-by-step methodology ensures that the latent hazards of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride are chemically neutralized in real-time.

Step 1: Pre-Operational Setup

  • Verify that the fume hood has a face velocity of at least 100 fpm.

  • Place a fresh tube of 2.5% Calcium Gluconate gel directly adjacent to your sash.

  • Don double gloves (Nitrile inner, Neoprene outer) and a polycarbonate face shield.

Step 2: Reagent Preparation

  • Weigh the 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride using anti-static weigh boats to prevent aerosolization of the powder.

  • Transfer the solid to an oven-dried, heavy-walled reaction vessel.

Step 3: Catalytic Activation (The Critical Phase)

  • Dissolve the sulfonyl fluoride and your target nucleophile (e.g., an amine or phenol) in an anhydrous solvent (such as DMF or Acetonitrile).

  • Causality Check: The system is currently stable. The hazard initiates upon catalyst addition.

  • Add the SuFEx catalyst (e.g., DBU or a bifluoride salt) dropwise via a syringe pump[3]. Monitor for exothermic activity. The S-F bond is now cleaving, and free fluoride ions are accumulating in the solution.

Step 4: Chemical Quenching and Neutralization

  • Do not use standard aqueous acid to quench. Introducing protons (H⁺) to the free fluoride (F⁻) will instantly generate toxic HF[4].

  • Instead, quench the reaction by slowly adding a saturated aqueous solution of Calcium Chloride (CaCl₂).

  • Causality Check: The high concentration of Ca²⁺ ions immediately reacts with the free fluoride to precipitate Calcium Fluoride (CaF₂), an inert, highly insoluble salt. This chemically locks the hazard before phase separation.

Workflow A 1-Methyl-2-oxo-2,3-dihydro- 1H-indole-5-sulfonyl fluoride B Fume Hood Prep (Neoprene Gloves + Ca-Gluconate) A->B C SuFEx Click Reaction (Nucleophile + DBU Catalyst) B->C Controlled Addition D Latent F⁻ / HF Release (Critical Toxicity Hazard) C->D Byproduct Generation E Target Sulfonamide/ Sulfonate Product C->E Main Pathway F CaCl₂ Aqueous Quench (Precipitates CaF₂) D->F Immediate Mitigation G HDPE Waste Segregation (Avoid Glass Etching) F->G Safe Disposal

Operational workflow and HF mitigation strategy for SuFEx reactions.

Decontamination and Disposal Logistics

The physical properties of the byproducts dictate our disposal strategy.

  • Spill Response: If a reaction mixture spills, do not use silica-based absorbents (like sand or vermiculite). If HF is present, it will react with the silica to generate Silicon Tetrafluoride (SiF₄), a highly toxic gas[7]. Instead, neutralize the spill with Calcium Carbonate (CaCO₃) powder to simultaneously neutralize acidity and precipitate the fluoride.

  • Waste Segregation: All aqueous washings from the reaction must be stored in High-Density Polyethylene (HDPE) or Polypropylene (PP) containers. Residual fluoride ions will slowly etch borosilicate glass, potentially leading to catastrophic container failure and secondary exposure[7]. Label the waste explicitly as "Aqueous Fluoride/HF Waste" to alert Environmental Health and Safety (EHS) personnel.

References

  • Arumugam, S., et al. "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. URL: [Link]

  • Verykokakis, E., et al. "Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4)." The Journal of Organic Chemistry. URL: [Link]

  • Wang, H., et al. "Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates." Nature Communications. URL: [Link]

  • Li, S., et al. "Thinking outside the reaction mixture: Sulfur (VI) fluoride exchange (SuFEx) via glass-assisted organocatalysis." American Chemical Society. URL: [Link]

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